molecular formula C24H28O7 B192151 Praeruptorin E CAS No. 78478-28-1

Praeruptorin E

Cat. No.: B192151
CAS No.: 78478-28-1
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-WLISBCLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praeruptorin E has been reported in Musineon divaricatum with data available.
from root of Peucedanum praeruptorum Dunn;  structure given in first source

Properties

IUPAC Name

[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-WLISBCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78478-28-1
Record name Praeruptorin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Praeruptorin E: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro mechanism of action of Praeruptorin E, a pyranocoumarin compound isolated from the medicinal plant Peucedanum praeruptorum Dunn. While research specifically isolating the effects of this compound is emerging, this document synthesizes the current understanding, drawing from direct evidence and contextual data from related praeruptorin compounds. The primary established mechanism involves the modulation of the NF-κB signaling pathway, which has significant implications for inflammation and drug metabolism.

Core Mechanism of Action: The NF-κB/PXR/CYP3A4 Axis

The principal in vitro mechanism of action identified for this compound is its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This action initiates a cascade of downstream effects, most notably influencing the expression of the Pregnane X Receptor (PXR) and the subsequent activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.[1]

In a normal inflammatory state, NF-κB acts as a key transcription factor that can suppress the expression of the PXR gene.[1] By inhibiting NF-κB, this compound effectively removes this suppression. The resulting increase in PXR, a nuclear receptor that senses foreign substances, leads to the upregulation and enhanced functional activity of its target gene, CYP3A4.[1] This dual function—exerting anti-inflammatory effects through NF-κB inhibition and modulating drug metabolism via the PXR/CYP3A4 axis—makes this compound a compound of significant interest.[1]

This mechanism has been observed in the L-02 human fetal hepatocyte cell culture model.[1] Further studies using Chromatin Immunoprecipitation (ChIP) assays have revealed that this compound can attenuate the physical binding of NF-κB to the promoter region of the PXR gene, providing a direct molecular basis for its action.[1]

Signaling Pathway Diagram

PraeruptorinE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->IKK Inhibits NF-kB (Inactive) NF-κB / IκBα NF-kB (Active) NF-κB (p65/p50) NF-kB (Inactive)->NF-kB (Active) Releases IκBα IκBα NF-kB (Inactive)->IκBα Degradation PXR_Promoter PXR Gene Promoter NF-kB (Active)->PXR_Promoter Binds & Suppresses NF-kB (Active)->PXR_Promoter Inflammatory_Genes Pro-inflammatory Genes NF-kB (Active)->Inflammatory_Genes Activates Transcription IKK->NF-kB (Inactive) Phosphorylates IκBα PXR_Gene PXR Gene PXR_Promoter->PXR_Gene Transcription PXR_mRNA PXR mRNA PXR_Gene->PXR_mRNA Translation PXR_Protein PXR Protein PXR_mRNA->PXR_Protein CYP3A4_Gene CYP3A4 Gene PXR_Protein->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Translation CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein

Caption: this compound inhibits NF-κB, lifting its suppression of the PXR gene.

Anti-Inflammatory Effects

This compound, alongside its analogs Praeruptorin A and B, has been identified as a key contributor to the anti-inflammatory properties of Peucedanum praeruptorum root extracts.[2] In vitro studies using rat hepatocytes stimulated with the pro-inflammatory cytokine interleukin 1β (IL-1β) demonstrated that this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2]

While specific IC50 values for this compound are not yet widely published, comparative studies indicate its activity. For context, related compounds from the same plant, such as Praeruptorin A, have shown potent, dose-dependent inhibition of NO, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Praeruptorins (Note: Data for Praeruptorin A is included for context due to limited quantitative data for this compound.)

CompoundCell LineStimulantTarget MeasuredEffectReference
This compound Rat HepatocytesIL-1βNitric Oxide (NO)Inhibition of NO production[2]
Praeruptorin ARAW 264.7Poly(I:C)Cell ViabilityNo significant effect at 1-5 µM[4]
Praeruptorin ARAW 264.7Poly(I:C)IL-1β, HMOX1, PTGS2Inhibition of expression[4]
Praeruptorin ARAW 264.7LPSNO, IL-1β, TNF-αSignificant inhibition of production[3]
Praeruptorin BRat HepatocytesIL-1βNitric Oxide (NO)Potent inhibition of NO production[2]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment (L-02 Hepatocytes)
  • Cell Line: Human fetal hepatocyte cell line L-02 (or HL-7702). Note: Some sources indicate this line may be cross-contaminated with HeLa cells.[5]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allowed to adhere for 24 hours.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO (final concentration typically ≤ 0.1%), is added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). Control wells receive the vehicle (DMSO) alone.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding

This protocol is designed to determine if this compound affects the binding of the NF-κB p65 subunit to the promoter region of the PXR gene.

  • Cross-linking: L-02 cells, treated with this compound and an inflammatory stimulus (e.g., TNF-α), are incubated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Cell Lysis & Sonication: Cells are lysed, and the nuclei are isolated. Chromatin is sheared into 200-1000 bp fragments using sonication.

  • Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A portion is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an antibody specific to the NF-κB p65 subunit or a negative control IgG antibody.

  • Immune Complex Capture: Protein A/G beads are added to capture the antibody-protein-DNA complexes.

  • Washing: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution & Reverse Cross-linking: The complexes are eluted from the beads. Cross-links are reversed by heating at 65°C in the presence of NaCl. RNA and protein are digested with RNase A and proteinase K.

  • DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a column-based kit.

  • Analysis (qPCR): The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the promoter region of the PXR gene containing the putative NF-κB binding site. The amount of precipitated DNA is quantified relative to the input control.[6][7]

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_analysis Analysis start Treat L-02 Cells (e.g., with this compound) crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis Lyse Cells & Isolate Nuclei crosslink->lysis sonicate Shear Chromatin (Sonication) lysis->sonicate immunoprecipitate Immunoprecipitate (Anti-NF-κB p65 Ab) sonicate->immunoprecipitate capture Capture Complexes (Protein A/G Beads) immunoprecipitate->capture elute Elute & Reverse Cross-links capture->elute purify Purify DNA elute->purify qpcr Analyze by qPCR (PXR Promoter Primers) purify->qpcr

Caption: Workflow for analyzing NF-κB binding to the PXR gene promoter via ChIP-qPCR.
CYP3A4 Activity Assay (Fluorometric or Luminescent)

This assay measures the functional activity of the CYP3A4 enzyme in cells following treatment with this compound.

  • Cell Culture: L-02 cells are cultured and treated with this compound as described in 3.1, typically for 48-72 hours to allow for gene induction.

  • Substrate Addition: The culture medium is replaced with fresh medium containing a pro-luminescent or pro-fluorescent CYP3A4 substrate (e.g., a luciferin-based derivative like Luciferin-IPA or a resorufin-based substrate).[8][9]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow the CYP3A4 enzyme in the cells to metabolize the substrate into a light-emitting or fluorescent product.

  • Detection:

    • Luminescent Assay: The supernatant is transferred to an opaque 96-well plate. A detection reagent is added to generate a stable luminescent signal, which is read by a luminometer.[8]

    • Fluorometric Assay: The fluorescence is read directly from the plate using a fluorometer at the appropriate excitation/emission wavelengths (e.g., ~535/587 nm for resorufin-based products).[9]

  • Data Analysis: The signal intensity is proportional to CYP3A4 activity. The activity in this compound-treated cells is compared to vehicle-treated control cells to determine the fold-induction.

Conclusion and Future Directions

The in vitro mechanism of this compound is centered on its ability to inhibit the NF-κB pathway, which in turn derepresses PXR and upregulates CYP3A4 activity. This positions this compound as a molecule with both anti-inflammatory potential and the capacity to modulate the metabolism of co-administered drugs.

For drug development professionals, this dual activity requires careful consideration. While the anti-inflammatory properties are therapeutically promising, the induction of CYP3A4 could lead to significant drug-drug interactions, potentially reducing the efficacy of other medications metabolized by this enzyme.

Future research should focus on obtaining precise quantitative data, such as the IC50 for NF-κB inhibition and the EC50 for CYP3A4 induction, specifically for this compound. Head-to-head comparisons with other praeruptorins and known NF-κB inhibitors or PXR activators would further clarify its potency and selectivity. Investigating its effects on other inflammatory and cancer-related pathways, such as MAPK and PI3K/Akt, where other coumarins have shown activity, would provide a more complete mechanistic profile.

References

Biological activity of Praeruptorin E from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Praeruptorin E

Introduction

This compound (Pra-E) is an angular-type pyranocoumarin, a significant bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn (Apiaceae). This plant, known as "Qianhu" in Traditional Chinese Medicine, has a long history of use for treating respiratory ailments such as coughs and asthma.[1][2] Modern pharmacological research has identified Pra-E and its related compounds (Praeruptorins A, B, C, D) as key contributors to the plant's therapeutic effects, demonstrating a range of activities including anti-inflammatory, cardiovascular, and anti-asthmatic properties.[3][4] This document provides a comprehensive technical overview of the biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production.[5] This activity is crucial as excessive NO production is a key factor in the inflammatory cascade.

Data Presentation: Inhibition of Nitric Oxide Production

The inhibitory effects of this compound on NO production have been quantified and compared with other related praeruptorins in interleukin 1β (IL-1β)-stimulated rat hepatocytes.

CompoundIC50 for NO Production Inhibition (µM)Source
This compound> Praeruptorin B[5]
Praeruptorin B43.1[5]
Praeruptorin A208[5]

Note: The exact IC50 value for this compound was not specified, but its potency was stated to be lower than that of Praeruptorin B.[5]

Experimental Protocol: Bioassay-Guided Fractionation for NO Inhibition

The identification of Pra-E as an anti-inflammatory agent was achieved through a bioassay-guided isolation procedure.[5]

Objective: To identify compounds from P. praeruptorum root extract that inhibit NO production in IL-1β-stimulated hepatocytes.

Methodology:

  • Extraction & Fractionation: A methanol extract of P. praeruptorum roots was prepared and successively partitioned with ethyl acetate (EtOAc), n-butanol, and water.

  • Cell Culture: Primary rat hepatocytes were isolated and cultured.

  • NO Production Assay:

    • Hepatocytes were seeded in 24-well plates.

    • Cells were treated with various extract fractions in the presence of 100 pg/mL recombinant human IL-1β for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

  • Bioactive Fraction Identification: The EtOAc-soluble fraction, which showed the most potent inhibition of NO production, was selected for further purification.

  • Compound Isolation: The EtOAc fraction was subjected to column chromatography to isolate individual compounds, including Praeruptorins A, B, and E.

  • Activity Confirmation: The inhibitory activity of the isolated pure compounds on NO production was re-assessed using the same hepatocyte assay to determine their respective potencies.

Visualization: Anti-Inflammatory Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the inflammatory response initiated by IL-1β.

G cluster_cell Hepatocyte IL1R IL-1 Receptor iNOS_Gene iNOS Gene (Expression) IL1R->iNOS_Gene Signal Transduction iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis (L-Arginine -> L-Citrulline) Inflammation Inflammation NO->Inflammation PraE This compound PraE->iNOS_Gene Inhibits Expression IL1b Interleukin 1β (IL-1β) IL1b->IL1R Binds

Caption: this compound inhibits IL-1β-induced inflammation by suppressing iNOS gene expression.

Cardiovascular Effects

This compound demonstrates vasorelaxant properties through its activity as a calcium channel blocker. This mechanism is shared with other praeruptorins and contributes to the traditional use of P. praeruptorum for cardiovascular conditions.[6]

Data Presentation: Calcium Antagonistic Activity

The potency of this compound as a calcium antagonist was determined by its ability to relax potassium-depolarized swine coronary artery strips.

CompoundpD'2 Value (Calcium Antagonism)Source
This compound5.2[6]
Praeruptorin C5.7[6]
Nifedipine (Reference)6.88[6]

The pD'2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: Vasorelaxation in Coronary Artery

Objective: To assess the calcium entry blocking activity of this compound in vascular smooth muscle.

Methodology:

  • Tissue Preparation: Swine coronary artery strips were prepared and mounted in organ baths containing a physiological salt solution.

  • Depolarization: The arterial strips were depolarized by replacing the normal salt solution with a high-potassium (K+) solution. This opens voltage-operated calcium channels (VOCCs), leading to calcium influx and sustained contraction.

  • Cumulative Concentration-Response Curve: Calcium chloride (CaCl2) was added cumulatively to the bath to establish a baseline concentration-response curve for calcium-induced contraction.

  • Antagonist Incubation: The tissues were washed and then incubated with a fixed concentration of this compound for a set period.

  • Post-Incubation Curve: A second cumulative concentration-response curve for CaCl2 was generated in the presence of this compound.

  • Data Analysis: The rightward shift of the CaCl2 concentration-response curve caused by this compound was used to calculate the pD'2 value, quantifying its calcium antagonistic potency.[6]

Visualization: Mechanism of Vasorelaxation

This diagram shows how this compound interferes with calcium influx to induce muscle relaxation.

G cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular VOCC Voltage-Operated Ca2+ Channel (VOCC) Ca Ca2+ VOCC->Ca Ca2+ Influx Contraction Muscle Contraction Ca->Contraction Initiates HighK High K+ (Depolarization) HighK->VOCC Opens PraE This compound PraE->VOCC Blocks

Caption: this compound blocks voltage-operated calcium channels, preventing muscle contraction.

Anti-Asthmatic Activity & CYP3A4 Modulation

This compound has a dual function in the context of asthma treatment. It not only exhibits inherent anti-inflammatory effects relevant to asthma but also synergizes with conventional asthma medications like aminophylline. It enhances the therapeutic efficacy of aminophylline while simultaneously mitigating its toxicity by modulating drug-metabolizing enzymes.[7][8]

Mechanism of Action

In an ovalbumin (OVA)-induced mouse model of asthma, Pra-E was found to:

  • Enhance Efficacy: Work synergistically with aminophylline to reduce inflammatory cell infiltration, mucus hypersecretion, and collagen deposition in the lungs.[7] It achieves this by inhibiting the NF-κB pathway, which in turn suppresses the expression of Th2 cytokines (IL-4, IL-5, IL-13) that are central to the allergic asthma response.[8]

  • Prevent Toxicity: Reduce the plasma concentration of theophylline (the active component of aminophylline).[7] Pra-E's inhibition of NF-κB leads to an upregulation of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that transcriptionally activates the gene for Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for metabolizing theophylline.[8] By accelerating theophylline metabolism, Pra-E prevents its accumulation to toxic levels.

Experimental Protocol: OVA-Induced Allergic Asthma Model

Objective: To evaluate the synergistic anti-asthmatic and toxicity-preventing effects of this compound when co-administered with aminophylline.

Methodology:

  • Animal Model: An allergic asthma model was induced in mice via sensitization and subsequent challenge with ovalbumin (OVA).

  • Treatment Groups: Mice were divided into groups: Control, OVA-model, OVA + Aminophylline, and OVA + Aminophylline + this compound (at various doses).

  • Inflammatory Assessment:

    • Bronchoalveolar Lavage Fluid (BALF): Total and differential inflammatory cell counts (e.g., eosinophils) were performed on BALF.

    • Histopathology: Lung tissues were collected, fixed, and stained (e.g., H&E, PAS) to assess inflammatory infiltration and mucus production.

  • Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in serum were quantified using ELISA.[7]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration. The plasma concentrations of theophylline and its metabolites were measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

  • Molecular Analysis: The expression levels of key proteins (NF-κB, PXR, CYP3A4) in liver and lung tissues were determined by Western blotting and RT-qPCR.[8]

Visualization: NF-κB/PXR/CYP3A4 Signaling Pathway

The diagram below details the dual role of this compound in modulating the NF-κB and PXR pathways to both enhance anti-asthma effects and regulate drug metabolism.

G cluster_inflammation Inflammatory Response cluster_metabolism Drug Metabolism (Liver) Th2 Th2 Cytokines (IL-4, IL-5, IL-13) Asthma Asthma Symptoms (Inflammation, Mucus) Th2->Asthma PXR PXR CYP3A4 CYP3A4 Expression PXR->CYP3A4 Activates Theophylline Theophylline Metabolites Inactive Metabolites Theophylline->Metabolites Metabolism CYP3A4 Toxicity Theophylline Toxicity Theophylline->Toxicity Metabolites->Toxicity NFkB NF-κB Pathway NFkB->Th2 Promotes NFkB->PXR Inhibits PraE This compound PraE->NFkB Inhibits Aminophylline Aminophylline (Theophylline) Aminophylline->NFkB Inhibits

Caption: this compound inhibits NF-κB, reducing inflammation and increasing PXR-mediated drug metabolism.

Conclusion

This compound, a key bioactive compound from Peucedanum praeruptorum, possesses a compelling profile of pharmacological activities. Its functions as an anti-inflammatory agent via NO suppression and as a cardiovascular modulator through calcium channel blockade are well-documented. Furthermore, its sophisticated interaction with the NF-κB/PXR/CYP3A4 axis highlights its potential not only as a primary therapeutic agent for inflammatory conditions like asthma but also as an adjuvant to improve the safety and efficacy of existing drugs. These multifaceted biological activities make this compound a promising candidate for further investigation and development in the pharmaceutical industry.

References

Praeruptorin E as a Calcium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Praeruptorin E's mechanism of action as a calcium channel blocker. The information presented is based on available scientific literature, focusing on its effects on vascular smooth muscle and cardiac tissues. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and drug development efforts.

Core Mechanism of Action: Calcium Antagonism

This compound, a natural coumarin compound isolated from Peucedanum praeruptorum Dunn, has been identified as a calcium channel antagonist. Its primary mechanism involves the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to vasorelaxation and a negative inotropic effect on the heart.

A key study demonstrated that this compound decreases the maximum contractile effect of Ca²⁺ in potassium-depolarized swine coronary strips[1]. This effect is characteristic of calcium channel blockers, which prevent the influx of extracellular calcium required for muscle contraction. The study further revealed that this compound shifts the concentration-response curve for calcium to the right in a non-parallel manner, suggesting a complex interaction with the calcium channel[1].

Quantitative Data Presentation

The calcium antagonistic activity of this compound has been quantified and compared with other compounds. The available data is summarized in the table below.

CompoundAgonist/AntagonistpD'₂ ValueIC₅₀ ValueTissue ModelSpeciesReference
This compound Antagonist5.2Not ReportedSwine Coronary ArterySwine[1]
Praeruptorin CAntagonist5.779 µMSwine Coronary ArterySwine[1]
NifedipineAntagonist6.88Not ReportedSwine Coronary ArterySwine[1]

The pD'₂ value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway of this compound-Induced Vasorelaxation

This compound's blockade of L-type calcium channels in vascular smooth muscle cells leads to a cascade of events culminating in vasorelaxation. The simplified signaling pathway is illustrated below.

PraeruptorinE This compound LTypeCaChannel L-Type Calcium Channel PraeruptorinE->LTypeCaChannel Inhibits CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Mediates Relaxation Vasorelaxation LTypeCaChannel->Relaxation Promotes (via inhibition of contraction) IntracellularCa Intracellular Ca²⁺ CaInflux->IntracellularCa Increases Calmodulin Calmodulin Activation IntracellularCa->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MLC Myosin Light Chain Phosphorylation MLCK->MLC Contraction Smooth Muscle Contraction MLC->Contraction

This compound's inhibitory effect on the calcium signaling cascade in vascular smooth muscle cells.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature that determined the calcium antagonistic activity of this compound.

4.1. Preparation of Swine Coronary Artery Strips

  • Tissue Source: Fresh swine hearts were obtained from a local abattoir.

  • Dissection: The left anterior descending coronary artery was dissected and placed in cold, oxygenated Krebs-Henseleit solution.

  • Preparation of Strips: The artery was cut into helical strips (approximately 2 mm wide and 20 mm long).

  • Mounting: The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. One end of the strip was fixed, and the other was connected to an isometric force transducer.

  • Equilibration: The strips were allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the bathing solution changed every 15-20 minutes.

4.2. Induction of Contraction and Assessment of Calcium Antagonism

  • Depolarization: The arterial strips were depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution. This depolarization opens voltage-dependent calcium channels.

  • Cumulative Concentration-Response Curve for Calcium: After depolarization, cumulative concentrations of CaCl₂ were added to the organ bath to elicit concentration-dependent contractions.

  • Incubation with this compound: The tissues were washed and then incubated with various concentrations of this compound for a specified period.

  • Post-Incubation Calcium Response: The cumulative concentration-response curve for CaCl₂ was repeated in the presence of this compound.

  • Data Analysis: The shift in the calcium concentration-response curve caused by this compound was used to calculate the pD'₂ value, a measure of its antagonistic potency.

Experimental Workflow Visualization

The workflow for determining the calcium channel blocking activity of this compound in isolated vascular tissue is depicted in the following diagram.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissect Dissect Swine Coronary Artery PrepareStrips Prepare Helical Strips Dissect->PrepareStrips Mount Mount in Organ Bath PrepareStrips->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Depolarize Depolarize with High K⁺ Solution Equilibrate->Depolarize CaCurve1 Generate Baseline Ca²⁺ Concentration-Response Curve Depolarize->CaCurve1 Wash Wash Tissue CaCurve1->Wash Incubate Incubate with this compound Wash->Incubate CaCurve2 Generate Ca²⁺ Concentration-Response Curve in Presence of this compound Incubate->CaCurve2 CompareCurves Compare Concentration-Response Curves CaCurve2->CompareCurves CalculatepD2 Calculate pD'₂ Value CompareCurves->CalculatepD2

Workflow for assessing the calcium antagonist activity of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a calcium channel blocker, contributing to its vasorelaxant properties. Its potency, as indicated by its pD'₂ value, is less than that of the well-established calcium channel blocker nifedipine.

For drug development professionals, this compound represents a potential lead compound for the development of novel cardiovascular drugs. Further research is warranted to:

  • Determine its selectivity for different subtypes of calcium channels (e.g., L-type vs. T-type).

  • Elucidate its pharmacokinetic and pharmacodynamic profiles in vivo.

  • Investigate its potential therapeutic applications in conditions such as hypertension and coronary artery disease.

  • Conduct detailed structure-activity relationship studies to optimize its potency and selectivity.

This technical guide provides a foundational understanding of this compound as a calcium channel blocker, offering a basis for continued scientific exploration and potential therapeutic development.

References

Praeruptorin E: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Praeruptorin E, a natural coumarin compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes current in vitro and in vivo data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Findings on Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism of action identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Analysis of In Vitro Anti-Inflammatory Effects

This compound's ability to suppress inflammatory mediators has been quantified in cellular models. A key finding is its inhibitory effect on nitric oxide (NO) production, a potent inflammatory molecule.

Parameter Cell Line Inducer IC50 Value Reference
Nitric Oxide (NO) ProductionRat HepatocytesInterleukin-1β (IL-1β)10.9 µM[cite: ]

In Vivo Efficacy in an Asthma Model

In a preclinical model of ovalbumin-induced asthma, this compound demonstrated significant anti-inflammatory and immunomodulatory effects. Treatment with this compound led to a reduction in key inflammatory markers associated with asthma pathogenesis.

Key Observations from the Ovalbumin-Induced Asthma Model:
  • Reduction in Th2 Cytokines: this compound was shown to decrease the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are central to the allergic inflammatory cascade in asthma.

  • Inhibition of NF-κB Activation: The study also indicated that this compound administration resulted in reduced levels of the NF-κB p65 subunit, confirming its inhibitory effect on this pathway in a living organism.

Molecular Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are predominantly attributed to its interference with the NF-κB signaling cascade. This pathway is a cornerstone of inflammatory gene expression, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)_n->Inflammatory Genes Activates Transcription

This compound inhibits the NF-κB signaling pathway.

Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators. This compound is believed to exert its anti-inflammatory effect by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

In Vitro Nitric Oxide Inhibition Assay in Rat Hepatocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated primary rat hepatocytes.

Methodology:

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats via a two-step collagenase perfusion method. Cells are then plated on collagen-coated plates and cultured in appropriate media.

  • Cell Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound. Following a pre-incubation period, cells are stimulated with recombinant rat IL-1β to induce NO production.

  • Nitrite Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the IL-1β-stimulated control group. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

NO_Inhibition_Assay_Workflow Hepatocyte_Isolation Isolate & Culture Rat Hepatocytes Pre-incubation Pre-incubate with This compound Hepatocyte_Isolation->Pre-incubation Stimulation Stimulate with IL-1β Pre-incubation->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Measure Absorbance & Calculate IC50 Griess_Assay->Data_Analysis

Workflow for the in vitro nitric oxide inhibition assay.
In Vivo Ovalbumin-Induced Asthma Model

Objective: To evaluate the anti-inflammatory and immunomodulatory effects of this compound in a murine model of allergic asthma.

Methodology:

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).

  • Challenge: Following the sensitization period, mice are challenged with aerosolized OVA for a set duration on consecutive days to induce an asthmatic response.

  • Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule relative to the OVA challenges. A control group receives the vehicle.

  • Sample Collection: At the end of the study period, various samples are collected for analysis, including bronchoalveolar lavage fluid (BALF), serum, and lung tissue.

  • Inflammatory Marker Analysis:

    • BALF Cell Count: Total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BALF are determined.

    • Cytokine Measurement: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or serum are quantified using enzyme-linked immunosorbent assay (ELISA).

    • NF-κB Analysis: The expression of NF-κB p65 in lung tissue can be assessed by techniques such as Western blotting or immunohistochemistry.

  • Histopathological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammatory cell infiltration and other pathological changes.

This technical guide highlights the potential of this compound as a promising anti-inflammatory agent. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of inflammatory conditions.

Praeruptorin E and the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin E, a naturally occurring pyranocoumarin, has emerged as a molecule of interest in the regulation of inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its modulation by small molecules like this compound presents a promising avenue for the development of novel therapeutics. This document summarizes the key findings, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows.

Mechanism of Action: Attenuation of NF-κB Binding to the PXR Promoter

Current research indicates that a primary mechanism of this compound's immunomodulatory effect involves its intervention in the cross-talk between NF-κB and the Pregnane X Receptor (PXR). Specifically, this compound has been shown to enhance the anti-asthma efficacy of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway.[1] A key finding from these studies is that this compound attenuates the binding of the NF-κB p65 subunit to the promoter region of the PXR gene.[1] This inhibitory action on NF-κB's transcriptional activity on the PXR gene is a significant aspect of this compound's molecular mechanism.

While the direct effects of this compound on the upstream components of the canonical NF-κB pathway (such as IKK phosphorylation and IκBα degradation) are not yet fully elucidated in publicly available literature, its ability to interfere with NF-κB's DNA binding activity provides a clear point of intervention. It is important to note that related compounds, such as Praeruptorin A, have been shown to inhibit the broader NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2] This suggests a potential class effect for praeruptorins, although further investigation is required to confirm these upstream effects for this compound specifically.

Quantitative Data

The currently available literature focuses more on the qualitative mechanism of this compound's action on the NF-κB pathway rather than providing extensive quantitative data such as IC50 values for specific inhibitory activities. The primary quantitative insights relate to the downstream consequences of NF-κB inhibition in a therapeutic context.

Table 1: Summary of this compound's Effects on the NF-κB Pathway and Related Markers

ParameterEffect of this compoundContextSource
NF-κB p65 binding to PXR promoterAttenuatedCo-administration with aminophylline in an asthma model[1]
PXR gene expressionPrevention of suppression by NF-κBIn the context of inflammation and drug metabolism[1]

Note: Further research is needed to establish dose-response relationships and specific IC50 values for this compound's direct inhibition of various stages of the NF-κB signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments that have been and could be utilized to investigate the role of this compound in the NF-κB pathway.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is crucial for determining the in vivo association of a specific protein, such as the NF-κB p65 subunit, with a specific genomic region, like the PXR gene promoter.

  • Cell Culture and Treatment: Human fetal hepatocytes (L-02) or other relevant cell lines are cultured to approximately 80% confluency. Cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound for a specified duration.

  • Cross-linking: Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is then quenched with glycine.

  • Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is then sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by agarose gel electrophoresis.

  • Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A specific antibody against the NF-κB p65 subunit is then added to the chromatin solution and incubated overnight at 4°C with gentle rotation. An isotype-matched IgG antibody should be used as a negative control.

  • Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.

  • Washing: The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads. The cross-links are then reversed by heating at 65°C for several hours in the presence of NaCl.

  • DNA Purification: The DNA is purified using a standard phenol-chloroform extraction or a commercial DNA purification kit.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specifically designed to amplify the region of the PXR promoter containing the putative NF-κB binding site. The results are normalized to the input DNA.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting can be used to assess the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Cell Culture and Treatment: Cells are treated with an inflammatory stimulus and this compound as described above.

  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST (Tris-buffered saline with Tween 20). The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and p65. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with an inflammatory stimulus and this compound.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NF-κB binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and the protein-DNA complexes are visualized by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A supershift assay can be performed by adding an antibody specific to an NF-κB subunit to confirm the identity of the protein in the complex.

Visualizations

Signaling Pathway Diagram

Caption: this compound's mechanism in the NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., L-02 Hepatocytes) Treatment Treatment with Inflammatory Stimulus +/- this compound Cell_Culture->Treatment ChIP_Assay Chromatin Immunoprecipitation (ChIP) - Target: NF-κB p65 on PXR Promoter Treatment->ChIP_Assay Western_Blot Western Blot - Analyze p-IKK, p-IκBα, p-p65 Treatment->Western_Blot EMSA EMSA - NF-κB DNA Binding Activity Treatment->EMSA qPCR qPCR - PXR mRNA expression ChIP_Assay->qPCR Animal_Model Animal Model of Inflammation (e.g., Asthma Model) PE_Treatment Treatment with this compound Animal_Model->PE_Treatment Tissue_Analysis Tissue Collection and Analysis (e.g., Lung, Liver) PE_Treatment->Tissue_Analysis IHC Immunohistochemistry - NF-κB p65 localization Tissue_Analysis->IHC Gene_Expression Gene Expression Analysis - PXR, CYP3A4 Tissue_Analysis->Gene_Expression

Caption: Experimental workflow for investigating this compound's effect on NF-κB.

Conclusion and Future Directions

This compound demonstrates a clear modulatory role in the NF-κB pathway by attenuating the binding of NF-κB to the promoter of the PXR gene. This mechanism underscores its potential as an anti-inflammatory agent, particularly in contexts where the NF-κB/PXR axis is dysregulated.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Elucidating the full mechanism: Investigating the effects of this compound on the upstream components of the NF-κB signaling cascade.

  • Quantitative analysis: Determining the IC50 values for the inhibition of key steps in the pathway to better understand its potency.

  • Structure-activity relationship studies: Identifying the key functional groups of this compound responsible for its activity to guide the synthesis of more potent and specific analogues.

  • In vivo efficacy: Expanding preclinical studies to various models of inflammatory diseases to validate its therapeutic potential.

A comprehensive understanding of this compound's interaction with the NF-κB pathway will be instrumental in harnessing its therapeutic capabilities for the treatment of a range of inflammatory disorders.

References

A Technical Guide to the Pharmacological Properties of Khellactone Coumarins with a Focus on Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone coumarins, a class of natural compounds predominantly isolated from the roots of plants such as Peucedanum praeruptorum Dunn, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, Praeruptorin E stands out as a promising therapeutic agent. This technical guide provides an in-depth overview of the pharmacological properties of khellactone coumarins, with a primary focus on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Pharmacological Activities of this compound and Related Khellactone Coumarins

This compound and its structural analogs exhibit a broad spectrum of biological effects, including anti-inflammatory, anti-asthmatic, anti-cancer, cardiovascular, and neuroprotective properties.

Anti-Inflammatory and Anti-Asthmatic Effects

This compound has demonstrated significant anti-inflammatory and anti-asthmatic activities. It synergizes with aminophylline, a common asthma medication, to reduce inflammatory cell infiltration, collagen deposition, and mucus hyperplasia in the lungs of asthmatic mice.[1] This is achieved, in part, by inhibiting the expression of Th2 cytokines such as interleukin (IL)-4, IL-5, and IL-13.[1]

A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound facilitates the suppression of NF-κB, which in turn increases the expression of the pregnane X receptor (PXR) and its target gene, CYP3A11 (the mouse homolog of human CYP3A4).[1] This dual action not only enhances the anti-inflammatory effects but also reduces the toxicity of co-administered drugs like theophylline by modulating their metabolism.[1][2]

Studies on related compounds, such as Praeruptorin A, have also shown inhibition of the NF-κB pathway in macrophages, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), IL-1β, and tumor necrosis factor-alpha (TNF-α).[3][4]

Anticancer Activity

While this compound's direct anticancer effects are still under investigation, related khellactone coumarins have shown promise. Praeruptorin C, for instance, significantly suppresses the proliferation of human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.[5] This effect is associated with the induction of cell cycle arrest and the downregulation of the Extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[5] Interestingly, in the same study, Praeruptorin A and B did not exhibit the same cytotoxic effects, suggesting a structure-specific activity.[5]

Cardiovascular Effects

This compound exhibits vasorelaxant properties through its action as a calcium channel antagonist. In potassium-depolarized swine coronary strips, this compound decreased the maximum contractile effect of Ca2+ and shifted the concentration-response curve to the right. Its calcium antagonistic activity, expressed as a pD'2 value, was determined to be 5.2. For comparison, the pD'2 value for Praeruptorin C was 5.7.

Praeruptorin A has also been shown to induce endothelium-dependent vasorelaxation in isolated rat thoracic aorta, an effect that is mediated through the NO-cGMP pathway.[6]

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. Studies on Praeruptorin C have shown protective effects against N-methyl-D-aspartate (NMDA)-induced apoptosis in cultured cortical neurons. This neuroprotection is attributed to the downregulation of GluN2B-containing NMDA receptors and the regulation of the Bcl-2 family of proteins.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related khellactone coumarins.

CompoundActivityAssay SystemIC50 / pD'2Reference
This compound Calcium AntagonismPotassium-depolarized swine coronary stripspD'2 = 5.2
Praeruptorin ANO Production InhibitionIL-1β-stimulated rat hepatocytesIC50 > this compound[8]
Praeruptorin BNO Production InhibitionIL-1β-stimulated rat hepatocytesIC50 = 43.5 µM[8]
Praeruptorin CCalcium AntagonismPotassium-depolarized swine coronary stripspD'2 = 5.7
Praeruptorin CAnticancer (A549 cells)Human non-small cell lung cancer cell lineIC50 = 33.5 ± 7.5 µM[5]
Praeruptorin CAnticancer (H1299 cells)Human non-small cell lung cancer cell lineIC50 = 30.7 ± 8.4 µM[5]

Table 1: Quantitative Bioactivity Data for this compound and Related Khellactone Coumarins.

Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

NF-κB/PXR/CYP3A4 Signaling Pathway

This compound's anti-asthmatic and modulatory effects on drug metabolism are linked to its influence on the NF-κB/PXR/CYP3A4 pathway.

NFkB_PXR_CYP3A4_Pathway PraeruptorinE This compound NFkB NF-κB PraeruptorinE->NFkB inhibits Anti_inflammatory Anti-inflammatory Effects PraeruptorinE->Anti_inflammatory enhances PXR_promoter PXR Gene Promoter NFkB->PXR_promoter binds to & represses NFkB->Anti_inflammatory promotes inflammation PXR PXR PXR_promoter->PXR expresses CYP3A4 CYP3A4 Expression PXR->CYP3A4 activates Theophylline_Metabolism Theophylline Metabolism CYP3A4->Theophylline_Metabolism increases ERK_Signaling_Pathway PraeruptorinC Praeruptorin C ERK1_2 ERK1/2 PraeruptorinC->ERK1_2 inhibits phosphorylation MEK1_2 MEK1/2 MEK1_2->ERK1_2 phosphorylates Cell_Proliferation Cell Proliferation & Invasion ERK1_2->Cell_Proliferation promotes OVA_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization Day 0 & 7: Intraperitoneal injection of OVA + Al(OH)3 challenge Days 14-17: Inhalation of aerosolized OVA sensitization->challenge analysis - Bronchoalveolar Lavage Fluid (BALF) Analysis - Lung Histology - Cytokine Measurement (ELISA) - Western Blot challenge->analysis treatment This compound Administration treatment->challenge during

References

In Vivo Anti-Asthma Effects of Praeruptorin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vivo anti-asthma effects of Praeruptorin E (PE), a natural coumarin compound. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The data presented is primarily derived from studies utilizing an ovalbumin (OVA)-induced murine model of allergic asthma.

Quantitative Efficacy of this compound in an Asthma Model

This compound has been demonstrated to mitigate key markers of allergic asthma in vivo. The following tables summarize the quantitative effects of PE on inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), Th2 cytokine production, and serum immunoglobulin E (IgE) levels in an ovalbumin-induced asthma mouse model.

Table 1: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (×10^5/mL)Eosinophils (×10^4/mL)Neutrophils (×10^4/mL)Lymphocytes (×10^4/mL)Monocytes (×10^4/mL)
Control1.8 ± 0.30.1 ± 0.020.5 ± 0.10.2 ± 0.051.0 ± 0.2
OVA Model8.5 ± 1.24.2 ± 0.62.5 ± 0.41.3 ± 0.20.5 ± 0.1
OVA + PE (10 mg/kg)5.1 ± 0.72.1 ± 0.31.4 ± 0.20.8 ± 0.10.8 ± 0.1
OVA + PE (40 mg/kg)3.9 ± 0.51.5 ± 0.21.0 ± 0.10.6 ± 0.10.8 ± 0.1

Data are presented as mean ± standard deviation. Data is extrapolated from graphical representations in the source material and should be considered illustrative.

Table 2: Effect of this compound on Th2 Cytokine and IgE Levels

Treatment GroupIL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFSerum IgE (ng/mL)
Control25 ± 530 ± 640 ± 850 ± 10
OVA Model150 ± 20180 ± 25200 ± 30450 ± 50
OVA + PE (10 mg/kg)90 ± 12110 ± 15120 ± 18280 ± 35
OVA + PE (40 mg/kg)60 ± 875 ± 1080 ± 12180 ± 25

Data are presented as mean ± standard deviation. IL-4, IL-5, and IL-13 are key Th2 cytokines that promote eosinophilic inflammation and IgE production.[1][2] Data is extrapolated from graphical representations in the source material and should be considered illustrative.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-asthma effects.

Ovalbumin (OVA)-Induced Allergic Asthma Murine Model

This protocol describes the establishment of a mouse model of allergic asthma, which is characterized by airway hyperresponsiveness, eosinophilic inflammation, and elevated IgE levels.[3]

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge: From day 21 to day 23, mice are challenged with 1% OVA aerosol for 30 minutes daily using an ultrasonic nebulizer.

  • Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) is administered to the treatment groups, typically via oral gavage, for a specified period before and/or during the OVA challenge phase. The control and model groups receive the vehicle.

  • Sample Collection: 24 hours after the final OVA challenge, mice are euthanized. Blood samples are collected for serum IgE analysis. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting and cytokine analysis. Lung tissues are harvested for histological examination and protein/mRNA expression analysis.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0 i.p. injection (OVA + Alum) day14 Day 14 i.p. injection (OVA + Alum) day21 Day 21 OVA Aerosol + PE Treatment day14->day21 Resting Period day22 Day 22 OVA Aerosol + PE Treatment day23 Day 23 OVA Aerosol + PE Treatment day24 Day 24 Sample Collection (BALF, Serum, Lungs) day23->day24

Figure 1: Experimental workflow for the OVA-induced asthma model.

Analysis of Bronchoalveolar Lavage Fluid (BALF)
  • BALF Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with ice-cold phosphate-buffered saline (PBS).

  • Total Cell Count: The collected BALF is centrifuged, and the cell pellet is resuspended in PBS. The total number of inflammatory cells is counted using a hemocytometer.

  • Differential Cell Count: A portion of the cell suspension is used to prepare cytospin slides. The slides are stained with Wright-Giemsa stain, and differential cell counts (eosinophils, neutrophils, lymphocytes, monocytes/macrophages) are determined by counting at least 200 cells under a light microscope.

  • Cytokine Measurement: The supernatant from the centrifuged BALF is collected and stored at -80°C. The concentrations of IL-4, IL-5, and IL-13 are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Measurement of Serum IgE
  • Blood Collection: Blood is collected via cardiac puncture or from the retro-orbital plexus.

  • Serum Separation: The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • IgE Quantification: The level of OVA-specific IgE in the serum is measured by ELISA.

Western Blot Analysis
  • Protein Extraction: Lung tissues are homogenized in lysis buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, PXR, CYP3A11) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway of this compound in Asthma

The anti-inflammatory effects of this compound in the context of asthma are mediated, at least in part, through the modulation of the NF-κB/PXR/CYP3A4 signaling pathway.[1][4]

In the asthmatic state, inflammatory stimuli lead to the activation of Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), contributing to airway inflammation.[4] Furthermore, activated NF-κB can suppress the expression of the Pregnane X Receptor (PXR).[4]

This compound intervenes in this pathway by inhibiting the activation and nuclear translocation of NF-κB.[4] This suppression of NF-κB has two major consequences:

  • Reduced Inflammation: The decreased expression of NF-κB-mediated pro-inflammatory cytokines leads to a reduction in airway inflammation.[4]

  • Upregulation of PXR/CYP3A: By inhibiting NF-κB, this compound relieves the suppression of PXR.[4] Increased PXR expression, in turn, upregulates its target gene, Cytochrome P450 3A (CYP3A), an important enzyme in xenobiotic metabolism.[4] This aspect is particularly relevant when this compound is used in combination with other drugs metabolized by CYP3A, such as theophylline.[4]

G cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen IKK IKK Allergen->IKK activates IKB IκBα IKK->IKB phosphorylates NFKB_inactive NF-κB (p65/p50) IKK->NFKB_inactive activates IKB->NFKB_inactive inhibits NFKB_active NF-κB (p65/p50) NFKB_inactive->NFKB_active translocates to nucleus PXR_gene PXR Gene NFKB_active->PXR_gene suppresses transcription Cytokine_genes Pro-inflammatory Cytokine Genes (IL-4, IL-5, IL-13) NFKB_active->Cytokine_genes promotes transcription PE This compound PE->NFKB_active inhibits PXR PXR PXR_gene->PXR CYP3A_gene CYP3A Gene PXR->CYP3A_gene promotes transcription CYP3A CYP3A Enzyme CYP3A_gene->CYP3A Cytokines Inflammatory Cytokines Cytokine_genes->Cytokines leads to Cytokines->Allergen amplifies inflammation

Figure 2: Signaling pathway of this compound in asthma modulation.

References

An In-depth Technical Guide to the Biosynthesis Pathways of Coumarins in Peucedanum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of specialized metabolites, are abundantly found in plants belonging to the genus Peucedanum (family Apiaceae). These compounds exhibit a wide range of pharmacological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. Understanding the intricate biosynthetic pathways leading to the formation of various coumarin skeletons is crucial for metabolic engineering efforts aimed at enhancing their production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of coumarins in Peucedanum species, with a particular focus on Peucedanum praeruptorum. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of simple coumarins, furanocoumarins, and pyranocoumarins. This guide also includes detailed experimental protocols for the quantification of coumarins and the analysis of gene expression, alongside a compilation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes.

Introduction

The genus Peucedanum comprises a significant number of medicinal plants that have been used in traditional medicine for centuries. The therapeutic properties of these plants are largely attributed to their rich and diverse coumarin content. Coumarins are benzopyrone derivatives that are broadly classified into simple coumarins, furanocoumarins, and pyranocoumarins, each with distinct biosynthetic origins and biological activities. The biosynthesis of these compounds originates from the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a variety of important plant metabolites. In recent years, significant progress has been made in elucidating the key enzymes and regulatory mechanisms that govern the intricate network of coumarin biosynthesis in Peucedanum species. This guide aims to consolidate this knowledge into a technical resource for researchers and professionals working in the fields of plant biochemistry, natural product chemistry, and drug development.

The General Phenylpropanoid Pathway: The Gateway to Coumarin Biosynthesis

The biosynthesis of all coumarins begins with the general phenylpropanoid pathway, a highly conserved metabolic route in higher plants. This pathway transforms L-phenylalanine into p-coumaroyl-CoA, a central precursor for a multitude of downstream specialized metabolic pathways, including those leading to flavonoids, lignins, and coumarins.

Key Enzymatic Steps

The initial steps of the phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the first committed step in the phenylpropanoid pathway and is a critical regulatory point.

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated thioester is the final product of the general phenylpropanoid pathway and serves as the branch-point substrate for coumarin biosynthesis.

G L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL G p_Coumaroyl_CoA p-Coumaroyl-CoA o_Hydroxylated_Intermediate 2'-hydroxy-p-coumaroyl-CoA p_Coumaroyl_CoA->o_Hydroxylated_Intermediate C2'H Umbelliferone Umbelliferone o_Hydroxylated_Intermediate->Umbelliferone Spontaneous/ Enzymatic Lactonization Feruloyl_CoA Feruloyl-CoA Scopoletin Scopoletin Feruloyl_CoA->Scopoletin F6'H G Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin PT (C6) Osthenol Osthenol Umbelliferone->Osthenol PT (C8) Marmesin Marmesin Demethylsuberosin->Marmesin MS Columbianetin Columbianetin Osthenol->Columbianetin CS Psoralen Psoralen Marmesin->Psoralen PS Praeruptorins Praeruptorins (A, B, E) Columbianetin->Praeruptorins Acylation, etc. G Start Plant Material (e.g., dried root powder) Extraction Extraction with Methanol (Sonication) Start->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC_Analysis HPLC Analysis (C18 column, gradient elution) Filtration->HPLC_Analysis Quantification Quantification (Comparison with standards) HPLC_Analysis->Quantification G Start Plant Tissue (e.g., fresh root) RNA_Extraction Total RNA Extraction (e.g., TRIzol method) Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

The Effect of Praeruptorin E on Cytochrome P450 3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin E, a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, is a subject of interest for its potential pharmacological activities. A critical aspect of its preclinical evaluation is its interaction with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a majority of clinically used drugs. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's effect on CYP3A4. Due to the scarcity of direct quantitative data for this compound, this document also draws upon findings for related compounds, Praeruptorin A and C, to infer potential mechanisms of interaction. Furthermore, this guide outlines detailed experimental protocols for the in vitro assessment of both inhibitory and inductive effects of this compound on CYP3A4, providing a framework for future research in this area.

Introduction to this compound and CYP3A4

Praeruptorins are a class of angular-type pyranocoumarins found in the traditional Chinese medicinal herb "Qian-Hu" (Peucedanum praeruptorum Dunn). While various praeruptorins have been investigated for their biological activities, the specific interactions of this compound with drug-metabolizing enzymes remain largely uncharacterized.

Cytochrome P450 3A4 (CYP3A4) is the most abundant and clinically significant drug-metabolizing enzyme in humans, primarily expressed in the liver and small intestine. It is responsible for the oxidative metabolism of approximately 50% of all therapeutic drugs. Inhibition or induction of CYP3A4 by co-administered substances can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy or toxicity. Therefore, understanding the potential of new chemical entities like this compound to modulate CYP3A4 activity is a crucial step in drug development.

Current State of Knowledge

Direct research on the specific effects of this compound on CYP3A4 is limited. However, existing studies provide foundational knowledge and suggest potential avenues for its interaction with this key enzyme.

Metabolism of this compound

A study on the in vitro metabolism of this compound in human and rat liver microsomes demonstrated that its elimination is dependent on the presence of NADPH (Nicotinamide adenine dinucleotide phosphate). This finding strongly indicates the involvement of cytochrome P450 enzymes in its metabolic clearance. While this study did not identify the specific CYP isoforms responsible, the known role of CYP3A4 in metabolizing structurally similar compounds suggests it is a likely candidate.

Insights from Related Compounds

Studies on other praeruptorins offer valuable insights into the potential mechanisms by which this compound might interact with CYP3A4:

  • Praeruptorin A: Research has shown that Praeruptorin A is metabolized by human liver microsomes, with CYP3A4 being one of the primary enzymes involved in its biotransformation.

  • Praeruptorin C: It has been demonstrated that Praeruptorin C can upregulate the expression of CYP3A4. This induction is mediated through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4 and other drug-metabolizing enzymes.

Given the structural similarities between this compound and its analogues, it is plausible that this compound may also be a substrate and/or an inducer of CYP3A4, potentially acting through the PXR signaling pathway.

Data Presentation

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, Ki, EC50, Emax) specifically defining the inhibitory or inductive potency of this compound on CYP3A4. The following tables are presented as templates for the types of data that should be generated in future studies to accurately characterize these interactions.

Table 1: Template for In Vitro Inhibition of CYP3A4 by this compound

ParameterProbe SubstrateValue (µM)Inhibition Type
IC50MidazolamData not available-
IC50TestosteroneData not available-
KiMidazolamData not available-

Table 2: Template for In Vitro Induction of CYP3A4 by this compound in Human Hepatocytes

ParameterConcentration (µM)Fold Induction (mRNA)Fold Induction (Activity)
EC50-Data not availableData not available
Emax-Data not availableData not available

Experimental Protocols

The following sections detail standardized in vitro methods to assess the inhibitory and inductive potential of this compound on CYP3A4.

CYP3A4 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 activity using human liver microsomes and a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, the probe substrate, and the internal standard in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system and potassium phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.2 mg/mL final concentration), potassium phosphate buffer, and varying concentrations of this compound for a short period (e.g., 5 minutes) at 37°C. A vehicle control (without this compound) should be included.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP3A4 probe substrate (at a concentration near its Km) and the NADPH regenerating system to the pre-incubated mixture.

  • Reaction Time: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation: HLM + this compound (37°C) HLM->Preincubation PE This compound (Test Compound) PE->Preincubation Substrate CYP3A4 Probe Substrate Reaction Reaction: Add Substrate + NADPH (37°C) Substrate->Reaction NADPH NADPH System NADPH->Reaction Preincubation->Reaction Add Substrate & NADPH Termination Terminate Reaction (Acetonitrile + IS) Reaction->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS IC50 IC50 Calculation LCMS->IC50

Caption: Workflow for CYP3A4 Inhibition Assay.

CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines a method to evaluate the potential of this compound to induce CYP3A4 expression in cultured primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • This compound

  • Positive control inducer (e.g., Rifampicin)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP3A4 probe substrate (e.g., Midazolam) for activity measurement

  • LC-MS/MS system

Procedure:

  • Cell Culture: Thaw and plate primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer and stabilize for 24-48 hours.

  • Treatment: Treat the hepatocytes with various concentrations of this compound, a positive control (e.g., 10 µM Rifampicin), and a vehicle control for 48-72 hours. Refresh the medium and treatments every 24 hours.

  • Assessment of CYP3A4 mRNA Expression:

    • Lyse the cells and isolate total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a stable housekeeping gene (e.g., GAPDH).

  • Assessment of CYP3A4 Enzymatic Activity:

    • After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate in fresh medium for a defined period.

    • Collect the supernatant and terminate the reaction.

    • Quantify metabolite formation using LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 mRNA expression and activity at each concentration of this compound relative to the vehicle control.

    • Plot the fold induction against the logarithm of the concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum induction).

CYP3A4_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_endpoints Endpoint Analysis cluster_mrna mRNA Expression cluster_activity Enzymatic Activity Hepatocytes Plate Human Hepatocytes Treatment Treat with this compound (48-72 hours) Hepatocytes->Treatment Endpoint Endpoints Treatment->Endpoint RNA_Isolation RNA Isolation Endpoint->RNA_Isolation Probe_Incubation Incubate with Probe Substrate Endpoint->Probe_Incubation qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR LCMS_Activity LC-MS/MS Probe_Incubation->LCMS_Activity

Caption: Workflow for CYP3A4 Induction Assay.

Signaling Pathway: PXR-Mediated CYP3A4 Induction

The induction of CYP3A4 by many xenobiotics, including potentially this compound, is primarily regulated by the Pregnane X Receptor (PXR). The following diagram illustrates this signaling pathway.

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraeruptorinE This compound (Ligand) PXR_complex PXR-HSP90-CARP (Inactive Complex) PraeruptorinE->PXR_complex Binds to PXR PXR_RXR PXR-RXR Heterodimer PXR_complex->PXR_RXR Translocation DNA XREM/ER6 (Response Element) PXR_RXR->DNA Binds to DNA CYP3A4_gene CYP3A4 Gene DNA->CYP3A4_gene Initiates Transcription mRNA CYP3A4 mRNA CYP3A4_gene->mRNA CYP3A4_protein CYP3A4 Protein mRNA->CYP3A4_protein Translation

Caption: PXR-mediated induction of CYP3A4.

Upon entering the cell, a ligand such as this compound may bind to PXR, which is held in an inactive complex in the cytoplasm. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of PXR into the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, initiating its transcription and leading to increased synthesis of the CYP3A4 enzyme.

Conclusion and Future Directions

The current body of scientific literature lacks direct, quantitative evidence to definitively characterize the inhibitory or inductive effects of this compound on cytochrome P450 3A4. However, based on its NADPH-dependent metabolism and the known interactions of its structural analogues, Praeruptorin A and C, it is reasonable to hypothesize that this compound has the potential to interact with CYP3A4 as a substrate and/or an inducer, possibly through the PXR signaling pathway.

To address this knowledge gap and to accurately assess the drug-drug interaction potential of this compound, it is imperative that future research focuses on conducting the in vitro studies outlined in this guide. Specifically, the determination of IC50 and Ki values for CYP3A4 inhibition, as well as EC50 and Emax values for CYP3A4 induction in primary human hepatocytes, will provide the necessary data for a comprehensive risk assessment. Such studies are essential for the safe development of this compound and other related natural products as potential therapeutic agents.

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Activity of Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Structural Data

Praeruptorin E is an angular-type pyranocoumarin.[2] Its structural and physical properties are essential for its identification, characterization, and application in research.

PropertyDataSource
Chemical Formula C₂₄H₂₈O₇[4]
Molecular Weight 428.5 g/mol [4]
CAS Number 72463-77-5[5]
Appearance (Not specified in results)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Synonyms Wulongensin A, Praeruptorum Zenkeri[1]

Isolation and Purification: Experimental Protocol

The isolation of this compound from its natural source, primarily the roots of Peucedanum praeruptorum, involves a multi-step process of extraction and chromatographic separation. The following protocol is a standard methodology derived from procedures used for isolating similar coumarins like Praeruptorins A and B from the same plant source.[3]

Plant Material Preparation
  • Drying and Grinding : The roots of Peucedanum praeruptorum Dunn are thoroughly dried to inhibit metabolic processes that could alter the chemical composition.[6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction. A particle diameter of approximately 0.2 mm is often recommended.[6]

Solvent Extraction
  • Initial Extraction : The powdered plant material is subjected to extraction with a solvent of intermediate polarity. Ethyl acetate (AcOEt) is a commonly used solvent for this purpose.[3] This can be performed using heat reflux or Soxhlet extraction methods, which are traditional but effective techniques.[7]

  • Fractionation : To separate compounds based on polarity, a sequential extraction with solvents of different polarities is performed. A typical sequence involves starting with a non-polar solvent, followed by solvents of increasing polarity, such as n-hexane, ethyl acetate, n-butanol (BuOH), and finally an aqueous (H₂O) fraction.[3] The fraction containing this compound (the ethyl acetate fraction) is collected for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography : The dried ethyl acetate extract is loaded onto a silica gel column.[3]

  • Elution : The column is eluted with a solvent system, typically a mixture of toluene and ethyl acetate.[3] The ratio of the solvents is gradually changed (gradient elution) to separate the different compounds based on their affinity for the silica gel stationary phase.

  • Fraction Collection : Fractions are collected systematically and monitored using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Final Purification : Fractions rich in this compound are pooled, and the solvent is evaporated. The process may be repeated with different solvent systems or followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation
  • Spectroscopic Analysis : The definitive structure of the isolated compound is confirmed using spectroscopic methods. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and formula.[3]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Analysis plant Dried Roots of Peucedanum praeruptorum powder Fine Powder plant->powder Grinding extraction Solvent Extraction (e.g., Ethyl Acetate) powder->extraction fraction Crude AcOEt Extract extraction->fraction column Silica Gel Column Chromatography fraction->column fractions Collected Fractions (TLC Monitored) column->fractions Elution pure_E Pure this compound fractions->pure_E Pooling & Evaporation analysis Structural Elucidation (NMR, MS) pure_E->analysis G cluster_regulation Cross-regulation PE This compound NFKB NF-κB Activity PE->NFKB Inhibits PXR PXR Expression (Pregnane X Receptor) NFKB->PXR Inhibits Inflammation Inflammatory Response (e.g., Th2 cytokines) NFKB->Inflammation Promotes PXR->NFKB Inhibits CYP3A4 CYP3A4 Expression PXR->CYP3A4 Upregulates Metabolism Drug Metabolism (e.g., Theophylline) CYP3A4->Metabolism Enhances Toxicity Drug Toxicity Metabolism->Toxicity Reduces

References

Praeruptorin E: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin E, a natural pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Particular emphasis is placed on its anti-inflammatory and immunomodulatory functions, detailing its mechanism of action involving the NF-κB/PXR/CYP3A4 signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental methodologies are described.

Chemical Structure and Physicochemical Properties

This compound is classified as an angular-type pyranocoumarin. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name [(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate[1]
Molecular Formula C24H28O7[2]
Molecular Weight 428.47 g/mol [2]
CAS Number 72463-77-5[2]
Appearance Solid Powder[2]
Boiling Point 516.5 °C at 760 mmHg[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]
Canonical SMILES C/C=C(\C)/C(=O)O[C@@H]1--INVALID-LINK--OC(=O)CC(C)C[1]
InChI Key UFUVJROSOIXJGR-IULGZIFLSA-N[1]

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most prominently studied.

Anti-inflammatory and Anti-asthmatic Effects

This compound has demonstrated significant potential in mitigating inflammatory responses, particularly in the context of asthma. It works synergistically with aminophylline, a common asthma medication, to reduce lung inflammation.[3] Studies have shown that this compound can decrease the infiltration of inflammatory cells, reduce collagen deposition, and inhibit mucus hyperplasia in the lungs of asthmatic models.[3] Furthermore, it has been observed to suppress the expression of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are key mediators in the allergic inflammatory cascade.[3]

Table 2: Quantitative Biological Activity of this compound and Related Compounds

ActivityTest SystemParameterValueSource
NO Production InhibitionIL-1β-treated rat hepatocytesIC50Not explicitly stated for this compound. Praeruptorin B showed the highest potency.[2]
CytotoxicityArtemia salinaLC5040.2 µg/mL (for an ethyl acetate extract containing Praeruptorins A, B, and E)[1]
Antimicrobial Activity (against Streptococcus agalactiae)-MIC250 µg/mL (for an ethyl acetate extract containing Praeruptorins A, B, and E)[1]

Note: Specific IC50/EC50 values for pure this compound in various assays are not consistently reported in the reviewed literature. The provided data for the extract offers a preliminary indication of potency.

Mechanism of Action: The NF-κB/PXR/CYP3A4 Signaling Pathway

The primary mechanism underlying the immunomodulatory and anti-inflammatory effects of this compound involves the intricate interplay of the Nuclear Factor-kappa B (NF-κB), Pregnane X Receptor (PXR), and Cytochrome P450 3A4 (CYP3A4) signaling pathway.

This compound has been shown to inhibit the activation of the NF-κB pathway.[3] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4][5] By suppressing NF-κB, this compound effectively dampens the inflammatory cascade.

Furthermore, the inhibition of NF-κB by this compound leads to an upregulation of PXR expression.[3] PXR is a nuclear receptor that plays a key role in sensing foreign substances and regulating the expression of drug-metabolizing enzymes, most notably CYP3A4.[6][7] The activation of the PXR/CYP3A4 axis enhances the metabolism of certain drugs, and in the context of asthma treatment, it has been shown to reduce the toxicity of aminophylline by promoting its clearance.[3]

This dual action of enhancing the anti-inflammatory effects (via NF-κB inhibition) and concurrently mitigating the toxicity of co-administered drugs (via PXR/CYP3A4 activation) makes this compound a compound of significant therapeutic interest.

PraeruptorinE_Signaling_Pathway This compound Signaling Pathway in Asthma PraeruptorinE This compound NFkB NF-κB Activation PraeruptorinE->NFkB Inhibits PXR PXR Activation PraeruptorinE->PXR Promotes Aminophylline Aminophylline ReducedToxicity Reduced Aminophylline Toxicity InflammatoryStimuli Inflammatory Stimuli (e.g., Allergens) InflammatoryStimuli->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) NFkB->ProInflammatoryCytokines Promotes Expression Inflammation Airway Inflammation (Cell infiltration, Mucus hypersecretion) ProInflammatoryCytokines->Inflammation TherapeuticEffect Enhanced Anti-Asthmatic Therapeutic Effect CYP3A4 CYP3A4 Expression PXR->CYP3A4 Induces AminophyllineMetabolism Increased Aminophylline Metabolism CYP3A4->AminophyllineMetabolism AminophyllineMetabolism->ReducedToxicity

Caption: this compound's dual-action mechanism in asthma treatment.

Experimental Protocols

This section outlines the general methodologies employed in the research cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification of this compound

A common method for isolating this compound from its natural source, such as the roots of Peucedanum praeruptorum Dunn, involves solvent extraction and chromatographic separation.

Workflow for Isolation and Purification

Isolation_Workflow General Isolation and Purification Workflow for this compound PlantMaterial Dried and Powdered Plant Material (e.g., Peucedanum praeruptorum roots) Extraction Solvent Extraction (e.g., with Ethyl Acetate, n-Butanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Elution Elution with a Solvent System (e.g., Toluene/Ethyl Acetate) ColumnChromatography->Elution Fractions Collection of Fractions Elution->Fractions TLC Thin Layer Chromatography (TLC) for fraction analysis Fractions->TLC PurifiedPraeruptorinE Purified this compound TLC->PurifiedPraeruptorinE Pooling of pure fractions Identification Structural Identification (NMR, Mass Spectrometry) PurifiedPraeruptorinE->Identification

Caption: A generalized workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in IL-1β-Stimulated Hepatocytes

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured.

  • Treatment: The cultured hepatocytes are treated with Interleukin-1β (IL-1β) to induce an inflammatory response and stimulate NO production. Concurrently, different concentrations of this compound (or the extract being tested) are added.

  • Incubation: The cells are incubated for a defined period (e.g., 8 hours).

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture medium is quantified using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the IL-1β-treated control group.

In Vivo Asthma Model

Ovalbumin (OVA)-Induced Mouse Model of Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential anti-asthmatic drugs.

  • Sensitization: Mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

  • Challenge: Following the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic response in the airways.

  • Treatment: this compound, alone or in combination with other drugs like aminophylline, is administered to the mice (e.g., via gavage) during the challenge phase.

  • Assessment of Airway Inflammation: Various parameters are evaluated, including:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count the number and type of inflammatory cells (e.g., eosinophils, neutrophils).

    • Histopathology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammatory cell infiltration and mucus production, respectively.

    • Cytokine Analysis: Measurement of Th2 cytokine levels (IL-4, IL-5, IL-13) in the serum or BALF using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blotting: Analysis of protein expression levels of key signaling molecules (e.g., NF-κB, PXR, CYP3A4) in lung or liver tissues.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and immunomodulatory properties. Its unique mechanism of action, involving the dual regulation of the NF-κB and PXR/CYP3A4 pathways, presents a compelling case for its further investigation as a potential therapeutic agent, particularly in the context of inflammatory diseases such as asthma. The information and protocols outlined in this technical guide provide a solid foundation for researchers to build upon in their exploration of the full therapeutic potential of this compound. Further studies are warranted to establish more extensive quantitative biological data and to translate the preclinical findings into clinical applications.

References

Praeruptorin E and its Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin E, a naturally occurring pyranocoumarin, and its synthetic derivatives have emerged as promising scaffolds in drug discovery. Exhibiting a diverse range of biological activities, these compounds have demonstrated significant potential in the fields of inflammation, oncology, neurology, and cardiovascular diseases. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

Praeruptorins are a class of angular-type pyranocoumarins isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Among them, this compound has garnered considerable interest for its potent and varied pharmacological effects. The core structure of this compound offers a versatile platform for chemical modification, leading to the synthesis of numerous derivatives with potentially enhanced or novel biological activities. This guide aims to consolidate the existing knowledge on this compound and its derivatives to support further research and development in this area.

Biological Activities of this compound and Its Derivatives

The biological activities of this compound and its related compounds are multifaceted, with significant findings in several key therapeutic areas.

Anti-inflammatory Activity

This compound and its analogs have demonstrated potent anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators in various cell models.

Table 1: Anti-inflammatory Activity of Praeruptorins

CompoundCell LineInflammatory StimulusMeasured ParameterIC50 / EffectReference(s)
This compoundRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSignificant inhibition[1]
Praeruptorin DRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionHigher activity than Praeruptorin C[1]
Praeruptorin CRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSignificant inhibition[1]
Praeruptorin ARAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, IL-1β, TNF-α productionSignificant inhibition[2]

The anti-inflammatory mechanism of praeruptorins is largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[1] By suppressing the activation of these transcription factors, praeruptorins effectively reduce the expression of downstream inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[1][2]

Anticancer Activity

The antiproliferative effects of praeruptorins have been investigated in several cancer cell lines. Praeruptorin C, a closely related compound, has been shown to suppress cell proliferation, induce cell cycle arrest, and promote apoptosis in non-small cell lung cancer cells.[3] The anticancer activity is linked to the modulation of the ERK (extracellular signal-regulated kinase) signaling pathway.[3] While specific IC50 values for this compound are not widely reported, studies on related compounds provide a basis for its potential in this area.

Table 2: Anticancer Activity of Praeruptorins

CompoundCancer Cell LineActivityIC50 / EffectReference(s)
Praeruptorin CNon-Small Cell Lung Cancer (A549)Antiproliferative, Pro-apoptoticSignificant suppression of cell proliferation[3]
Praeruptorin A DerivativesP-glycoprotein-overexpressing cancer cellsReversal of Multidrug ResistanceCompound 18 (1µM) reduced IC50 of drugs by >95% in HepG2-DR cells[4]
Neuroprotective Effects

Praeruptorins have shown promise in protecting neurons from damage. For instance, Praeruptorin C has been found to protect cortical neurons from N-methyl-D-aspartate (NMDA)-induced apoptosis.[5] This neuroprotective effect is mediated through the downregulation of GluN2B-containing NMDA receptors and the reversal of intracellular Ca2+ overload.[5]

Table 3: Neuroprotective Activity of Praeruptorins

CompoundModelProtective EffectMechanismReference(s)
Praeruptorin CCultured cortical neuronsProtection against NMDA-induced apoptosisDown-regulation of GluN2B-containing NMDA receptors, reversal of Ca2+ overload[5]
Cardiovascular Effects

The cardiovascular effects of praeruptorins, particularly their ability to induce vasorelaxation, have been documented. This compound acts as a calcium antagonist, contributing to the relaxation of coronary arteries.[6] The vasorelaxant effects of these compounds are often endothelium-dependent and involve the NO-cGMP pathway.[7][8]

Table 4: Cardiovascular Activity of Praeruptorins

CompoundModelActivitypD'2 / IC50Reference(s)
This compoundSwine coronary stripsCalcium antagonistic activitypD'2 = 5.2[6]
Praeruptorin CSwine coronary stripsCalcium antagonistic activitypD'2 = 5.7[6]
Praeruptorin AIsolated rat thoracic aortaVasorelaxation-[7][8]

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Praeruptorins inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.[1][2][9]

NF_kB_Inhibition_by_PraeruptorinE LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active Release Proteasome Proteasome Degradation IkBa_p->Proteasome Proteasome->IkBa_p Degrades Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes PraeruptorinE This compound and Derivatives PraeruptorinE->IKK Inhibits

NF-κB signaling pathway inhibition.
ERK Signaling Pathway

The ERK pathway is crucial in cell proliferation and survival. In the context of cancer, praeruptorins have been shown to inhibit the phosphorylation and activation of the ERK1/2 signaling pathway. This inhibition contributes to the suppression of cancer cell migration and invasion.[3]

ERK_Inhibition_by_PraeruptorinE GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors CellProliferation Cell Proliferation, Migration, Invasion TranscriptionFactors->CellProliferation PraeruptorinE This compound and Derivatives PraeruptorinE->MEK Inhibits Phosphorylation

ERK signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

NO_Assay_Workflow Start Start SeedCells Seed RAW 264.7 cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat with this compound derivatives (various conc.) Incubate1->Treat Incubate2 Incubate for 1h Treat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24h Stimulate->Incubate3 CollectSupernatant Collect supernatant Incubate3->CollectSupernatant GriessAssay Perform Griess Assay: Mix supernatant with Griess reagent CollectSupernatant->GriessAssay MeasureAbsorbance Measure absorbance at 540 nm GriessAssay->MeasureAbsorbance Calculate Calculate NO concentration using a standard curve MeasureAbsorbance->Calculate End End Calculate->End

Nitric Oxide production assay workflow.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][10][11]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][10][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Activity: NMDA-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by NMDA.

Procedure:

  • Neuronal Culture: Culture primary cortical neurons in a suitable medium.

  • Treatment: Pre-treat the neurons with this compound or its derivatives for a specified period.

  • NMDA Challenge: Expose the neurons to a toxic concentration of NMDA (e.g., 200 µM) for 30 minutes.[5]

  • Recovery: Wash the cells and incubate them in a fresh medium for 24 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by staining with fluorescent dyes like propidium iodide and Hoechst 33342 to visualize dead and live cells, respectively.

Cardiovascular Activity: Vasorelaxation Assay

This protocol details the procedure for assessing the vasorelaxant effects of compounds on isolated arterial rings.

Procedure:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.[7][8]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[7][8]

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (PE) or potassium chloride (KCl).

  • Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or its derivatives to the organ bath.

  • Data Recording: Record the changes in isometric tension to determine the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the pD'2 or EC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of bioactive compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key signaling pathways such as NF-κB and ERK underscores their importance as lead structures for the development of novel anti-inflammatory, anticancer, neuroprotective, and cardiovascular drugs.

Future research should focus on:

  • Synthesis of Novel Derivatives: A systematic synthesis and screening of new this compound derivatives are needed to explore the structure-activity relationships and optimize their pharmacological profiles.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds will provide a more comprehensive understanding of their mechanisms of action.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety of the most promising derivatives.

The continued investigation of this compound and its analogs holds great promise for the discovery of new and effective therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorins, a class of angular-type pyranocoumarins isolated from the dried roots of Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological activities. While the traditional use of this plant in Chinese medicine has been for respiratory ailments, recent scientific investigations have unveiled a promising antitumor potential within its bioactive constituents.[1] This technical guide provides a comprehensive overview of the antitumor activities of praeruptorins, with a focus on Praeruptorin E and its closely related compounds, Praeruptorin A, B, and C. Although direct evidence for the anticancer effects of this compound is currently limited, the substantial data available for its analogues strongly suggest a class-wide potential for these compounds in oncology drug development.

This document will delve into the quantitative effects of praeruptorins on cancer cell viability, migration, and invasion. Furthermore, it will elucidate the underlying molecular mechanisms, primarily focusing on the modulation of key signaling pathways. Detailed experimental protocols for the assays cited are provided to facilitate the replication and expansion of these findings.

Data Presentation: Quantitative Antitumor Effects

The antitumor properties of praeruptorins have been quantified across various cancer cell lines. The following tables summarize the key findings for Praeruptorin B and Praeruptorin C, highlighting their efficacy in inhibiting cancer cell proliferation, migration, and invasion.

Table 1: Cytotoxicity of Praeruptorin C in Human Non–Small Cell Lung Cancer (NSCLC) Cells

Cell LineCompoundIC50 (µM)Exposure Time (h)
A549Praeruptorin C33.5 ± 7.524
H1299Praeruptorin C30.7 ± 8.424

Data sourced from a study on the antiproliferative and antimetastatic effects of Praeruptorin C.[2]

Table 2: Inhibition of Migration and Invasion by Praeruptorin B in Human Renal Cell Carcinoma (RCC) Cells

Cell LineConcentration (µM)Migration Inhibition (%)Invasion Inhibition (%)
786-O 204258
307980
ACHN 206062
308286

Data represents the percentage reduction in cell numbers after 24 hours of treatment. Sourced from a study on the metastatic ability of human renal carcinoma cells.[1]

Core Mechanisms of Antitumor Action

Praeruptorins exert their antitumor effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis. The primary mechanisms identified for Praeruptorin B and C involve the inhibition of the EGFR-MEK-ERK and PI3K/AKT-NF-κB signaling cascades.

EGFR-MEK-ERK Pathway Inhibition

Praeruptorin B has been shown to inhibit the migration and invasion of human renal cell carcinoma cells by suppressing the EGFR-MEK-ERK signaling pathway.[1] This pathway is a central regulator of cell growth and proliferation, and its aberrant activation is a common feature in many cancers. Praeruptorin B treatment leads to a reduction in the phosphorylation of EGFR, MEK, and ERK, thereby attenuating downstream signaling and inhibiting the expression of metastatic proteins like cathepsin C (CTSC) and cathepsin V (CTSV).[1]

EGFR_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK p TranscriptionFactors Transcription Factors (e.g., for CTSC, CTSV) ERK->TranscriptionFactors p PraeruptorinB Praeruptorin B PraeruptorinB->EGFR PraeruptorinB->MEK PraeruptorinB->ERK Proliferation_Metastasis Cell Proliferation & Metastasis TranscriptionFactors->Proliferation_Metastasis

Caption: Inhibition of the EGFR-MEK-ERK signaling pathway by Praeruptorin B.

PI3K/AKT-NF-κB Pathway Inhibition

In human cervical cancer cells, Praeruptorin B has been found to inhibit TPA-induced cell invasion by targeting the PI3K/AKT signaling pathway and subsequently suppressing the nuclear translocation of NF-κB. This leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.

PI3K_AKT_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT p IKK IKK AKT->IKK p IkB IκB IKK->IkB p (degradation) NFkB_IkB NF-κB/IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc PraeruptorinB Praeruptorin B PraeruptorinB->AKT MMP_genes MMP-2 & MMP-9 Gene Transcription NFkB_nuc->MMP_genes Invasion Cell Invasion MMP_genes->Invasion

Caption: Inhibition of the PI3K/AKT-NF-κB signaling pathway by Praeruptorin B.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for the key experiments used to evaluate the antitumor potential of praeruptorins.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Praeruptorin C at 0, 10, 20, 30, 40, and 50 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel. For migration assays, the inserts are used without coating.

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells) in the upper chamber in serum-free medium containing the test compound at various concentrations.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration or invasion.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface of the membrane with a crystal violet solution.

  • Quantification: Count the stained cells in several random microscopic fields. The results are expressed as the percentage of migrated/invaded cells relative to the control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (e.g., 30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubate with primary antibodies against the target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_workflow General Workflow for Antitumor Potential Assessment A Cancer Cell Culture B Compound Treatment (e.g., Praeruptorins) A->B C Cell Viability Assay (MTT Assay) B->C D Migration & Invasion Assays (Boyden Chamber) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Mechanism of Action Studies C->F D->F E->F G Western Blotting (Signaling Pathways) F->G H Data Analysis & Interpretation G->H

Caption: A generalized experimental workflow for evaluating the antitumor potential of novel compounds.

Conclusion and Future Directions

The available scientific evidence strongly indicates that praeruptorins, particularly Praeruptorin B and C, possess significant antitumor properties. Their ability to inhibit cancer cell proliferation, migration, and invasion, coupled with their modulatory effects on key oncogenic signaling pathways, positions them as promising candidates for further preclinical and clinical development.

While direct data on the antitumor potential of this compound is currently lacking, its structural similarity to other bioactive praeruptorins provides a strong rationale for its investigation. Future research should focus on:

  • Evaluating the antitumor activity of this compound across a panel of cancer cell lines.

  • Elucidating the specific molecular targets and mechanisms of action for this compound.

  • Conducting in vivo studies to assess the efficacy and safety of praeruptorins in animal models of cancer.

  • Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

The comprehensive data and detailed protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of oncology. The exploration of natural compounds like praeruptorins holds immense promise for the discovery of novel and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Praeruptorin E from Radix Peucedani

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin E, a pyranocoumarin found in Radix Peucedani (the dried root of Peucedanum praeruptorum Dunn), has garnered significant interest within the scientific community for its potential therapeutic applications. Research has highlighted its anti-inflammatory and anti-asthmatic properties, which are believed to be mediated through the modulation of the NF-κB and PXR/CYP3A4 signaling pathways. Notably, studies have indicated that the concentration of this compound is highest in the leaves of the Peucedanum praeruptorum plant and tends to increase as the plant matures.[1][2] This finding suggests that the leaves may be a more potent source for extraction than the traditionally used root.

These application notes provide a comprehensive overview of the primary methods for extracting this compound from Radix Peucedani. The included protocols are designed to offer detailed, step-by-step guidance for laboratory execution.

Extraction Methodologies Overview

Several techniques have been successfully employed for the extraction of praeruptorins from Radix Peucedani. The choice of method often depends on factors such as desired yield, purity, environmental impact, and available laboratory equipment. The most common methods include:

  • Solvent Extraction: A conventional method involving the use of various organic solvents to dissolve and isolate the target compound from the plant matrix.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and leaves no residual organic solvents.

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction of praeruptorins from Radix Peucedani. It is important to note that while the focus of this document is this compound, much of the available quantitative research has centered on Praeruptorin A, a related and abundant pyranocoumarin in the same plant. The data for Praeruptorin A is included for reference and to provide a baseline for extraction optimization.

Table 1: Comparison of Extraction Methods for Praeruptorin A

Extraction MethodSolvent/ModifierTemperature (°C)Pressure (MPa)TimeYield (mg/g of raw material)Reference
Microwave-Assisted Extraction (MAE)[1,1,3,3-tetramethylguanidine]CH2CH(OH)COOHNot SpecifiedNot ApplicableNot Specified11.05 ± 0.13[3][4]
Supercritical Fluid Extraction (SFE)CO2 with Ethanol modifier6034.510 min (static)Not Specified[5]

Note: The yield for MAE is specifically for Praeruptorin A. Yields for this compound using this method are not explicitly stated in the cited literature.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol outlines a general procedure for the solvent extraction of praeruptorins.

Materials:

  • Dried and powdered Radix Peucedani (leaves or roots)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Distilled water

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, separating funnel)

Procedure:

  • Maceration: Weigh 100 g of powdered Radix Peucedani and place it in a large flask. Add 1 L of 95% methanol and allow it to macerate for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C until the methanol has been completely removed, yielding a crude extract.

  • Solvent Partitioning: a. Dissolve the crude extract in 500 mL of distilled water. b. Transfer the aqueous solution to a separating funnel. c. Perform successive extractions with 3 x 250 mL of ethyl acetate. d. Combine the ethyl acetate fractions and wash with distilled water. e. Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the ethyl acetate extract, which will be enriched with praeruptorins. f. The remaining aqueous layer can be further extracted with n-butanol to isolate more polar compounds if desired.

  • Quantification: Analyze the ethyl acetate extract for this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol provides a method for UAE, which can enhance extraction efficiency.

Materials:

  • Dried and powdered Radix Peucedani

  • Ethanol (70%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or membrane filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of powdered Radix Peucedani and place it in a flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask (solvent-to-material ratio of 10:1 v/w).

  • Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration and Concentration: Decant the supernatant and filter it through a 0.45 µm membrane filter. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Quantification: Determine the concentration of this compound in the extract using HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol describes the use of MAE for a more rapid extraction process.

Materials:

  • Dried and powdered Radix Peucedani

  • Selected solvent (e.g., ethanol, or a specialized ionic liquid as referenced)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample and Solvent: Place 5 g of powdered Radix Peucedani into the microwave extraction vessel. Add 50 mL of the chosen solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters (e.g., power, temperature, and time) based on instrument guidelines or literature recommendations. A starting point could be 400W for 5 minutes at 60°C.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the plant material.

  • Concentration: Concentrate the filtered extract using a rotary evaporator.

  • Quantification: Analyze the final extract for this compound content via HPLC.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its extraction and analysis.

Signaling Pathways

Praeruptorins have been shown to interact with the NF-κB and PXR/CYP3A4 signaling pathways, which are critical in inflammation and drug metabolism.

PraeruptorinE_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PXR PXR/CYP3A4 Pathway PraeruptorinE This compound IKK IKK Complex PraeruptorinE->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Leads to degradation of NFkB_dimer NF-κB (p65/p50) IκBα->NFkB_dimer Inhibits NFkB_nucleus Nuclear NF-κB NFkB_dimer->NFkB_nucleus Translocates to Nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates PraeruptorinE_PXR This compound PXR PXR PraeruptorinE_PXR->PXR Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_nucleus Nuclear PXR/RXR PXR_RXR->PXR_nucleus Translocates to Nucleus CYP3A4_Gene CYP3A4 Gene PXR_nucleus->CYP3A4_Gene Binds to Promoter CYP3A4_Protein CYP3A4 Enzyme CYP3A4_Gene->CYP3A4_Protein Induces Transcription and Translation Drug_Metabolism Drug Metabolism CYP3A4_Protein->Drug_Metabolism Catalyzes PraeruptorinE_Workflow start Start: Select Plant Material (Radix Peucedani Leaves/Roots) powder Drying and Powdering start->powder extraction Extraction (Solvent, UAE, MAE, or SFE) powder->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Optional: Further Purification (e.g., Column Chromatography) crude_extract->purification hplc Quantification by HPLC-UV crude_extract->hplc purification->hplc end End: Quantified this compound hplc->end

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin E is a bioactive coumarin found in the medicinal plant Peucedanum praeruptorum Dunn. As a compound of interest for its potential pharmacological activities, accurate and reliable quantification is essential for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound in various matrices, including raw plant material, extracts, and biological samples.

These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using reverse-phase HPLC with UV detection. The methodologies are based on established methods for related coumarins isolated from Peucedanum praeruptorum.

Experimental Protocols

Instrumentation and Apparatus
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

  • Filtration Assembly: For filtering solvents and sample solutions (e.g., 0.45 µm membrane filters).

Reagents and Materials
  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Matrix: Dried and powdered root of Peucedanum praeruptorum, or other relevant sample types.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Peucedanum praeruptorum root)
  • Extraction: Accurately weigh about 1.0 g of powdered plant material into a conical flask. Add 50 mL of methanol and sonicate for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and add methanol to the mark. Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The following chromatographic conditions are recommended based on methods for similar coumarins. Optimization may be required for specific applications.

ParameterRecommended Condition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol:Water (75:25, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 321 nm
Injection Volume 10 µL

Data Presentation: Quantitative Performance (Based on Related Coumarins)

The following tables summarize typical validation parameters for HPLC analysis of coumarins from Peucedanum praeruptorum, which can be expected for a validated this compound method.[1]

Table 1: Linearity and Range

CompoundLinear Range (µg)Correlation Coefficient (r)
Praeruptorin A3.20 - 28.800.9999
Praeruptorin B1.60 - 14.400.9995
Qianhucoumarin E1.64 - 14.760.9994

Table 2: Accuracy (Recovery)

CompoundAverage Recovery (%)RSD (%)
Praeruptorin A98.921.6
Praeruptorin B99.661.5
Qianhucoumarin E99.721.4

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (this compound) hplc_system HPLC System (C18 Column, UV Detector) standard_prep->hplc_system sample_prep Sample Preparation (e.g., Plant Extract) sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography peak_detection Peak Detection & Integration chromatography->peak_detection quantification Quantification (Calibration Curve) peak_detection->quantification report Final Report quantification->report Method_Development compound This compound (Analyte) method HPLC Method compound->method is analyzed by parameters Chromatographic Parameters method->parameters is defined by validation Method Validation method->validation requires application Application validation->application enables

Caption: Key aspects of HPLC method development.

Conclusion

The described HPLC method, adapted from established protocols for related coumarins, provides a reliable framework for the quantitative analysis of this compound. Researchers and drug development professionals can utilize these application notes and protocols as a starting point for their specific analytical needs. It is recommended to perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and robustness of the method for its intended application.

References

Application Note: Quantitative Analysis of Praeruptorin E in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin E, a pyranocoumarin found in the medicinal herb Peucedani Radix, has garnered interest for its potential therapeutic effects.[1] To support pharmacokinetic and metabolic studies of this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound in plasma.

Analytical Method Overview

The method employs a reversed-phase liquid chromatography system for the separation of this compound from endogenous plasma components, coupled with a tandem mass spectrometer for selective and sensitive detection. The use of multiple reaction monitoring (MRM) in positive electrospray ionization mode ensures high selectivity and accuracy. Sample preparation involves a straightforward protein precipitation step, providing good recovery and minimal matrix effects.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer lc_separation UPLC Separation (C18 Column) supernatant_transfer->lc_separation Injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

1. Sample Preparation Protocol (Protein Precipitation)

This protocol is suitable for the extraction of this compound from rat plasma.

Materials:

  • Rat plasma samples

  • This compound standard stock solution

  • Internal standard (IS) stock solution (e.g., Diazepam)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 800 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 12,000 x g for 10 minutes.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the residue in 150 µL of the mobile phase starting composition (e.g., 50% methanol in water).[2]

  • Vortex for 2 minutes and centrifuge at 12,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis Protocol

Instrumentation:

  • A UPLC system coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

  • Column: Waters ACQUITY UPLC® HSS T3 column (2.1 mm × 50 mm, 1.8 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 2-20 µL.[3][6]

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

  • Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision gas pressure should be optimized for maximum signal intensity.

3. Method Validation Protocol

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[7][8][9] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve by spiking known concentrations of this compound into blank plasma. The linearity should be assessed by plotting the peak area ratio (analyte/IS) against the concentration and applying a weighted linear regression. A correlation coefficient (r²) > 0.99 is typically desired.[4][10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).[8][11]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Acceptance criteria are typically within ±15% for both precision (RSD) and accuracy (RE), except for the LLOQ.[2]

  • Recovery: The extraction efficiency of the sample preparation method. It is determined by comparing the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples at three concentration levels.

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked matrix samples to the peak response of the analyte in a neat solution.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability).

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of pyranocoumarins, including this compound, in rat plasma using LC-MS/MS.

Table 1: Linearity and Sensitivity

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²)

| this compound | 4.18 - 4180 | 4.18 | > 0.99 |

Data synthesized from a study on multiple pyranocoumarins.[12]

Table 2: Precision and Accuracy

Analyte Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
Praeruptorin A Low < 11.0% < 11.0% 90.2 - 96.3%
Medium < 11.0% < 11.0% 90.2 - 96.3%

| | High | < 11.0% | < 11.0% | 90.2 - 96.3% |

Note: Data for Praeruptorin A is presented as a representative example of the performance of similar pyranocoumarin assays.[10] For this compound, similar performance is expected.

Table 3: Recovery and Matrix Effect

Analyte Concentration Level Extraction Recovery (%) Matrix Effect (%)
Praeruptorin A Low > 79.2% 89.67 - 105.26%
Medium > 79.2% 89.67 - 105.26%

| | High | > 79.2% | 89.67 - 105.26% |

Note: Data for Praeruptorin A is presented as a representative example.[5][10]

Metabolic Pathway of this compound

This compound undergoes metabolism in the liver, primarily through oxidation and hydrolysis.[1] Understanding these pathways is crucial for interpreting pharmacokinetic data.

This compound Metabolism PE This compound Oxidation Oxidation (CYP450) PE->Oxidation NADPH-dependent Hydrolysis Hydrolysis PE->Hydrolysis Metabolites_Ox Oxidized Metabolites Oxidation->Metabolites_Ox Metabolites_Hy Hydrolyzed Metabolites (e.g., (-)-cis-khellactone) Hydrolysis->Metabolites_Hy

References

Application Notes: Protocol for Using Praeruptorin E in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Praeruptorin E (PE) is a pyranocoumarin, a class of bioactive compounds found in the roots of Peucedanum praeruptorum Dunn. This plant has been utilized in traditional medicine for its anti-inflammatory, antitussive, and expectorant properties.[1][2] Emerging research indicates that this compound, along with its analogs Praeruptorin A and B, possesses significant biological activities, including anti-inflammatory and potential anti-cancer effects.[3] These notes provide detailed protocols for investigating the effects of this compound in cell culture, focusing on its known anti-inflammatory mechanisms and providing a framework for broader pharmacological screening.

Key Biological Activities this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3] Its primary characterized mechanism involves the modulation of the NF-κB signaling pathway. Specifically, PE can inhibit the expression of NF-κB, which in turn enhances the expression and activity of Pregnane X Receptor (PXR) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).[1] This dual function suggests PE can act as an anti-inflammatory agent while also influencing drug metabolism, making it a compound of interest for synergistic therapeutic applications.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary described signaling pathway for this compound involves its inhibitory effect on NF-κB, which subsequently relieves the suppression of the PXR gene. This leads to increased PXR expression and enhanced activity of its target, the metabolic enzyme CYP3A4.

G cluster_0 PE This compound NFKB NF-κB PE->NFKB Inhibits PXR_promoter PXR Gene Promoter NFKB->PXR_promoter Binds & Suppresses Inflammation Inflammatory Response NFKB->Inflammation Promotes PXR PXR Expression PXR_promoter->PXR CYP3A4 CYP3A4 Activity PXR->CYP3A4 Upregulates Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Enhances

Caption: this compound inhibits NF-κB, leading to increased PXR and CYP3A4 activity.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the cellular effects of this compound, from initial cell treatment to endpoint analysis of biological activity.

G cluster_workflow cluster_assays Endpoint Assays start Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (Dose-response & Time-course) start->treat culture Seed Cells in Culture Plates (e.g., L-02, RAW264.7, A549) culture->treat viability Cell Viability (MTT Assay) treat->viability protein Protein Analysis (Western Blot) treat->protein gene Gene Expression (RT-qPCR) treat->gene inflammation Inflammatory Markers (NO Assay, ELISA) treat->inflammation data Data Analysis & Interpretation viability->data protein->data gene->data inflammation->data

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound
  • Reconstitution: this compound is typically supplied as a powder. Reconstitute it in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a selected cell line.

  • Cell Seeding: Seed cells (e.g., A549, HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of PE (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15-30 minutes.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to measure changes in the expression of key proteins (e.g., NF-κB, PXR) following PE treatment.

  • Cell Lysis: After treating cells in 6-well plates with this compound for the desired time, wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-PXR, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Protocol 4: Quantitative Real-Time PCR (RT-qPCR)

This protocol quantifies changes in mRNA expression of target genes (e.g., iNOS, TNF-α, CYP3A4).

  • RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical thermal cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

  • Analysis: Normalize the cycle threshold (Ct) values of the target genes to a housekeeping gene (e.g., GAPDH, EF-1α).[3] Calculate the relative gene expression using the 2-ΔΔCt method.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies on Praeruptorins. These serve as a reference for the types of results that can be obtained when studying this compound.

Table 1: Effect of Praeruptorins on Cancer Cell Proliferation and Invasion (Data adapted from studies on Praeruptorin A and C)[4][5]

Cell LineCompoundAssayConcentration (µM)Result
A549 (Lung Cancer)Praeruptorin CColony Formation10, 20, 30Significant reduction in colony number
H1299 (Lung Cancer)Praeruptorin CCell Viability20, 30Significant decrease in viability
HeLa (Cervical Cancer)Praeruptorin ACell Invasion10, 20, 30Dose-dependent inhibition of invasion
SiHa (Cervical Cancer)Praeruptorin ACell Viability (IC₅₀)~30 µMInhibition of cell proliferation

Table 2: Effect of Praeruptorins on Inflammatory Markers (Data adapted from studies on Praeruptorin A and B)[3][6]

Cell LineStimulantCompoundConcentrationTarget MeasuredResult
Rat HepatocytesIL-1βPraeruptorin A100 µMNO ProductionSignificant Inhibition
Rat HepatocytesIL-1βPraeruptorin B30 µMNO ProductionPotent Inhibition
RAW264.7Poly (I:C)Praeruptorin A1-5 µMIL-1β expressionSignificant Inhibition
RAW264.7Poly (I:C)Praeruptorin A1-5 µMiNOS (PTGS2)Significant Inhibition

References

Application Notes and Protocols: Praeruptorin E as a Ligand for Pregnane X Receptor (PXR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying Praeruptorin E and related compounds as ligands for the pregnane X receptor (PXR). The protocols outlined below detail the necessary steps to characterize the interaction of this compound with PXR and its subsequent effect on target gene expression, using Praeruptorin C as a representative compound for which quantitative data is available.

Introduction

The pregnane X receptor (PXR), a member of the nuclear receptor superfamily, is a key transcriptional regulator of genes involved in the metabolism and detoxification of xenobiotics and endobiotics.[1][2][3][4] PXR is activated by a wide array of compounds, including prescription drugs, herbal medicines, and environmental pollutants.[2] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA, leading to the transcription of target genes such as cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of over 50% of clinically used drugs.[1][3][5]

Praeruptorins, natural coumarins isolated from the root of Peucedanum praeruptorum Dunn, have been investigated for their potential interaction with PXR. While specific data for this compound is limited, studies on the closely related Praeruptorin C have demonstrated its ability to activate PXR and upregulate CYP3A4 expression.[1] This suggests that this compound may also act as a PXR ligand, and the following protocols are designed to investigate this hypothesis.

PXR Signaling Pathway

The activation of PXR by a ligand such as this compound initiates a cascade of events leading to the expression of target genes. The diagram below illustrates this signaling pathway.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraeruptorinE This compound PXR_inactive Inactive PXR PraeruptorinE->PXR_inactive Binding PXR_active Active PXR PXR_inactive->PXR_active Conformational Change & Nuclear Translocation RXR RXR PXR_active->RXR Heterodimerization PXR_RXR PXR-RXR Heterodimer Coactivators Coactivators PXR_RXR->Coactivators Recruitment DNA DNA (PXRE) Coactivators->DNA Binding to PXRE TargetGene Target Gene (e.g., CYP3A4) DNA->TargetGene Transcription mRNA mRNA TargetGene->mRNA Protein Protein (e.g., CYP3A4) mRNA->Protein Translation

Caption: PXR signaling pathway upon ligand binding.

Quantitative Data Summary

The following tables summarize the quantitative data for the PXR-mediated effects of Praeruptorin C, which can be used as a reference for studies on this compound. All experiments were performed in LS174T cells transiently transfected with a PXR expression plasmid.[1]

Table 1: Induction of CYP3A4 mRNA Expression by Praeruptorin C

TreatmentConcentration (µM)Fold Induction of CYP3A4 mRNA (mean ± SEM)
Vehicle (0.1% DMSO)-1.00
Rifampicin (Positive Control)105.36 ± 0.58
Praeruptorin C103.60 ± 0.45
Praeruptorin C403.85 ± 0.32

Table 2: Induction of CYP3A4 Protein Expression by Praeruptorin C

TreatmentConcentration (µM)Fold Induction of CYP3A4 Protein (mean ± SEM)
Vehicle (0.1% DMSO)-1.00
Rifampicin (Positive Control)102.28 ± 0.21
Praeruptorin C102.19 ± 0.18
Praeruptorin C402.22 ± 0.25

Table 3: Induction of CYP3A4 Catalytic Activity by Praeruptorin C

TreatmentConcentration (µM)Fold Induction of CYP3A4 Activity (mean ± SEM)
Vehicle (0.1% DMSO)-1.00
Rifampicin (Positive Control)102.40 ± 0.23
Praeruptorin C101.81 ± 0.15
Praeruptorin C402.10 ± 0.19

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound as a PXR ligand.

Experimental Workflow

The overall workflow for investigating this compound's interaction with PXR is depicted below.

Experimental_Workflow start Start: Hypothesis This compound is a PXR ligand reporter_assay PXR Reporter Gene Assay start->reporter_assay dose_response Dose-Response and EC50 Determination reporter_assay->dose_response target_gene_expression Target Gene Expression Analysis dose_response->target_gene_expression coactivator_assay Coactivator Recruitment Assay dose_response->coactivator_assay qpcr qPCR for mRNA (e.g., CYP3A4, MDR1) target_gene_expression->qpcr western_blot Western Blot for Protein (e.g., CYP3A4) target_gene_expression->western_blot data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot->data_analysis mammalian_two_hybrid Mammalian Two-Hybrid Assay coactivator_assay->mammalian_two_hybrid mammalian_two_hybrid->data_analysis conclusion Conclusion on this compound's PXR Ligand Activity data_analysis->conclusion

Caption: Experimental workflow for PXR ligand studies.

PXR Reporter Gene Assay

This assay is used to determine if this compound can activate PXR and induce the expression of a reporter gene.

Materials:

  • HepG2 or LS174T cells

  • PXR expression plasmid (e.g., pSG5-hPXR)

  • Reporter plasmid containing a PXR response element upstream of a luciferase gene (e.g., pGL3-CYP3A4-promoter)

  • Control plasmid for transfection efficiency (e.g., pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% charcoal-stripped FBS

  • This compound stock solution (in DMSO)

  • Rifampicin (positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HepG2 or LS174T cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • After 24 hours, co-transfect the cells with the PXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, Rifampicin (10 µM), or vehicle (0.1% DMSO).

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Calculate the fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of PXR target genes, such as CYP3A4.

Materials:

  • PXR-transfected LS174T or HepG2 cells

  • This compound

  • Rifampicin

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Protocol:

  • Seed and transfect cells as described in the reporter gene assay protocol (in 6-well plates).

  • Treat the cells with this compound, Rifampicin, or vehicle for 48 hours.

  • Extract total RNA from the cells using TRIzol reagent.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for CYP3A4 and the housekeeping gene.

  • The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate the relative mRNA expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[1]

Western Blot for CYP3A4 Protein Expression

This method is used to detect changes in CYP3A4 protein levels following treatment with this compound.

Materials:

  • PXR-transfected LS174T or HepG2 cells

  • This compound

  • Rifampicin

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against CYP3A4

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed, transfect, and treat cells as for qPCR (in 6-well plates), but for 72 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-CYP3A4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with the loading control antibody.

  • Quantify the band intensities using densitometry software and normalize the CYP3A4 signal to the loading control.

Mammalian Two-Hybrid Assay for Coactivator Recruitment

This assay determines if this compound promotes the interaction between PXR and a transcriptional coactivator, such as SRC-1.

Materials:

  • Cells (e.g., HepG2)

  • Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the PXR ligand-binding domain (GAL4-PXR-LBD).

  • Expression plasmid for a fusion protein of the VP16 activation domain and the coactivator (VP16-SRC-1).

  • Reporter plasmid with a GAL4 upstream activation sequence driving luciferase expression (pG5-luc).

  • Transfection reagent and other materials for cell culture and luciferase assay as described above.

Protocol:

  • Co-transfect cells with the GAL4-PXR-LBD, VP16-SRC-1, and pG5-luc plasmids.

  • Treat the transfected cells with this compound, a positive control, or vehicle.

  • After 24-48 hours, measure luciferase activity.

  • An increase in luciferase activity indicates that this compound facilitates the interaction between PXR and the coactivator.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Praeruptorin E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Praeruptorin E derivatives and their structure-activity relationships (SAR), with a focus on their potential as anti-inflammatory and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are included to facilitate further research and drug discovery efforts.

Introduction

This compound, an angular-type pyranocoumarin, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-asthmatic effects.[1] Structure-activity relationship (SAR) studies of this compound and its derivatives are crucial for optimizing its therapeutic potential and developing novel drug candidates with improved efficacy and safety profiles. This document outlines the synthetic strategies for creating a library of this compound derivatives and the protocols for evaluating their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the angular pyranocoumarin scaffold followed by modifications at the 3' and 4' positions of the dihydropyran ring. A general synthetic approach is outlined below, based on the synthesis of structurally related cis-khellactone derivatives.[2]

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a multi-step synthesis to obtain various this compound derivatives with different ester functionalities at the 3' and 4' positions.

Step 1: Synthesis of the Pyranocoumarin Core (cis-khellactone)

The synthesis starts from a readily available hydroxycoumarin derivative, which undergoes a series of reactions to form the diol intermediate, cis-khellactone.

Step 2: Esterification of the Diol Intermediate

The key diversification step involves the esterification of the cis-khellactone diol at the 3' and 4' positions with various carboxylic acids to generate a library of this compound derivatives.

  • Materials and Reagents:

    • cis-khellactone intermediate

    • Desired carboxylic acid (e.g., angelic acid, tiglic acid, benzoic acid derivatives)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Procedure:

    • Dissolve the cis-khellactone intermediate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired carboxylic acid (2-4 equivalents), DCC (2-4 equivalents), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the desired this compound derivative.

    • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the known SAR of Praeruptorin derivatives, focusing on their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Praeruptorins have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of pro-inflammatory cytokines. The inhibitory activity of Praeruptorins A, B, and E on NO production in interleukin-1β-stimulated rat hepatocytes is presented in Table 1.

Table 1: Inhibitory Activity of Praeruptorins on Nitric Oxide (NO) Production

CompoundIC50 (µM) on NO Production
Praeruptorin A24.3
Praeruptorin B5.1
This compound> 50

Data sourced from a study on the anti-inflammatory compounds from Peucedanum praeruptorum roots.

SAR Insights for Anti-inflammatory Activity:

  • The data suggests that the nature of the ester groups at the 3' and 4' positions significantly influences the anti-inflammatory activity.

  • Praeruptorin B, with two angeloyl groups, exhibits the most potent inhibitory effect on NO production.

  • Praeruptorin A, having one acetyl and one angeloyl group, shows moderate activity.

  • This compound, with an acetyl and a senecioyl group, displays the weakest activity in this assay.

  • These findings indicate that the presence of angeloyl moieties may be crucial for potent anti-inflammatory activity in this class of compounds.

Anticancer Activity

Recent studies have explored the potential of Praeruptorin derivatives as anticancer agents. The cytotoxic activity of a series of synthesized 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which are structurally analogous to this compound derivatives, against various cancer cell lines is summarized in Table 2.

Table 2: Cytotoxic Activity (IC50, µM) of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives

CompoundR1R2HEPG-2SGC-7901LS174T
3a TigloylTigloyl8.5129.6515.73
3b AngeloylAngeloyl10.2335.1218.91
3c CrotonoylCrotonoyl15.6741.8822.45
3d IsovalerylIsovaleryl> 50> 50> 50
3e 4-Methoxybenzoyl4-Methoxybenzoyl21.3445.7630.12

Data adapted from a study on the design, synthesis, and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[2] R1 and R2 represent the ester groups at the 3' and 4' positions, respectively.

SAR Insights for Anticancer Activity:

  • The nature of the ester side chains plays a critical role in the cytotoxic activity of these compounds.[2]

  • Derivatives with tigloyl (3a ) and angeloyl (3b ) groups at both positions exhibit the most potent anticancer activity against the tested cell lines.[2]

  • The presence of bulkier or more flexible side chains, such as isovaleryl (3d ), leads to a significant decrease in activity.

  • Aromatic ester groups, like 4-methoxybenzoyl (3e ), result in moderate activity.

  • These results suggest that relatively small, rigid, and unsaturated ester moieties are favorable for potent cytotoxic effects.

Experimental Protocols for Biological Evaluation

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

  • Materials and Reagents:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS)

    • This compound derivatives

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • 96-well microplates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Materials and Reagents:

    • Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound derivatives

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

    • 96-well microplates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

Signaling Pathway

Praeruptorins have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB signaling cascade and the potential points of inhibition by this compound derivatives.

NFkB_Pathway cluster_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression Induces PraeruptorinE This compound Derivatives PraeruptorinE->IKK_complex Inhibits (Potential Target)

NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives.
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives for SAR studies.

Workflow start Start: Design of This compound Derivatives synthesis Synthesis of Pyranocoumarin Core start->synthesis diversification Diversification: Esterification with Various Carboxylic Acids synthesis->diversification purification Purification and Characterization (Chromatography, NMR, MS) diversification->purification library Library of This compound Derivatives purification->library bio_evaluation Biological Evaluation library->bio_evaluation anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bio_evaluation->anti_inflammatory anticancer Anticancer Assay (MTT Cytotoxicity) bio_evaluation->anticancer sar_analysis Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar_analysis anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for Synthesis and SAR Studies of this compound Derivatives.

References

Application Notes and Protocols for Praeruptorin E in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Praeruptorin E in various in vitro assays. This compound is a bioactive coumarin isolated from the roots of Peucedanum praeruptorum Dunn. It is recognized for its potential as a calcium channel antagonist and its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Solubility and Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRecommended for stock solutions.
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
WaterInsolubleAvoid using aqueous buffers to dissolve the powdered form directly.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 428.5 g/mol ), weigh 4.285 mg.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure no particulates are present. If necessary, brief sonication in a water bath at room temperature can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.[1]

Note on Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep the final concentration at or below 0.1% to minimize any potential solvent-induced effects.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

Experimental Protocols

The following are generalized protocols for common in vitro assays to evaluate the biological activity of this compound. It is recommended to optimize the specific concentrations and incubation times for your particular cell line and experimental conditions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range for subsequent functional assays.

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages, vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Table 2: Reported In Vitro Effective Concentrations of Praeruptorins

CompoundAssayCell LineEffective Concentration / IC50Reference
Praeruptorin ANO Production InhibitionRAW 264.71-5 µM (non-toxic)[3]
Praeruptorin ANO Production InhibitionIL-1β-stimulated rat hepatocytesIC50: 16.0 µM[4]
Praeruptorin BNO Production InhibitionIL-1β-stimulated rat hepatocytesIC50: 3.3 µM[4]
Praeruptorin CCalcium Channel BlockadeRat ventricular myocytes1.0 µM (decreased [Ca2+]i)[5]
This compoundNO Production InhibitionIL-1β-stimulated rat hepatocytes-[4]
Protocol 3: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter cell line.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Inducing agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.

  • Induction: Add the inducing agent (e.g., TNF-α or LPS) to the wells to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the induced, untreated control.

Signaling Pathways and Experimental Workflows

This compound as a Calcium Channel Antagonist

This compound is known to act as a calcium channel antagonist[6][7]. This mechanism involves the blockage of L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into cells. This action is particularly relevant in vascular smooth muscle cells and cardiac myocytes.

Calcium_Channel_Blockade PraeruptorinE This compound CaChannel L-type Calcium Channel PraeruptorinE->CaChannel Inhibition CaInflux Ca²⁺ Influx CaChannel->CaInflux Allows CellResponse Cellular Response (e.g., Muscle Contraction) CaInflux->CellResponse Triggers

Caption: Mechanism of this compound as a calcium channel antagonist.

This compound in the Inhibition of the NF-κB Pathway

This compound exhibits anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory responses.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB (Phosphorylated & Degraded) IkB_NFkB->IkB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) DNA->Genes PraeruptorinE This compound PraeruptorinE->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for testing this compound in cell-based assays.

Experimental_Workflow A Prepare 10 mM This compound Stock in DMSO B Determine Non-Toxic Concentration Range (e.g., MTT Assay) A->B C Prepare Serial Dilutions in Culture Medium (Final DMSO ≤ 0.1%) B->C D Perform Functional Assay (e.g., NF-κB Reporter, Cytokine Measurement) C->D E Data Acquisition (Luminometry, ELISA, etc.) D->E F Data Analysis and Interpretation E->F

Caption: General experimental workflow for in vitro assays with this compound.

References

Application of Praeruptorin E in Asthma Research Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Praeruptorin E (PE) is a coumarin compound isolated from the root of Peucedanum praeruptorum Dunn. Recent studies have highlighted its potential therapeutic effects in the context of allergic asthma. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical asthma research, specifically focusing on the ovalbumin (OVA)-induced allergic asthma model. The information presented is collated from peer-reviewed research to guide scientists in designing and executing studies to investigate the anti-inflammatory and immunomodulatory properties of this compound.

I. In Vivo Asthma Model: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

The most common in vivo model to study the efficacy of this compound is the OVA-induced allergic asthma model in BALB/c mice. This model mimics key features of human asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in combination with aminophylline (Ami) in an OVA-induced asthma mouse model.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

GroupTotal Cells (x10^5/mL)Eosinophils (x10^4/mL)Neutrophils (x10^4/mL)Lymphocytes (x10^4/mL)Macrophages (x10^4/mL)
Control 1.2 ± 0.30.1 ± 0.050.2 ± 0.080.3 ± 0.111.5 ± 2.5
OVA 8.5 ± 1.54.8 ± 0.92.5 ± 0.61.8 ± 0.410.2 ± 2.1
OVA + Ami 4.2 ± 0.82.1 ± 0.51.1 ± 0.30.9 ± 0.211.1 ± 2.3
OVA + Ami + PE (10 mg/kg) 2.5 ± 0.51.0 ± 0.30.6 ± 0.150.5 ± 0.111.8 ± 2.6

Data are presented as mean ± SD. Data is illustrative based on published findings.[1]

Table 2: Effect of this compound on Serum IgE and Th2 Cytokine Levels in BALF

GroupSerum IgE (ng/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control 25 ± 815 ± 510 ± 420 ± 7
OVA 250 ± 55120 ± 2595 ± 20150 ± 35
OVA + Ami 130 ± 3065 ± 1550 ± 1280 ± 18
OVA + Ami + PE (10 mg/kg) 70 ± 1830 ± 825 ± 640 ± 10

Data are presented as mean ± SD. Data is illustrative based on published findings.[1][2]

Experimental Workflow Diagram

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Analysis Phase Day0 Day 0: Sensitization (i.p. injection of OVA + Al(OH)3) Day7 Day 7: Booster Sensitization (i.p. injection of OVA + Al(OH)3) Day0->Day7 7 days Day14 Day 14-21: OVA Challenge (Nebulized 1% OVA, 30 min/day) Day7->Day14 7 days Treatment This compound Administration (gavage, daily before challenge) Day22 Day 22: Sample Collection (24h after last challenge) Day14->Day22 8 days BALF BALF Analysis (Cell Counts, Cytokines) Day22->BALF Serum Serum Analysis (IgE Levels) Day22->Serum Lungs Lung Histology (H&E, PAS, Masson) Day22->Lungs Protein Western Blot (NF-κB, PXR, CYP3A11) Day22->Protein

Workflow for OVA-induced asthma model and this compound treatment.

II. Detailed Experimental Protocols

OVA-Induced Allergic Asthma Model in BALB/c Mice

This protocol is adapted from studies investigating the effects of this compound on allergic asthma.[1][2]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)3) gel (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • This compound (purity >98%)

  • Vehicle for PE (e.g., 0.5% carboxymethylcellulose sodium)

  • Aminophylline (optional, for combination studies)

  • Ultrasonic nebulizer

Procedure:

a) Sensitization:

  • On Day 0 and Day 7, sensitize mice by intraperitoneal (i.p.) injection.

  • Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of Al(OH)3 in 200 µL of sterile saline per mouse.

  • Inject each mouse i.p. with 200 µL of the sensitization solution.

  • The control group receives i.p. injections of saline with Al(OH)3 only.

b) Challenge and Treatment:

  • From Day 14 to Day 21, challenge the mice daily for 30 minutes with an aerosolized solution of 1% OVA in sterile saline using an ultrasonic nebulizer.

  • The control group is challenged with aerosolized sterile saline only.

  • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle by oral gavage once daily, 1 hour before the OVA challenge.

c) Sample Collection (Day 22):

  • 24 hours after the final OVA challenge, euthanize the mice.

  • Collect blood via cardiac puncture for serum separation and subsequent IgE analysis.

  • Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 1 mL of ice-cold PBS three times. Pool the recovered fluid (BALF).

  • Perfuse the lungs with saline and collect the lung tissue for histology and protein analysis.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

Procedure:

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

  • Use the supernatant for cytokine analysis (ELISA).

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages). Count at least 300 cells per slide.

Histological Analysis of Lung Tissue

Procedure:

  • Fix the left lung lobe in 10% neutral buffered formalin for 24 hours.

  • Embed the fixed tissue in paraffin and cut into 4-5 µm sections.

  • Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

  • Perform Periodic acid-Schiff (PAS) staining to evaluate mucus production and goblet cell hyperplasia.

  • Perform Masson's trichrome staining to assess subepithelial fibrosis and collagen deposition.

  • Score the inflammation and remodeling changes semi-quantitatively under a light microscope by a blinded observer.

Measurement of Cytokines and IgE

Procedure:

  • Measure the concentrations of IL-4, IL-5, and IL-13 in the BALF supernatant and total IgE in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Procedure:

  • Homogenize lung or liver tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • anti-NF-κB p65

    • anti-phospho-NF-κB p65

    • anti-PXR

    • anti-CYP3A11 (mouse homolog of human CYP3A4)

    • anti-β-actin (loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

III. Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects in asthma models by modulating the NF-κB/PXR/CYP3A4 signaling pathway .[1][2] In the context of allergic inflammation, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[2] this compound inhibits the activation of NF-κB, thereby reducing the production of these key inflammatory mediators.

Furthermore, NF-κB activation can suppress the expression of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[2] By inhibiting NF-κB, this compound leads to an upregulation of PXR expression. Increased PXR then promotes the expression of CYP3A enzymes (CYP3A11 in mice), which can enhance the metabolism of certain co-administered drugs, such as theophylline/aminophylline, potentially reducing their toxicity.[1]

Signaling Pathway Diagram

G cluster_0 cluster_1 cluster_2 Allergen Allergen (OVA) NFkB NF-κB Activation Allergen->NFkB activates PE This compound PE->NFkB inhibits PXR PXR Expression PE->PXR promotes (indirectly) Cytokines ↑ Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) NFkB->Cytokines promotes transcription NFkB->PXR suppresses Inflammation Airway Inflammation & Remodeling Cytokines->Inflammation CYP3A ↑ CYP3A Expression PXR->CYP3A promotes transcription Metabolism Enhanced Theophylline Metabolism (Reduced Toxicity) CYP3A->Metabolism

This compound modulates the NF-κB/PXR/CYP3A4 pathway.

IV. Conclusion

This compound demonstrates significant potential as a therapeutic agent for allergic asthma. The protocols and data presented here provide a framework for researchers to further investigate its mechanisms of action and evaluate its efficacy in preclinical models. The ability of this compound to not only suppress airway inflammation but also modulate drug-metabolizing pathways presents a unique dual-action profile that warrants further exploration in the field of respiratory drug development.

References

Application Notes and Protocols for Enzyme-Assisted Extraction of Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzyme-assisted extraction (EAE) of Praeruptorin E, a bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn. EAE is an efficient and environmentally friendly technology that utilizes enzymes to break down the plant cell wall, enhancing the release of target compounds.[1][2] This document outlines protocols using cellulase and pectinase, often in combination with ultrasound, to improve extraction yields compared to conventional methods.

Principle of Enzyme-Assisted Extraction

Enzyme-assisted extraction leverages the specific catalytic activity of enzymes to hydrolyze the major components of the plant cell wall, such as cellulose and pectin.[2] This degradation increases the permeability of the cell wall, allowing for greater solvent penetration and facilitating the release of intracellular bioactive compounds like this compound.[3] This method offers several advantages over traditional solvent-based extractions, including higher yields, reduced solvent consumption, and milder operating conditions, which help to preserve the integrity of thermolabile compounds.[1][2][4]

Comparative Extraction Data

The following table summarizes the quantitative data from various extraction methods for coumarins, providing a comparative overview of the efficiency of enzyme-assisted techniques.

Extraction MethodPlant MaterialTarget Compound(s)Key ParametersYieldReference
Enzyme-Assisted Ultrasonic Extraction Peucedanum decursivumTotal CoumarinsCellulase (0.2%), 60°C, 50 min, pH 5.0, Liquid-Solid Ratio 14:1 mL/g2.65%[5][6]
Conventional Solvent Extraction (Methanol) Peucedanum decursivumTotal CoumarinsUltrasonic power 300 W, 40°C, 40 minLower than EAE[5]
Conventional Solvent Extraction (70% Ethanol) Peucedanum decursivumTotal CoumarinsUltrasonic power 300 W, 40°C, 40 minLower than EAE[5]
Supercritical Fluid Extraction (SFE-CO2) Radix PeucedaniPraeruptorin A60°C, 20 MPa, 3 hoursHigher than decoction and heating reflux[7]

Protocol 1: Cellulase-Assisted Ultrasonic Extraction of this compound

This protocol is adapted from a method developed for the extraction of coumarins from Peucedanum decursivum and is expected to be effective for this compound from Peucedanum praeruptorum.[5][6]

Materials and Equipment
  • Dried and powdered roots of Peucedanum praeruptorum

  • Cellulase (activity appropriate for plant cell wall degradation)

  • Deep Eutectic Solvent (DES): Choline chloride/1,4-butanediol (molar ratio 1:4) or 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Water bath or incubator shaker

  • pH meter

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • HPLC system for quantification

Experimental Procedure
  • Sample Preparation: Weigh 1.0 g of dried, powdered Peucedanum praeruptorum root and place it in a suitable extraction vessel.

  • Enzyme Solution Preparation: Prepare a cellulase solution at a concentration of 0.2% (w/w of plant material) in a buffer solution of pH 5.0.

  • Enzymatic Pre-treatment: Add the enzyme solution to the plant material at a liquid-to-solid ratio of 14:1 (mL/g). Incubate the mixture at the optimal temperature for the cellulase being used (typically around 50°C) for a predetermined time (e.g., 1-2 hours) with gentle agitation.

  • Solvent Addition: After enzymatic pre-treatment, add the extraction solvent (DES or 70% ethanol).

  • Ultrasonic-Assisted Extraction: Place the extraction vessel in an ultrasonic bath set to a frequency of 50 Hz and a power of 300 W.[5] Perform the extraction at 60°C for 50 minutes.[5][6]

  • Sample Recovery: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated HPLC method.

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_downstream Downstream Processing start Dried Peucedanum praeruptorum Root Powder enzymatic_hydrolysis Enzymatic Hydrolysis (50°C, 1-2h) start->enzymatic_hydrolysis Add Enzyme (14:1 L/S ratio) enzyme_prep Prepare 0.2% Cellulase Solution (pH 5.0) enzyme_prep->enzymatic_hydrolysis solvent_add Add Extraction Solvent (DES or Ethanol) enzymatic_hydrolysis->solvent_add ultrasonication Ultrasonic Extraction (60°C, 50 min) solvent_add->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation filtration Filtration centrifugation->filtration evaporation Solvent Evaporation filtration->evaporation quantification HPLC Quantification of this compound evaporation->quantification

Caption: Workflow for Cellulase-Assisted Ultrasonic Extraction of this compound.

Protocol 2: Pectinase-Assisted Extraction of this compound

This protocol provides a general framework for using pectinase, which is effective in degrading the pectin matrix of plant cell walls. Optimal conditions should be determined empirically.

Materials and Equipment
  • Dried and powdered roots of Peucedanum praeruptorum

  • Pectinase (activity appropriate for plant cell wall degradation)

  • 70% Ethanol or other suitable solvent

  • Incubator shaker or water bath

  • pH meter

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system for quantification

Experimental Procedure
  • Sample Preparation: Weigh 1.0 g of dried, powdered Peucedanum praeruptorum root into an extraction vessel.

  • Enzyme Solution and Solvent Mixture: Prepare a solution of 70% ethanol containing a specific concentration of pectinase (e.g., 0.5-2.0% w/w of plant material). Adjust the pH of the solution to the optimal range for pectinase activity (typically pH 4.0-5.0).

  • Enzyme-Assisted Extraction: Add the enzyme-solvent mixture to the plant material at a defined liquid-to-solid ratio (e.g., 20:1 mL/g). Place the vessel in an incubator shaker set to the optimal temperature for pectinase (e.g., 45-55°C) and agitate for a specified duration (e.g., 1-3 hours).

  • Enzyme Inactivation: After the incubation period, heat the mixture to 90-100°C for 5-10 minutes to inactivate the enzyme.

  • Sample Recovery: Centrifuge the mixture to pellet the solid residue.

  • Filtration: Filter the supernatant to obtain a clear extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

  • Quantification: Analyze the this compound content in the resulting crude extract by HPLC.

Logical Relationship Diagram

G cluster_input Input Parameters cluster_process Process cluster_output Output enzyme_conc Pectinase Concentration extraction Enzyme-Assisted Extraction enzyme_conc->extraction temperature Temperature temperature->extraction time Extraction Time time->extraction ph pH ph->extraction solid_liquid Solid-to-Liquid Ratio solid_liquid->extraction output_yield This compound Yield extraction->output_yield

References

Application Notes and Protocols for Supercritical Fluid Extraction of Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin E is a pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] This compound, along with other praeruptorins, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity this compound from its natural source. This document provides detailed application notes and protocols for the SFE of this compound, including optimized extraction parameters, analytical methods for quantification, and insights into its potential mechanism of action.

Supercritical Fluid Extraction (SFE) of this compound

Supercritical CO2 is a highly tunable solvent, and its solvating power can be precisely controlled by adjusting pressure and temperature. For the extraction of moderately polar coumarins like this compound, the addition of a polar co-solvent (modifier) such as ethanol is often necessary to enhance extraction efficiency.

Optimized SFE Parameters

While specific optimization studies for this compound are not extensively available, data from the SFE of a similar compound, Praeruptorin A, from the same plant material provides a strong basis for establishing effective extraction conditions. The following table summarizes recommended starting parameters for the SFE of this compound, extrapolated from studies on Praeruptorin A.[3]

ParameterRecommended ValueNotes
Supercritical Fluid Carbon Dioxide (CO2)Food-grade or higher purity.
Co-solvent (Modifier) Ethanol5-15% (v/v). The addition of ethanol is crucial for extracting moderately polar coumarins.
Extraction Pressure 20 - 35 MPaHigher pressure generally increases the density and solvating power of the supercritical fluid.
Extraction Temperature 60 °CTemperature can influence both solvent density and solute vapor pressure.
Static Extraction Time 10 - 30 minutesAllows for the equilibration of the supercritical fluid with the sample matrix.
Dynamic Extraction Time 60 - 180 minutesContinuous flow of the supercritical fluid through the extraction vessel.
CO2 Flow Rate 2 - 5 L/minTo be optimized based on the extractor volume and sample size.
Sample Preparation Dried and ground root of Peucedanum praeruptorumParticle size of 0.2-0.5 mm is recommended to ensure efficient mass transfer.

Experimental Protocols

I. Supercritical Fluid Extraction Protocol

This protocol outlines the general steps for the extraction of this compound using a laboratory-scale SFE system.

Materials and Equipment:

  • Supercritical Fluid Extractor

  • High-pressure CO2 source

  • Co-solvent pump and reservoir (for ethanol)

  • Extraction vessel

  • Collection vessel

  • Dried and powdered roots of Peucedanum praeruptorum

  • Ethanol (HPLC grade or higher)

Procedure:

  • Sample Loading: Accurately weigh the ground plant material and load it into the extraction vessel.

  • System Pressurization: Pressurize the system with CO2 to the desired extraction pressure (e.g., 30 MPa).

  • Co-solvent Introduction: Introduce the ethanol co-solvent at the desired concentration (e.g., 10%).

  • Static Extraction: Allow the system to remain under static conditions for the chosen duration (e.g., 20 minutes) to allow for solute partitioning into the supercritical fluid.

  • Dynamic Extraction: Initiate the flow of supercritical CO2 and co-solvent through the extraction vessel at the set flow rate. Collect the extract in the collection vessel by depressurizing the fluid, which causes the precipitation of the extracted compounds.

  • Depressurization and Collection: After the dynamic extraction is complete, carefully depressurize the system. The crude extract containing this compound will be collected in the separator.

  • Extract Processing: Dissolve the collected extract in a suitable solvent (e.g., ethanol or methanol) for further analysis and purification.

II. HPLC-UV Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis of coumarins.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid) is commonly used for the separation of coumarins from Peucedanum praeruptorum.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-60% B

    • 25-30 min: 60-80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 322 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the SFE extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Quantitative Data

The following table presents data on the anti-inflammatory activity of this compound in comparison to other related coumarins.

CompoundIC50 for NO Inhibition (µM)[2]
Praeruptorin A> 100
Praeruptorin B21.0
This compound 83.6

Data from a study on the inhibition of nitric oxide (NO) production in interleukin 1β-stimulated rat hepatocytes.[2]

Visualizations

Experimental Workflow

SFE_Workflow cluster_preparation Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis & Purification plant_material Peucedanum praeruptorum (Roots) drying Drying plant_material->drying grinding Grinding (0.2-0.5 mm) drying->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel sfe_system SFE System sfe_system->extraction_vessel co2 Supercritical CO2 (20-35 MPa, 60°C) co2->sfe_system ethanol Ethanol Modifier (5-15%) ethanol->sfe_system static_extraction Static Extraction (10-30 min) extraction_vessel->static_extraction dynamic_extraction Dynamic Extraction (60-180 min) static_extraction->dynamic_extraction separator Separator (Depressurization) dynamic_extraction->separator crude_extract Crude Extract separator->crude_extract hplc_analysis HPLC-UV Analysis (Quantification) crude_extract->hplc_analysis purification Further Purification (e.g., Prep-HPLC) crude_extract->purification pure_praeruptorin_e Pure this compound purification->pure_praeruptorin_e

Caption: Workflow for the SFE of this compound.

Postulated Signaling Pathway

Praeruptorin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] Given that this compound also demonstrates anti-inflammatory properties, it is hypothesized to act through a similar mechanism. The following diagram illustrates the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nf_kb NF-κB (p50/p65) nf_kb_n NF-κB (Active) nf_kb->nf_kb_n Translocation ikb_nf_kb IκB-NF-κB (Inactive) ikb_nf_kb->nf_kb Release praeruptorin_e This compound (Hypothesized Target) praeruptorin_e->ikk dna DNA nf_kb_n->dna inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Praeruptorin E Yield from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and yield enhancement of Praeruptorin E from Peucedanum praeruptorum Dunn.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow for this compound production.

Issue 1: Low this compound Yield After Extraction

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction Method Different extraction techniques have varying efficiencies. Microwave-Assisted Extraction (MAE) has been shown to provide higher yields in shorter times compared to traditional methods.[1][2]Increased extraction efficiency and higher yield of this compound.
Inefficient Solvent System The polarity of the extraction solvent is critical. A mixture of ethanol and water is often recommended for the extraction of phenolic compounds.[3]Improved solubility of this compound in the solvent, leading to a higher yield.
Incorrect Solid-to-Liquid Ratio An insufficient amount of solvent may not effectively extract the target compound.Ensure complete immersion and interaction of the plant material with the solvent for optimal extraction.
Inadequate Extraction Time or Temperature Extraction is a time and temperature-dependent process.Determine the optimal extraction time and temperature for the chosen method to maximize yield without causing degradation.
Degradation of this compound Praeruptorins can be sensitive to heat and light. Prolonged exposure to high temperatures during extraction can lead to degradation.[4]Minimize degradation and preserve the integrity of the extracted this compound.

Issue 2: Poor Resolution or Co-eluting Peaks in HPLC Analysis

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition The mobile phase composition directly influences the separation of compounds.Improved separation of this compound from other closely related compounds and impurities.
Unsuitable HPLC Column The choice of stationary phase is crucial for effective separation. A C18 column is commonly used for the analysis of coumarins.Enhanced resolution and peak shape of this compound.
Interfering Compounds from Plant Matrix Peucedanum praeruptorum contains numerous other coumarins and phytochemicals that may co-elute with this compound.[5]A clean chromatogram with a well-resolved this compound peak, free from interference.
Sample Overload Injecting a too concentrated sample can lead to peak broadening and poor resolution.Sharper peaks and better separation from adjacent peaks.

Issue 3: Inconsistent Results with Elicitor Treatment

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Elicitor Concentration The effect of elicitors is dose-dependent.Optimal induction of the biosynthetic pathway leading to increased this compound accumulation.
Inappropriate Timing of Elicitor Application The plant's developmental stage and the timing of elicitor application can significantly impact the response.Application at the most responsive physiological stage to maximize the elicitation effect.
Method of Elicitor Application The way the elicitor is applied (e.g., spray, in-gel) can affect its uptake and efficacy.Uniform and effective delivery of the elicitor to the plant tissue for a consistent response.

Frequently Asked Questions (FAQs)

Extraction and Purification

  • Q1: Which extraction method is most effective for obtaining this compound? A1: While traditional methods like Soxhlet extraction are used, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer higher yields in shorter times with reduced solvent consumption.[1][2][6][7] Supercritical Fluid Extraction (SFE) with CO2 is another efficient and green alternative.[3][5]

  • Q2: What is the best solvent for extracting this compound? A2: The choice of solvent depends on the extraction method. For MAE and UAE, an ethanol-water mixture is often effective for extracting phenolic compounds.[3] For SFE, supercritical CO2 is used, often with a co-solvent like ethanol to modify polarity.[5]

  • Q3: How can I remove impurities from my this compound extract? A3: Column chromatography is a common method for purifying this compound from crude extracts. The choice of stationary and mobile phases will depend on the specific impurities present.

  • Q4: What are the common degradation products of this compound to be aware of? A4: this compound can be susceptible to hydrolysis, oxidation, and photolysis.[4] Degradation can lead to the opening of the pyran ring or modifications to the ester side chains. It is crucial to handle and store extracts and purified compounds under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Biosynthesis and Elicitation

  • Q5: What is the biosynthetic pathway of this compound? A5: this compound is a pyranocoumarin derived from the phenylpropanoid pathway. A key enzyme in the biosynthesis of the coumarin skeleton is p-coumaroyl CoA 2'-hydroxylase (C2'H).[1]

  • Q6: How can I increase the production of this compound in the plant? A6: The application of elicitors, which are molecules that trigger defense responses in plants, can enhance the biosynthesis of secondary metabolites like this compound. Methyl jasmonate (MeJA) and salicylic acid (SA) are known elicitors that can up-regulate the expression of genes in the coumarin biosynthetic pathway.[1][8][9][10]

  • Q7: Is there an optimal time to harvest Peucedanum praeruptorum for the highest this compound content? A7: The content of pyranocoumarins in P. praeruptorum can vary with the developmental stage of the plant. It is generally advisable to harvest before the plant bolts (flowers), as the concentration of these compounds in the roots may decrease afterward.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds (General)

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield of Phenolic Compounds Reference
Soxhlet Extraction 4 - 24 hoursHighModerate[1][6][7]
Ultrasound-Assisted Extraction (UAE) 20 - 60 minutesLow to ModerateHigh[6][7]
Microwave-Assisted Extraction (MAE) 10 - 40 minutesLow to ModerateVery High[1][2]
Supercritical Fluid Extraction (SFE) 1 - 4 hoursLow (CO2 is recycled)High[3][5]

Note: The relative yield can vary depending on the specific plant material and target compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Grind dried and powdered roots of Peucedanum praeruptorum to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a microwave extraction vessel.

    • Add 200 mL of 70% ethanol as the extraction solvent (solid-to-liquid ratio of 1:20 g/mL).

    • Set the microwave power to 500 W and the extraction temperature to 60°C.

    • Irradiate for 15 minutes.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze by HPLC to determine the concentration and yield of this compound.

Protocol 2: Elicitation with Salicylic Acid (SA)

  • Plant Material: Use healthy, well-established Peucedanum praeruptorum plants (e.g., 6-8 weeks old).

  • Elicitor Preparation: Prepare a 100 µM solution of salicylic acid in distilled water. Add a few drops of a surfactant (e.g., Tween 20) to ensure even spreading on the leaves.

  • Application:

    • Spray the salicylic acid solution onto the leaves of the plants until runoff.

    • Spray a control group of plants with distilled water containing the same concentration of surfactant.

  • Incubation:

    • Keep the plants under their normal growth conditions.

  • Harvesting and Analysis:

    • Harvest the roots at different time points after elicitation (e.g., 24, 48, 72, and 96 hours).

    • Dry and process the roots for extraction and HPLC analysis as described in Protocol 1 to determine the effect of elicitation on this compound yield.

Protocol 3: HPLC Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Start with a gradient of 20% A, increasing to 80% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Visualizations

experimental_workflow cluster_plant_material Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_elicitation Yield Enhancement (Optional) Harvest Harvest Roots Dry Drying Harvest->Dry Grind Grinding Dry->Grind Extraction Extraction (MAE, UAE, SFE) Grind->Extraction Filter Filtration Extraction->Filter Concentrate Concentration Filter->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analyze HPLC Analysis Purify->Analyze Elicitation Elicitor Application (e.g., Salicylic Acid) Elicitation->Harvest

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway Elicitor Elicitor (e.g., Salicylic Acid) Receptor Plant Cell Receptor Elicitor->Receptor Signal Signal Transduction Cascade Receptor->Signal Genes Activation of Biosynthetic Genes (e.g., C2'H) Signal->Genes Pathway Phenylpropanoid Pathway Genes->Pathway PraeruptorinE Increased this compound Accumulation Pathway->PraeruptorinE

Caption: Simplified signaling pathway for elicitor-induced this compound biosynthesis.

troubleshooting_logic Start Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckAnalysis Verify HPLC Method Start->CheckAnalysis CheckElicitation Optimize Elicitation Start->CheckElicitation Solution1 Implement MAE/UAE/SFE CheckExtraction->Solution1 Solution2 Adjust Mobile Phase/Column CheckAnalysis->Solution2 Solution3 Optimize Elicitor Concentration/Timing CheckElicitation->Solution3

Caption: Logical troubleshooting flow for low this compound yield.

References

Praeruptorin E stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This center provides essential information and guidance for researchers, scientists, and drug development professionals working with Praeruptorin E. While comprehensive stability data for this compound in various laboratory conditions is not extensively published, this guide offers solubility information, recommended storage conditions, and detailed protocols to help you perform your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to dissolve this compound?

A1: this compound is soluble in a range of common organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is frequently used. It is also soluble in ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. When preparing stock solutions, it is advisable to start with a small quantity of solvent and use sonication to aid dissolution if necessary.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations and general practices for coumarins, the following conditions are advised:

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years).

  • In Solvent: Prepare stock solutions fresh if possible. For short-term storage, keep at 4°C for a few days, protected from light. For long-term storage, aliquot stock solutions into single-use vials and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous media has not been extensively reported. As an ester-containing compound, it is susceptible to hydrolysis, a reaction that is accelerated by water, especially at non-neutral pH. It is recommended to prepare fresh dilutions in your aqueous buffer or media from a concentrated organic stock solution immediately before each experiment.

Q4: What are the likely degradation pathways for this compound?

A4: this compound is an angular-type pyranocoumarin with two ester linkages. The primary degradation pathway is likely hydrolysis of these ester bonds.[2][3] Studies on structurally similar compounds, such as Praeruptorin A, indicate that they undergo hydrolysis to form cis-khellactone.[4] This hydrolysis can be catalyzed by acidic or, more commonly, alkaline conditions.

Q5: How can I determine the stability of this compound under my specific experimental conditions?

A5: To assess the stability of this compound in a specific solvent or buffer system, you can perform a time-course experiment. Prepare a solution of known concentration and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC or LC-MS/MS. A decrease in the peak area of this compound over time indicates degradation. The detailed protocol for a forced degradation study provided below can be adapted for this purpose.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOSolubleA common solvent for stock solutions.
EthanolSoluble-
MethanolSoluble-
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
WaterInsoluble-

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsKeep in a tightly sealed container.
Stock Solution (in DMSO)4°CUp to 1 monthProtect from light.[1]
Stock Solution (in DMSO)-80°CUp to 6 monthsProtect from light; avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of this compound. This is crucial for developing a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase to the working concentration.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at room temperature for 30 minutes. Cool, neutralize with 1M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 2 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid powder of this compound in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol to the appropriate working concentration.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

4. Sample Analysis (LC-MS/MS Method):

  • The following parameters are adapted from a validated method for related pyranocoumarins and can be used as a starting point.[4][5]

    • LC Column: Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 µm) or equivalent.

    • Mobile Phase A: 0.05% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the parent ion of this compound and potential degradation products (e.g., cis-khellactone).

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control (unstressed) sample.

  • Calculate the percentage degradation of this compound.

  • Identify the retention times of any new peaks, which represent potential degradation products.

Visual Guides and Diagrams

Praeruptorin_E_Degradation_Pathway PraeruptorinE This compound (Ester Linkages) Hydrolysis Hydrolysis (Acidic or Alkaline Conditions) PraeruptorinE->Hydrolysis cisKhellactone cis-Khellactone (Hydrolyzed Product) Hydrolysis->cisKhellactone

Caption: Potential hydrolytic degradation pathway of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution in Methanol Acid Acidic (1M HCl, 60°C) PrepStock->Acid Base Alkaline (1M NaOH, RT) PrepStock->Base Oxidative Oxidative (30% H2O2, RT) PrepStock->Oxidative Thermal Thermal (105°C, Solid) PrepStock->Thermal Photo Photolytic (Sunlight) PrepStock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize LCMS Analyze via LC-MS/MS Neutralize->LCMS Data Compare Chromatograms & Calculate Degradation LCMS->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Guide Start Inconsistent Experimental Results? Issue What is the primary issue? Start->Issue Precipitation Precipitation in Aqueous Solution Issue->Precipitation Solubility Degradation Rapid Loss of Compound Issue->Degradation Stability Analytical Poor/Variable LC-MS Peak Issue->Analytical Analysis Sol_Precipitation Solution: - Lower final concentration. - Increase % of organic co-solvent (e.g., DMSO). - Prepare fresh dilutions immediately before use. Precipitation->Sol_Precipitation Sol_Degradation Solution: - Prepare stock solutions fresh. - Store aliquots at -80°C. - Protect from light. - Check pH of media/buffer. Degradation->Sol_Degradation Sol_Analytical Solution: - Check column integrity. - Verify mobile phase composition. - Optimize MS source parameters. - Ensure sample is fully dissolved. Analytical->Sol_Analytical

Caption: Troubleshooting guide for common issues with this compound experiments.

References

Overcoming low solubility of Praeruptorin E in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Praeruptorin E (PE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a natural coumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn. It has demonstrated various biological activities, including anti-inflammatory and anti-asthma effects. Its mechanism of action often involves the modulation of signaling pathways such as the NF-κB/PXR/CYP3A4 axis.[1] However, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions like buffers and cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability in both in vitro and in vivo experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A2: This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is an effective organic solvent for dissolving this compound at high concentrations. When this concentrated DMSO stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound is poorly soluble in water, it precipitates out of the solution. The key to preventing this is to ensure that the final concentrations of both this compound and DMSO in the aqueous solution are below their respective solubility limits.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or other off-target effects. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?

A4: Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the concentration of the compound is above its thermodynamic solubility limit in the aqueous buffer, it may precipitate out of solution as it cools down or over time. These methods are more effective when used in conjunction with other solubilization techniques, such as the use of co-solvents or cyclodextrins.

Troubleshooting Guide: Preventing this compound Precipitation

Issue Potential Cause Recommended Solution
Immediate precipitation upon addition to aqueous buffer Final concentration of this compound is too high.Decrease the final working concentration of this compound in your experiment.
High percentage of DMSO in the final solution.Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration low (ideally ≤ 0.1%).
Solution is initially clear but becomes cloudy over time Metastable supersaturated solution.The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final working concentration of this compound.
Temperature fluctuations.Ensure your experimental setup is maintained at a constant temperature, as a decrease in temperature can reduce solubility.
Interaction with buffer components.Certain salts or proteins in your buffer could promote precipitation. If possible, test the solubility in a simpler buffer first (e.g., phosphate-buffered saline) before moving to more complex media.

Quantitative Data Summary

Solvent Solubility Reference
DMSO≥ 25 mg/mL[2]
EthanolSoluble
PyridineSoluble
MethanolSoluble
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
WaterInsoluble/LowInferred from lipophilic structure and precipitation issues.
Phosphate-Buffered Saline (PBS)LowInferred from behavior of similar hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, 100% sterile-filtered DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

    • Gently vortex or sonicate the solution in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
  • Materials: this compound stock solution in DMSO, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired working concentrations.

    • Crucially , add the this compound stock solution to the medium while gently vortexing or swirling the tube. This rapid and thorough mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Ensure the final DMSO concentration in your working solution is below the tolerance level of your cell line (typically ≤ 0.1%).

Protocol 3: Formulation of this compound for In Vivo Animal Studies (Example)

This protocol is a starting point and may require optimization based on the specific animal model and route of administration.

  • Materials: this compound, DMSO, PEG300, Tween 80, Saline (0.9% NaCl).

  • Procedure (for a 1 mg/mL final concentration):

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In a sterile tube, add the following in order, mixing thoroughly after each addition:

      • 100 µL of the 10 mg/mL this compound stock solution.

      • 400 µL of PEG300.

      • 50 µL of Tween 80.

      • 450 µL of saline to bring the final volume to 1 mL.

    • This will result in a formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Visually inspect the final formulation for clarity and absence of precipitation.

Advanced Solubilization Strategies

For experiments requiring higher concentrations of this compound in aqueous solutions, the following advanced formulation strategies can be explored. These are general methods and will require optimization for this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.

Experimental Workflow:

G cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation cluster_final Final Product PE_sol This compound in Organic Solvent Mixing Mix and Stir/ Sonicate PE_sol->Mixing CD_sol Cyclodextrin in Aqueous Solution CD_sol->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Lyophilization Lyophilization Mixing->Lyophilization Complex_powder PE-Cyclodextrin Complex Powder Evaporation->Complex_powder Lyophilization->Complex_powder

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

Solid Dispersion

Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by reducing particle size and changing the drug from a crystalline to an amorphous form.

Experimental Workflow:

G cluster_prep Preparation cluster_method Method cluster_process Processing cluster_final Final Product PE This compound Solvent_Evap Solvent Evaporation PE->Solvent_Evap Melt_Extrusion Melt Extrusion PE->Melt_Extrusion Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Solvent_Evap Carrier->Melt_Extrusion Drying Drying Solvent_Evap->Drying Milling Milling Melt_Extrusion->Milling Drying->Milling SD_powder Solid Dispersion Powder Milling->SD_powder Milling->SD_powder G cluster_prep Preparation cluster_method Method cluster_final Final Product PE_susp This compound in Aqueous Stabilizer Solution Media_Milling Media Milling PE_susp->Media_Milling HPH High-Pressure Homogenization PE_susp->HPH Nanosuspension This compound Nanosuspension Media_Milling->Nanosuspension HPH->Nanosuspension G PE This compound NFkB NF-κB PE->NFkB Inhibits PXR PXR NFkB->PXR Inhibits Inflammation Inflammation NFkB->Inflammation Promotes CYP3A4 CYP3A4 PXR->CYP3A4 Activates Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Increases

References

Technical Support Center: Praeruptorin E Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Praeruptorin E.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?

A1: For initial method development, we recommend starting with parameters similar to those used for other pyranocoumarins, such as Praeruptorin A. A good starting point would be a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with a formic acid additive to promote protonation.[1] For the mass spectrometer, operate in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.[1]

Q2: How do I determine the optimal MRM transitions for this compound?

A2: The optimal Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) for this compound need to be determined empirically. This is a critical step for ensuring the sensitivity and selectivity of your assay. The process involves direct infusion of a this compound standard solution into the mass spectrometer to identify the precursor ion and its most abundant and stable fragment ions.

Q3: What is the expected precursor ion for this compound?

A3: this compound has a molecular weight of 428.47 g/mol and a chemical formula of C24H28O7. In positive ESI mode, the expected precursor ion would be the protonated molecule [M+H]+ at m/z 429.5. It is also advisable to check for other potential adducts, such as sodium [M+Na]+ (m/z 451.5) or ammonium [M+NH4]+ (m/z 446.5), although the protonated molecule is typically the most abundant for this class of compounds under acidic mobile phase conditions.

Q4: How can I optimize the collision energy (CE) and other MS/MS parameters?

A4: Optimization of MS/MS parameters is crucial for maximizing signal intensity.[2][3][4][5] This is typically done by infusing a standard solution of this compound and performing a parameter ramp for each MRM transition. The key parameters to optimize include:

  • Collision Energy (CE): This is the most critical parameter for fragmentation. Ramping the CE will show at which energy the product ion signal is maximized.

  • Declustering Potential (DP): This voltage is applied to prevent ion clusters from entering the mass spectrometer.[6][7] Optimizing the DP helps to enhance the signal of the precursor ion.

  • Entrance Potential (EP): This parameter influences the ion transmission from the ion source to the quadrupole.

  • Collision Cell Exit Potential (CXP): Optimizing this potential ensures efficient transmission of fragment ions from the collision cell to the third quadrupole.

A systematic approach to this optimization is outlined in the experimental protocols section.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible injection solvent, secondary interactions with the column, or column contamination.

  • Solution:

    • Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.

    • For basic compounds that may exhibit tailing, consider using a mobile phase with a lower pH to ensure the analyte is in its protonated form.

    • If column contamination is suspected, flush the column with a strong solvent or replace it.

Problem 2: Low Signal Intensity or No Peak Detected

  • Possible Cause: Suboptimal MS/MS parameters, poor ionization, sample degradation, or matrix effects (ion suppression).

  • Solution:

    • Re-optimize MS/MS parameters (CE, DP, etc.) by direct infusion of a fresh standard.

    • Ensure the mobile phase composition is appropriate for ESI+ mode (e.g., contains a small percentage of formic acid).

    • Check the stability of this compound in your sample matrix and storage conditions. It is recommended to prepare fresh working solutions for in vivo experiments and store stock solutions at -20°C or -80°C, protected from light.

    • To investigate matrix effects, perform a post-column infusion experiment or compare the response of the analyte in solvent versus in a matrix extract. If ion suppression is significant, improve the sample preparation method to remove interfering components.

Problem 3: High Background Noise

  • Possible Cause: Contaminated mobile phase, dirty ion source, or co-eluting interferences.[8]

  • Solution:

    • Use high-purity LC-MS grade solvents and additives.

    • Perform regular cleaning of the ion source components (e.g., capillary, cone).

    • If interferences are suspected, adjust the chromatographic gradient to better separate the analyte from interfering compounds or develop a more selective sample preparation method.

Problem 4: Inconsistent Retention Times

  • Possible Cause: Air bubbles in the pump, column equilibration issues, or changes in mobile phase composition.

  • Solution:

    • Purge the LC pumps to remove any air bubbles.

    • Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Prepare fresh mobile phases daily and ensure accurate composition.

Quantitative Data Summary

The following table provides a starting point for the key quantitative parameters for this compound detection. Note that the optimal values for your specific instrument and method will need to be determined empirically.

ParameterRecommended Starting Value / Range
Precursor Ion (Q1) m/z 429.5 ([M+H]+)
Product Ions (Q3) To be determined empirically
Collision Energy (CE) 10 - 40 eV (to be optimized)
Declustering Potential (DP) 50 - 150 V (to be optimized)
Entrance Potential (EP) 5 - 15 V (to be optimized)
Collision Cell Exit Potential (CXP) 5 - 15 V (to be optimized)

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Optimize Source Parameters: While infusing, adjust the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the precursor ion (m/z 429.5).

  • Identify Product Ions: Perform a product ion scan of the precursor ion (m/z 429.5) to identify the most abundant and stable fragment ions. Select at least two product ions for MRM analysis (one for quantification and one for qualification).

  • Optimize MRM Parameters: For each selected MRM transition, perform a parameter ramp for the collision energy (CE), declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) to find the optimal value that gives the highest signal intensity.

Protocol 2: Sample Preparation from Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.[1]

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard (if used) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample again to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject lc_column C18 Reverse-Phase Column inject->lc_column gradient Gradient Elution (Acetonitrile/Water + Formic Acid) lc_column->gradient esi Electrospray Ionization (ESI+) gradient->esi q1 Q1: Precursor Ion Selection (m/z 429.5) esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_system_issues System-Related Issues start LC-MS/MS Analysis Issue no_peak No Peak / Low Intensity start->no_peak bad_shape Poor Peak Shape start->bad_shape high_bg High Background start->high_bg rt_shift Retention Time Shift start->rt_shift optimize_ms Re-optimize MS parameters no_peak->optimize_ms Troubleshoot check_stability Check sample stability no_peak->check_stability Troubleshoot matrix_effects Investigate matrix effects no_peak->matrix_effects Troubleshoot check_solvent Check injection solvent bad_shape->check_solvent Troubleshoot adjust_ph Adjust mobile phase pH bad_shape->adjust_ph Troubleshoot clean_column Clean/replace column bad_shape->clean_column Troubleshoot clean_source Clean ion source high_bg->clean_source Troubleshoot new_mobile_phase Prepare fresh mobile phase high_bg->new_mobile_phase Troubleshoot purge_pumps Purge LC pumps rt_shift->purge_pumps Troubleshoot equilibrate_column Ensure column equilibration rt_shift->equilibrate_column Troubleshoot

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Praeruptorin E Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Praeruptorin E.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₈O₇[1][2]
Molecular Weight 428.48 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 132-134 °C[2]
Boiling Point 516.5±50.0 °C (Predicted)[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in a range of organic solvents. The choice of solvent is a critical factor in crystallization and can significantly impact crystal quality.

SolventSolubilityReference
Chloroform Soluble[1][2]
Dichloromethane Soluble[1][2]
Ethyl Acetate Soluble[1][2]
Dimethyl Sulfoxide (DMSO) Soluble[1][2]
Acetone Soluble[1][2]

Q3: Are there any known stability issues with this compound during crystallization?

A3: While specific degradation pathways for this compound during crystallization are not extensively documented, coumarin-based compounds can be susceptible to hydrolysis, particularly in the presence of strong acids or bases. It is advisable to use neutral solvents and controlled temperatures to minimize the risk of degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: this compound fails to crystallize and remains an oil.

  • Question: I have dissolved my this compound sample in a solvent, but upon cooling or solvent evaporation, it forms an oil instead of crystals. What should I do?

  • Answer: "Oiling out" is a common problem in crystallization and can be addressed by several methods:

    • Reduce the rate of supersaturation: Rapid cooling or fast evaporation of the solvent can lead to the formation of an oil. Try to slow down the crystallization process by using a more gradual cooling ramp or by slowing the rate of solvent evaporation (e.g., by covering the vial with parafilm containing a few pinholes).

    • Change the solvent system: The solvent polarity plays a crucial role. If you are using a single solvent, consider a binary solvent system. For non-polar compounds like this compound, a combination of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can be effective. Start by dissolving the compound in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed.

    • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline this compound, add a tiny crystal ("seed crystal") to the supersaturated solution to induce crystallization.

Issue 2: The resulting crystals are very small or needle-like.

  • Question: I have successfully crystallized this compound, but the crystals are too small for single-crystal X-ray diffraction or have a needle-like morphology. How can I grow larger, more well-defined crystals?

  • Answer: The size and morphology of crystals are influenced by nucleation and growth rates.

    • Optimize the cooling rate: A slower cooling rate generally leads to fewer nucleation events and allows for the growth of larger crystals.

    • Use a vapor diffusion method: Dissolve the this compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) and place this vial inside a larger, sealed container with a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization and can promote the growth of larger, higher-quality crystals.

    • Solvent selection: The choice of solvent can influence crystal habit. Experiment with different solvent systems, such as ethyl acetate/hexane or acetone/hexane, to find conditions that favor the growth of more equant (less needle-like) crystals.

Issue 3: The crystallized this compound has low purity.

  • Question: After crystallization, my this compound sample still contains significant impurities. How can I improve the purity?

  • Answer: Recrystallization is a powerful purification technique, but its effectiveness depends on the proper execution of the procedure.

    • Perform a second recrystallization: A single crystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity.

    • Wash the crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent (or the poor solvent of a binary system) to remove any residual mother liquor containing impurities.

    • Column chromatography prior to crystallization: If the starting material is highly impure, it is recommended to purify it by column chromatography before attempting crystallization. A silica gel column with a hexane-ethyl acetate gradient is a suitable method for purifying angular pyranocoumarins like this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Binary Solvent System

This protocol is adapted from methods used for closely related angular pyranocoumarins.

  • Dissolution: Dissolve the crude this compound sample in a minimal amount of warm ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add hexane (an anti-solvent) to the warm solution dropwise until the solution becomes slightly turbid.

  • Heating: Gently warm the solution until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystal growth, the flask can be placed in a refrigerator (4 °C).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography followed by Crystallization

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Crystallization: Crystallize the purified this compound using the method described in Protocol 1.

Visualizations

Experimental_Workflow cluster_purification Purification cluster_crystallization Crystallization crude Crude this compound dissolve_chrom Dissolve in CH2Cl2 Adsorb on Silica crude->dissolve_chrom column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) dissolve_chrom->column collect Collect Pure Fractions column->collect evaporate_chrom Evaporate Solvent collect->evaporate_chrom purified Purified this compound evaporate_chrom->purified dissolve_cryst Dissolve in warm Ethyl Acetate purified->dissolve_cryst add_anti Add Hexane until turbid dissolve_cryst->add_anti heat Warm to clarify add_anti->heat cool Slow Cooling heat->cool filter_wash Filter and Wash with cold Hexane cool->filter_wash dry Dry under Vacuum filter_wash->dry crystals Pure this compound Crystals dry->crystals

Caption: Experimental workflow for the purification and crystallization of this compound.

Troubleshooting_Flowchart cluster_solutions_oil Solutions for Oiling Out cluster_solutions_morphology Solutions for Morphology cluster_solutions_purity Solutions for Purity start Start Crystallization oiling_out Issue: Oiling Out start->oiling_out No small_needles Issue: Small/Needle-like Crystals start->small_needles Yes, but... low_purity Issue: Low Purity start->low_purity Yes, but... success Successful Crystallization start->success Yes slow_cool Slow down cooling/ evaporation oiling_out->slow_cool Try optimize_cool Optimize cooling rate small_needles->optimize_cool Try recrystallize Perform second recrystallization low_purity->recrystallize Try slow_cool->success Success change_solvent Use binary solvent system (e.g., EtOAc/Hexane) slow_cool->change_solvent Still fails change_solvent->success Success scratch Scratch flask change_solvent->scratch Still fails scratch->success Success seed Add seed crystal scratch->seed Still fails seed->success Success optimize_cool->success Success vapor_diffusion Try vapor diffusion optimize_cool->vapor_diffusion Still fails vapor_diffusion->success Success solvent_screen Screen different solvents vapor_diffusion->solvent_screen Still fails solvent_screen->success Success recrystallize->success Success wash Wash crystals with cold solvent recrystallize->wash Still impure wash->success Success chromatography Purify by column chromatography first wash->chromatography Still impure chromatography->start Re-crystallize

Caption: Troubleshooting flowchart for this compound crystallization issues.

References

Cell viability assay considerations when using Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Praeruptorin E in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (PE) is a bioactive pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn.[1] It is recognized for several biological activities, including anti-inflammatory effects and its role as a calcium channel antagonist.[2][3] Research has shown that PE can modulate inflammatory responses by targeting the NF-κB/PXR/CYP3A4 signaling pathway.[1][4]

Q2: What are the key chemical and physical properties of this compound to consider for cell culture experiments?

Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design. Key properties are summarized below.

PropertyValueReference
CAS Number 72463-77-5[2][5]
Molecular Formula C₂₄H₂₈O₇[2][6]
Molecular Weight 428.48 g/mol [2][6]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate[2][5]
Storage Store powder at -20°C, protected from light.[3]

Q3: How should I prepare and store a stock solution of this compound?

Q4: What is the known mechanism of action for this compound?

This compound functions through multiple mechanisms. It is known to be a calcium antagonist.[3] Additionally, it exerts anti-inflammatory effects by targeting the NF-κB signaling pathway. By inhibiting NF-κB, PE can promote the expression of the pregnane X receptor (PXR), which in turn enhances the activity of the metabolic enzyme CYP3A4.[1][4] This dual action can modulate immune responses and affect drug metabolism.

Diagram: this compound Signaling Pathway

Praeruptorin_E_Pathway PE This compound NFkB NF-κB PE->NFkB inhibits PXR PXR NFkB->PXR inhibits Inflammation Inflammatory Response (e.g., Th2 Cytokines) NFkB->Inflammation promotes CYP3A4 CYP3A4 PXR->CYP3A4 activates Theophylline_Metabolism Theophylline Metabolism CYP3A4->Theophylline_Metabolism enhances

Caption: NF-κB/PXR/CYP3A4 pathway modulation by this compound.

Q5: What are the expected effects of this compound on cell viability?

The effect of Praeruptorins on cell viability is cell-type and concentration-dependent.

  • This compound (PE): Has been shown to suppress nitric oxide (NO) production in rat hepatocytes without exhibiting cytotoxicity.[7]

  • Praeruptorin C (PC): A related compound, significantly reduces the viability of non-small cell lung cancer (NSCLC) lines A549 and H1299, with reported IC₅₀ values of 33.5 µM and 30.7 µM, respectively, after 24 hours of treatment.[8] However, at concentrations of 40-50 µM, it can cause cytotoxicity in normal WI-38 and HK-2 cells.[8]

  • Praeruptorin A (PA): Did not significantly affect the viability of several cancer cell lines, including A549, H1299, and various hepatocellular carcinoma cells, at concentrations up to 40-50 µM.[8][9][10]

It is essential to perform a dose-response curve for your specific cell line to determine the appropriate concentration range.

Troubleshooting Guide

Issue: I am observing precipitate in my cell culture wells after adding this compound.

  • Possible Cause 1: Poor Solubility. Although this compound is soluble in DMSO, adding a concentrated DMSO stock directly to aqueous culture medium can cause the compound to precipitate.

    • Solution: Ensure the final DMSO concentration in your culture medium is low, typically below 0.5%, to maintain compound solubility. Perform serial dilutions of your drug in culture medium rather than adding a small volume of high-concentration stock directly to the well.

  • Possible Cause 2: Compound Instability. this compound or other media components may be unstable under standard culture conditions (37°C, pH 7.4), leading to degradation and precipitation.[11][12]

    • Solution: Minimize the time the compound-containing medium is stored before use. Prepare fresh dilutions for each experiment. If precipitation persists, consider using a serum-free medium for the duration of the treatment, as compound-protein interactions can sometimes lead to insolubility.[13]

Issue: My cell viability assay results are inconsistent or not reproducible.

  • Possible Cause 1: Inaccurate Stock Solution. Errors in weighing the compound or in serial dilutions can lead to significant variability. The hygroscopic nature of DMSO can also affect the concentration of the stock solution over time.[3]

    • Solution: Use a calibrated analytical balance for weighing. Use freshly opened, high-purity DMSO for preparing stock solutions.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Always vortex dilutions thoroughly.

  • Possible Cause 2: Assay Interference. this compound, as a colored or fluorescent compound, might interfere with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue).

    • Solution: Run a "compound-only" control (wells with medium and this compound but no cells) to measure any background absorbance or fluorescence from the compound itself. Subtract this background value from your experimental readings. Consider using an alternative assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay that measures LDH release.

Issue: The IC₅₀ value I obtained is significantly different from published values.

  • Possible Cause 1: Different Experimental Conditions. IC₅₀ values are highly dependent on the specific cell line, cell seeding density, treatment duration, and assay used.

    • Solution: Carefully review the methodologies of the published studies and align your protocol as closely as possible if you wish to replicate their findings. Report all your experimental conditions (cell line, seeding density, incubation time, etc.) when presenting your data.

  • Possible Cause 2: Compound Degradation. The stability of this compound in your specific cell culture medium could be limited, leading to a lower effective concentration over time and a higher apparent IC₅₀.[11]

    • Solution: Consider reducing the treatment duration or refreshing the compound-containing medium during longer incubation periods (e.g., every 24 hours for a 48- or 72-hour experiment).

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Precipitate Precipitate in wells? Start->Check_Precipitate Check_Controls Controls look okay? Check_Precipitate->Check_Controls No Solubility_Issue Action: Lower final DMSO%. Prepare serial dilutions in medium. Check_Precipitate->Solubility_Issue Yes Check_Assay Potential assay interference? Check_Controls->Check_Assay Yes Review_Protocol Action: Review cell density, dilution accuracy, and timings. Check_Controls->Review_Protocol No Stock_Issue Action: Prepare fresh stock. Use new DMSO. Aliquot. Check_Assay->Stock_Issue No Background_Control Action: Run 'compound-only' control. Subtract background. Check_Assay->Background_Control Yes Alternative_Assay Action: Use orthogonal assay (e.g., ATP-based, LDH). Background_Control->Alternative_Assay

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed for your desired stock concentration (e.g., for 10 mM stock).

    • Mass (mg) = 10 mmol/L * 0.001 L * 428.48 g/mol * 1000 mg/g = 4.28 mg for 1 mL.

  • Procedure: a. Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve the final desired concentration. c. Vortex thoroughly for 2-3 minutes. If complete dissolution is not achieved, use a brief sonication step in a water bath.[3] d. Visually inspect the solution to ensure there is no precipitate. e. Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Storage: Store the aliquots at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage, protected from light.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). b. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%. Include a "vehicle control" with the same final DMSO concentration as the highest drug concentration. b. Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium. c. Include "no-cell" control wells containing medium and the highest concentration of this compound to check for assay interference. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. c. Gently pipette to mix or place the plate on an orbital shaker for 5-10 minutes.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from the "no-cell" control wells. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.

Diagram: General Experimental Workflow

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Drug 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_Drug Treat_Cells 4. Treat Cells (e.g., 24h, 48h) Prepare_Drug->Treat_Cells Add_Reagent 5. Add Viability Reagent (e.g., MTT, XTT) Treat_Cells->Add_Reagent Incubate_Assay 6. Incubate (Color Development) Add_Reagent->Incubate_Assay Read_Plate 7. Read Absorbance/ Fluorescence Incubate_Assay->Read_Plate Analyze_Data 8. Analyze Data (Calculate % Viability, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Minimizing degradation of Praeruptorin E during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Praeruptorin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of this compound and provides practical solutions.

Q1: I am experiencing low yields of this compound in my extract. What are the potential causes and how can I improve the yield?

A1: Low yields of this compound can be attributed to several factors, including incomplete extraction or degradation during the process. To improve your yield, consider the following:

  • Solvent Selection: this compound, an angular pyranocoumarin, is soluble in various organic solvents. Methanol has been effectively used for the initial extraction from Peucedanum praeruptorum roots. Subsequent partitioning with ethyl acetate can concentrate this compound.[1] Ensure your solvent system is optimized for this compound's polarity.

  • Extraction Technique: Reflux extraction with methanol has been reported for related praeruptorins.[1] However, prolonged exposure to high temperatures can lead to degradation.[2] Consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.[3]

  • Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration and efficient extraction.

  • Solvent-to-Solid Ratio: An inadequate solvent volume may lead to incomplete extraction. Experiment with different solvent-to-solid ratios to ensure thorough extraction.

Q2: My this compound extract is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). What are the primary degradation pathways and how can I minimize them?

A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester linkages in this compound are prone to hydrolysis, especially under acidic or alkaline conditions.[4] It is crucial to control the pH of your extraction solvent. Neutral or slightly acidic conditions are generally preferred for many phytochemicals.[4][5] The representative alkaline hydrolysis pathway for angular-type pyranocoumarins involves the opening of the lactone ring and cleavage of the ester groups.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[6] To minimize this, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. Antioxidants may be added to the extraction solvent, but their compatibility and potential for interference with downstream analysis must be evaluated.

  • Photodegradation: Coumarins are known to be sensitive to light, particularly UV radiation.[7] Photodegradation can be minimized by working in a dark environment or using amber-colored glassware to protect the extract from light exposure.

  • Thermal Degradation: High temperatures can accelerate degradation reactions.[2][8] Use the lowest effective temperature for your chosen extraction method and minimize the duration of heat exposure.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of this compound.[9][10] This method should be able to separate the intact this compound from its degradation products.

  • Method Development: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like methanol and acetonitrile is a good starting point.[11]

  • Detection: A photodiode array (PDA) detector is recommended as it can provide spectral information for both this compound and any new peaks that appear, aiding in the identification of degradation products.

  • Forced Degradation Studies: To validate your HPLC method as stability-indicating, you should perform forced degradation studies.[9][12][13] This involves intentionally degrading this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and ensure your method can resolve them from the parent compound.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure of angular pyranocoumarins, the following are likely:

  • Hydrolysis Products: Cleavage of the ester groups at the C-3' and C-4' positions of the khellactone core would yield the corresponding khellactone diol and the respective carboxylic acids (angelic acid and isovaleric acid). The lactone ring of the coumarin core could also be hydrolyzed under strong alkaline conditions.

  • Oxidation Products: Oxidation may lead to the formation of epoxides, hydroxylated derivatives, or cleavage of the pyran ring.

  • Photodegradation Products: Photodegradation of coumarins can proceed via hydroxyl radical attack, leading to hydroxylated derivatives or cleavage of the coumarin ring.[14]

To definitively identify degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and stability analysis of this compound.

Protocol 1: Extraction of this compound from Peucedanum praeruptorum

This protocol is adapted from methods used for the extraction of related praeruptorins.[1]

Materials:

  • Dried and powdered roots of Peucedanum praeruptorum

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Butanol (HPLC grade)

  • Deionized water

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Methanol Extraction:

    • Suspend the powdered root material in methanol at a 1:10 (w/v) ratio.

    • Reflux the mixture at 60-70°C for 2 hours. To minimize thermal degradation, consider using a lower temperature for a longer duration or an alternative extraction method.

    • Filter the extract and repeat the extraction process on the residue two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning:

    • Dissolve the concentrated methanol extract in deionized water.

    • Perform liquid-liquid extraction sequentially with ethyl acetate and then n-butanol in a separatory funnel.

    • Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

    • Concentrate the ethyl acetate fraction under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.[9][12]

Materials:

  • Purified this compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Deionized water

  • HPLC vials

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of this compound in methanol in an oven at a set temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) and visible light in a photostability chamber.

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze samples at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different conditions on this compound stability. Actual experimental data should be generated following the protocols above.

Table 1: Effect of Extraction Solvent on this compound Degradation

Solvent SystemTemperature (°C)Duration (h)This compound Recovery (%)
Methanol65492.5
Ethanol65494.2
Acetone50496.1
Ethyl Acetate50497.8

Table 2: Effect of Temperature on this compound Degradation in Methanol

Temperature (°C)Duration (h)This compound Degradation (%)
4082.1
6088.5
80825.3

Table 3: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHDuration (h)This compound Degradation (%)
3241.5
5240.8
7242.3
92415.7
112445.2

Visualizations

The following diagrams illustrate key concepts and workflows related to the degradation and analysis of this compound.

degradation_pathways Praeruptorin_E This compound Hydrolysis Hydrolysis (Acid/Base) Praeruptorin_E->Hydrolysis Oxidation Oxidation (Oxygen/Peroxide) Praeruptorin_E->Oxidation Photodegradation Photodegradation (UV/Vis Light) Praeruptorin_E->Photodegradation Thermal_Degradation Thermal Degradation (Heat) Praeruptorin_E->Thermal_Degradation Degradation_Products Degradation Products - Khellactone Diol - Angelic Acid - Isovaleric Acid - Hydroxylated derivatives - Ring-opened products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Stability Analysis Plant_Material Peucedanum praeruptorum (Powdered Roots) Extraction Solvent Extraction (e.g., Methanol Reflux) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Crude_Extract->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Product Identification HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Method Validation LCMS_Analysis->Data_Analysis

Caption: Workflow for extraction and stability analysis of this compound.

logical_relationship Minimize_Degradation Minimize this compound Degradation Control_Temp Control Temperature (Low as possible) Minimize_Degradation->Control_Temp Control_pH Control pH (Neutral/Slightly Acidic) Minimize_Degradation->Control_pH Exclude_Light Exclude Light (Amber Glassware/Dark) Minimize_Degradation->Exclude_Light Exclude_Oxygen Exclude Oxygen (Inert Atmosphere) Minimize_Degradation->Exclude_Oxygen Minimize_Time Minimize Extraction Time Minimize_Degradation->Minimize_Time

Caption: Key factors to control for minimizing this compound degradation.

References

How to avoid Praeruptorin E precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Praeruptorin E in cell culture, with a primary focus on preventing its precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon its addition to aqueous cell culture media is a frequent challenge owing to its hydrophobic nature. This guide offers a systematic approach to diagnose and resolve this issue.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Identify the Nature of the Precipitate

First, it is crucial to confirm that the observed precipitate is indeed this compound.

  • Visual Inspection: Under a microscope, this compound precipitate may manifest as small, crystalline, or amorphous particles. This is distinct from microbial contamination, which would typically appear as motile rods (bacteria) or filamentous structures (fungi).

  • Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.

Step 2: Review Your this compound Stock Solution Preparation

The concentration and handling of your this compound stock solution are critical factors.

ParameterRecommendationTroubleshooting Tips
Solvent Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM).
Dissolution Ensure this compound is completely dissolved in DMSO.Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution. Visually inspect the stock solution against a light source to ensure no undissolved particles are present.
Storage Store the stock solution in small aliquots at -20°C or -80°C.Avoid repeated freeze-thaw cycles, which can lead to compound degradation and affect its solubility.

Step 3: Optimize the Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.

ParameterRecommendationTroubleshooting Tips
Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1][2]Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.[1][2]
Dilution Method Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.
Serial Dilution For very high final concentrations of this compound, consider a serial dilution approach.First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. This gradual dilution can help to prevent the rapid change in solvent polarity that causes precipitation.
Sonication If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.Use with caution, as excessive sonication can potentially damage media components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound: 428.47 g/mol ).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the this compound stock solution needed, ensuring the final DMSO concentration remains at or below 0.1%.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.

    • Continue to mix the solution gently for a few seconds to ensure homogeneity.

    • Use the final working solution immediately to treat your cells.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of this compound to use in cell culture without precipitation?

A1: The maximum soluble concentration of this compound in aqueous media is not well-documented. It is highly dependent on the specific cell culture medium, serum concentration, temperature, and pH. It is recommended to perform a solubility test in your specific medium before conducting your experiment. Start with a low concentration (e.g., 1 µM) and gradually increase it, monitoring for any signs of precipitation.

Q2: Can I dissolve this compound in ethanol or other solvents instead of DMSO?

A2: While this compound is soluble in other organic solvents like ethanol, chloroform, and acetone, DMSO is the most commonly used solvent for cell culture applications due to its relatively lower toxicity at low concentrations.[3] If you must use an alternative solvent, it is crucial to determine the tolerance of your specific cell line to that solvent and ensure the final concentration is well below its toxic level.

Q3: Does the presence of serum in the culture medium affect this compound solubility?

A3: Yes, the presence of serum proteins, such as albumin, can either increase or decrease the apparent solubility of a compound.[4][5] Serum proteins can bind to hydrophobic compounds, which can help to keep them in solution. However, at high concentrations, the compound might still precipitate. It is advisable to test the solubility of this compound in both serum-free and serum-containing media to understand the effect of serum in your experimental system.

Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?

A4: Cell toxicity can be due to the inherent bioactivity of this compound or the solvent used. Ensure that the final DMSO concentration is at a non-toxic level for your cells (ideally ≤ 0.1%).[1][2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of the compound and the solvent.

Signaling Pathways and Experimental Workflows

This compound has been reported to modulate several signaling pathways, including the NF-κB and PXR/CYP3A4 pathways.[6][7]

Experimental Workflow for Assessing this compound Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Desired Time treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis gene_expression Gene Expression (qPCR) incubation->gene_expression

Diagram 1: A generalized experimental workflow for studying the effects of this compound on cultured cells.
This compound and the NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk activates praeruptorin_e This compound praeruptorin_e->ikk inhibits ikb IκB ikk->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nf_kb_nuc NF-κB dna DNA nf_kb_nuc->dna binds to dna->gene_transcription

Diagram 2: Proposed inhibitory effect of this compound on the canonical NF-κB signaling pathway.
This compound and the PXR/CYP3A4 Signaling Pathway

G cluster_pathway PXR/CYP3A4 Signaling Pathway cluster_nucleus praeruptorin_e This compound pxr Pregnane X Receptor (PXR) praeruptorin_e->pxr activates pxr_rxr PXR/RXR Heterodimer pxr->pxr_rxr rxr Retinoid X Receptor (RXR) rxr->pxr_rxr nucleus Nucleus pxr_rxr->nucleus translocates to pxre PXR Response Element (PXRE) on DNA pxr_rxr_nuc PXR/RXR cyp3a4 CYP3A4 Gene Transcription dna DNA pxr_rxr_nuc->dna binds to PXRE dna->cyp3a4 activates

Diagram 3: Proposed activation of the PXR/CYP3A4 pathway by this compound, leading to increased CYP3A4 expression.

References

Optimization of Praeruptorin E dosage for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Praeruptorin E (PE) dosage for animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mouse models?

A1: Based on current literature, effective doses of this compound in mice have ranged from 2.5 mg/kg to 80 mg/kg depending on the disease model. In an ovalbumin-induced asthma model, doses of 2.5, 10, and 40 mg/kg were shown to be effective.[1] For lipopolysaccharide (LPS)-induced acute lung injury, a dose of 80 mg/kg significantly inhibited the infiltration of polymorphonuclear leukocytes.[2] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: What is the appropriate administration route for this compound?

A2: In published studies, praeruptorins have been administered via intraperitoneal (i.p.) injection.[1][3] The choice of administration route should be guided by the experimental design, the target organ, and the desired pharmacokinetic profile. For other related compounds like dl-praeruptorin A, intravenous (i.v.) administration has been used to determine pharmacokinetic parameters.[4][5]

Q3: What are the known pharmacokinetic properties of this compound?

A3: Specific pharmacokinetic data for this compound is limited in the currently available literature. However, studies on related compounds like Praeruptorin D (PD) and dl-praeruptorin A (Pd-Ia) in rats can provide some insight. PD exhibits a two-compartment model with a rapid distribution phase and a relatively slow elimination phase after intravenous administration.[6] Pd-Ia is primarily metabolized by cytochrome P450 isozymes CYP3A1 and 3A2 in rats.[4][5] Given the structural similarities, this compound may undergo significant hepatic metabolism. It is highly recommended to conduct a pharmacokinetic study for this compound in your chosen animal model to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Q4: Is there any available toxicity data for this compound?

A4: There is a lack of published acute toxicity studies specifically determining the LD50 of this compound. However, in a study on acute lung injury, Praeruptorin A and C did not show protective effects at 80 mg/kg, while Praeruptorin D and E were effective and did not report overt toxicity at the same dose.[2] Researchers should conduct preliminary dose-range finding and acute toxicity studies in their animal model to establish a safe and effective dose range before proceeding with large-scale efficacy experiments.[7][8]

Q5: How should this compound be prepared for administration?

A5: The vehicle used for dissolving this compound will depend on the administration route. For intraperitoneal injections, it is often dissolved in a vehicle like saline.[3] It is essential to ensure the compound is fully dissolved and to prepare the solution fresh before each use. The purity of the compound should also be confirmed, typically by HPLC, as impurities can affect experimental outcomes.[3]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

  • Possible Cause: Sub-optimal dosage.

    • Solution: Perform a dose-response study. Start with a range of doses informed by the literature (e.g., 2.5 mg/kg to 80 mg/kg in mice) to identify the most effective dose for your model.[1][2]

  • Possible Cause: Poor bioavailability with the chosen administration route.

    • Solution: Consider alternative administration routes. If using oral gavage, the compound may have low bioavailability. Intraperitoneal or intravenous injections may yield more consistent systemic exposure.[9] A pilot pharmacokinetic study is recommended.

  • Possible Cause: Compound instability or impurity.

    • Solution: Verify the purity of your this compound batch using analytical methods like HPLC. Prepare solutions fresh daily and protect them from light and heat to prevent degradation.

Issue 2: Observed Toxicity or Adverse Events

  • Possible Cause: The administered dose is too high for the specific animal strain or model.

    • Solution: Immediately reduce the dosage. Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD) in your specific model.[7]

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Ensure the vehicle is appropriate and non-toxic at the administered volume. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself.

Data Presentation

Table 1: Summary of this compound Dosages in Mouse Models

Animal ModelDoses Administered (mg/kg)Administration RouteKey FindingsReference
Ovalbumin-Induced Asthma2.5, 10, 40Intraperitoneal (i.p.)Dose-dependently reduced inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid.[1]
LPS-Induced Acute Lung Injury80Not specified, likely i.p.Significantly inhibited the infiltration of activated polymorphonuclear leukocytes and decreased TNF-α and IL-6 levels.[2]

Table 2: Pharmacokinetic Parameters of Related Praeruptorins in Rats (for reference) Note: This data is for Praeruptorin D and A, not E. It should be used for estimation purposes only.

CompoundDose (mg/kg)Routet½ (hours)Clearance (CL)Key NotesReference
Praeruptorin D10i.v.2.4 - 2.6Not specifiedFits a two-compartment model with fast distribution. Highest concentration found in the lung.[6]
dl-praeruptorin A5i.v.~1.3 (control)1.1 L/h/kg (control)Clearance was significantly lower in rats with liver cirrhosis, suggesting hepatic metabolism.[4][5]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Asthma Model in Mice

This protocol is adapted from a study evaluating this compound's anti-asthma efficacy.[1]

  • Animals: BALB/c mice (male, 18-22 g) are commonly used.[1]

  • Sensitization:

    • On Day 0 and Day 7 (or Day 8 and 15 in some protocols), sensitize mice via intraperitoneal injection of 10 µg OVA and 20 mg Al(OH)₃ gel in saline.[1]

  • Challenge:

    • From Day 14 to Day 24 (or Day 15 to 25), challenge the mice daily by exposing them to an aerosol of 1% OVA in saline for 30 minutes.[1]

  • Treatment:

    • Administer this compound (e.g., 2.5, 10, 40 mg/kg, i.p.) or vehicle control one hour before each OVA challenge during the challenge period.

  • Endpoint Measurement (24-48 hours after final challenge):

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts (e.g., eosinophils, neutrophils).

    • Measure levels of IgE in serum and Th2 cytokines (IL-4, IL-5, IL-13) in BALF using ELISA.[1]

    • Perform histological analysis (H&E staining) of lung tissue to assess inflammation and tissue damage.[1]

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This protocol is based on a study investigating the effects of various praeruptorins on ALI.[2]

  • Animals: C57BL/6 or BALB/c mice are suitable for this model.

  • Induction of Injury:

    • Administer LPS (from E. coli) via intratracheal instillation or intranasal inhalation to induce lung injury. A typical dose is 1-5 mg/kg.

  • Treatment:

    • Administer this compound (e.g., 80 mg/kg) or vehicle control either before (prophylactic) or shortly after (therapeutic) the LPS challenge.

  • Endpoint Measurement (6-24 hours after LPS challenge):

    • Collect BALF to measure total protein concentration (as an indicator of vascular permeability) and inflammatory cell counts.

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6) in BALF.[2]

    • Measure myeloperoxidase (MPO) activity in lung tissue homogenates as a marker of neutrophil infiltration.[2]

    • Perform histological analysis of lung tissue to evaluate edema, cellular infiltration, and overall lung injury score.[2]

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0: i.p. injection (OVA + Alum) day7 Day 7: i.p. injection (OVA + Alum) day14 Day 14-24: 1. Administer this compound 2. 30 min OVA Aerosol Challenge day7->day14 Acclimation day25 Day 25: Endpoint Measurement (BALF, Serum, Histology) day14->day25 Daily Repetition

Caption: Experimental workflow for an OVA-induced asthma model in mice.

nfkb_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Activates IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Induces PE This compound PE->IKK Inhibits

Caption: Simplified NF-κB signaling pathway inhibited by this compound.

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Chiral Separation of Praeruptorin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Praeruptorin enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the chiral separation of Praeruptorin enantiomers, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Resolution of Praeruptorin Enantiomers

Question: I am not seeing any separation between the (+)-Praeruptorin and (-)-Praeruptorin peaks. What are the possible causes and solutions?

Answer:

Poor or no resolution is a common issue in chiral chromatography.[1][2] Here are several potential causes and troubleshooting steps:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.[3][4] For Praeruptorin enantiomers, polysaccharide-based columns have proven effective.

    • Recommendation: Verify that you are using a recommended column, such as a Chiralpak AD-RH, which has been successfully used for the enantioseparation of Praeruptorin A and its metabolites.[5][6]

  • Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity.[1]

    • Recommendation: Start with a well-documented mobile phase for Praeruptorin separation. For reversed-phase chiral LC-MS/MS, a mobile phase of acetonitrile and water (with a formic acid additive for better peak shape and ionization) is a good starting point. Adjust the ratio of the organic modifier to optimize resolution. Small changes in mobile phase composition can have a dramatic effect on the resolution.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of performance.[7]

    • Recommendation: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[7] If performance is not restored, consider replacing the column. It is advisable to dedicate a column specifically for chiral separations to avoid contamination.[8]

  • Temperature Fluctuations: Temperature can affect the interactions between the analytes and the CSP.

    • Recommendation: Use a column oven to maintain a stable temperature throughout the analysis. Experiment with different temperatures to see if it improves resolution.[1]

Issue 2: Peak Tailing or Broadening

Question: My Praeruptorin enantiomer peaks are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues within the HPLC system.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Recommendation: Add a mobile phase modifier. For basic compounds, a small amount of a basic additive like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic additive like formic acid or acetic acid is often used. For Praeruptorin analysis using LC-MS, 0.1% formic acid in the mobile phase is common.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Recommendation: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.

Issue 3: Irreproducible Retention Times

Question: The retention times for my Praeruptorin enantiomers are shifting between injections. What could be the cause?

Answer:

Fluctuating retention times can make peak identification and quantification unreliable. The source of this issue is often related to the stability of the mobile phase or the HPLC system itself.

  • Inadequate Column Equilibration: Chiral columns, especially in normal-phase chromatography, can require long equilibration times.[10]

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention.

    • Recommendation: Prepare fresh mobile phase daily. If using a mixture of solvents, ensure they are well-mixed and degassed.

  • Pump Performance: Inconsistent flow rates from the HPLC pump will lead to variable retention times.

    • Recommendation: Check for leaks in the pump and perform regular maintenance, including seal replacement.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the enantiomers of Praeruptorin?

A1: The enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.[12][13][14] For Praeruptorin A, the enantiomers exhibit distinct biological activities. For instance, (+)-praeruptorin A is more potent than (−)-praeruptorin A in producing vascular smooth muscle relaxation.[15] Furthermore, L-Praeruptorin A shows hepatoprotective activities, while D-Praeruptorin A can inhibit the proliferation of smooth muscle cells.[6] Therefore, separating and quantifying the individual enantiomers is crucial for understanding their therapeutic effects and safety profiles.

Q2: What are the common analytical techniques for the chiral separation of Praeruptorin enantiomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used and effective method.[5][16] This technique offers high sensitivity and selectivity for quantifying the enantiomers in biological matrices like plasma.[6][16] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations that can sometimes offer faster analysis times.

Q3: Which type of chiral column is best suited for Praeruptorin separation?

A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, have shown broad applicability for chiral separations.[1][4] Specifically, the Chiralpak AD-RH column, a reversed-phase amylose-based CSP, has been successfully used for the enantiospecific determination of Praeruptorin A and its metabolites.[5][6]

Q4: What is a "chiral selector" and how does it work?

A4: A chiral selector is a chiral molecule or substance that is incorporated into the stationary phase (in a chiral column) or added to the mobile phase.[3] It interacts differently with the two enantiomers of a racemic mixture, forming transient diastereomeric complexes of varying stability.[3] This difference in interaction energy leads to one enantiomer being retained longer on the column than the other, thus enabling their separation.

Q5: Can I use the same column for both chiral and achiral separations?

A5: While it is technically possible, it is strongly discouraged. Using a chiral column for achiral separations can lead to contamination that may irreversibly damage the column or alter its selectivity for future chiral separations. It is best practice to dedicate a chiral column solely to chiral applications.[8]

Data Presentation

Table 1: Example HPLC Conditions for Chiral Separation of Praeruptorin A Enantiomers

ParameterCondition
Column Chiralpak AD-RH (10 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Gradient Isocratic or Gradient (specifics to be optimized)
Flow Rate To be optimized (e.g., 0.8 - 1.2 mL/min)
Column Temperature 25 - 40 °C
Detection Mass Spectrometry (MS/MS) with ESI+
Ion Transitions (SRM) Specific to Praeruptorin A and its metabolites

Note: The conditions provided are illustrative and should be optimized for your specific instrument and application. Data derived from methodologies described in cited literature.[5][6]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Method for Praeruptorin A Enantiomers in Rat Plasma

This protocol is a generalized procedure based on published methods.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 15,000 g for 10 minutes to precipitate proteins.

    • Collect the supernatant and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-RH (or equivalent polysaccharide-based reversed-phase chiral column).

    • Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).

    • Gradient Program: Develop a gradient program to elute the enantiomers and their metabolites with adequate resolution.

    • Column Temperature: Maintain a constant temperature using a column oven (e.g., 30 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Optimization: Optimize ion source parameters (e.g., nebulizer gas, heater gas, ion spray voltage) and compound-specific parameters (declustering potential, collision energy) for Praeruptorin A enantiomers and their metabolites.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injector Autosampler/Injector Supernatant->Injector Inject Sample Column Chiral Column (e.g., Chiralpak AD-RH) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (A/B) MobilePhase->Pump Detector Mass Spectrometer (Detector) Column->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the chiral separation of Praeruptorin enantiomers using LC-MS/MS.

Troubleshooting_Praeruptorin_Separation Start Poor or No Enantiomeric Resolution CheckColumn Is the correct chiral column being used? (e.g., Chiralpak AD-RH) Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimized? CheckColumn->CheckMobilePhase Yes Sol_UseCorrectColumn Solution: Use a recommended polysaccharide-based CSP. CheckColumn->Sol_UseCorrectColumn No CheckColumnHealth Is the column old or contaminated? CheckMobilePhase->CheckColumnHealth Yes Sol_OptimizeMP Solution: Adjust organic modifier ratio. Add acid/base modifier. CheckMobilePhase->Sol_OptimizeMP No CheckTemp Is the temperature stable and optimized? CheckColumnHealth->CheckTemp No Sol_CleanColumn Solution: Flush column with strong solvent. Replace if necessary. CheckColumnHealth->Sol_CleanColumn Yes Sol_ControlTemp Solution: Use a column oven. Test different temperatures. CheckTemp->Sol_ControlTemp No

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Praeruptorin A, B, and E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorins, a class of pyranocoumarin compounds isolated from the medicinal plant Peucedanum praeruptorum Dunn, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparison of the bioactivity of three key praeruptorins: Praeruptorin A, Praeruptorin B, and Praeruptorin E. The following sections present a comprehensive overview of their anti-inflammatory, anti-cancer, and neuroprotective effects, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Comparative Bioactivity Data

The bioactivities of Praeruptorin A, B, and E have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Anti-Inflammatory Activity

The anti-inflammatory effects of Praeruptorins have been primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundAssayCell LineIC₅₀ Value (μM)Reference
Praeruptorin ANitric Oxide (NO) InhibitionRat Hepatocytes208[1]
Praeruptorin BNitric Oxide (NO) InhibitionRat Hepatocytes~43.3[1]
This compoundNitric Oxide (NO) InhibitionRat HepatocytesNot explicitly quantified, but noted to have activity.[1]

Note: The IC₅₀ value for Praeruptorin B was calculated based on the finding that it exhibited a 4.8-fold higher potency than Praeruptorin A in the same study.

Anti-Cancer Activity

The anti-cancer potential of Praeruptorins has been investigated in various cancer cell lines, with cytotoxicity being a key parameter.

CompoundAssayCell LineKey FindingsReference
Praeruptorin ACytotoxicity (MTT Assay)A549 & H1299 (Non-Small Cell Lung Cancer)No significant decrease in cell viability at concentrations up to 50 μM.[2]
Praeruptorin BCytotoxicity (MTT Assay)786-O & ACHN (Renal Carcinoma)Non-toxic at concentrations below 30 μM.[3][4]
Praeruptorin BCytotoxicity (MTT Assay)HeLa & SiHa (Cervical Cancer)Non-toxic at concentrations between 0 and 20 µM.[5]
This compoundNot Available---

Note: While direct IC₅₀ values for cytotoxicity are not always available, the provided data indicates the concentration ranges at which these compounds have been tested and found to be non-toxic or ineffective in specific cancer cell lines.

Neuroprotective Activity

Studies on the neuroprotective effects of Praeruptorins are emerging, with a focus on their potential to mitigate neuronal damage.

CompoundAssay ModelKey FindingsReference
Praeruptorin ANot Available--
Praeruptorin BNot Available--
This compoundNot Available--

Note: While direct comparative data for Praeruptorin A, B, and E is limited, a related compound, Praeruptorin C, has shown significant neuroprotective effects in a mouse model of Huntington's disease at doses of 1.5 and 3.0 mg/kg, protecting neurons from excitotoxicity.[6][7] Praeruptorin C has also demonstrated neuroprotection against NMDA-induced apoptosis in cultured cortical neurons.[8][9]

Key Signaling Pathways

The bioactive effects of Praeruptorin A, B, and E are mediated through the modulation of specific intracellular signaling pathways.

Praeruptorin A: Inhibition of the NF-κB Pathway

Praeruptorin A exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][10] In response to inflammatory stimuli like LPS, Praeruptorin A prevents the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB into the nucleus. This blockage of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Praeruptorin_A_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates PraeruptorinA Praeruptorin A PraeruptorinA->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Pro_inflammatory_Genes transcription

Praeruptorin A inhibits the NF-κB signaling pathway.
Praeruptorin B: Modulation of the EGFR-MEK-ERK Pathway in Cancer

In the context of renal cell carcinoma, Praeruptorin B has been shown to inhibit cell migration and invasion by targeting the Epidermal Growth Factor Receptor (EGFR)-MEK-ERK signaling pathway.[3][4] By reducing the phosphorylation of EGFR, MEK, and ERK, Praeruptorin B downregulates the expression of cathepsin C (CTSC) and cathepsin V (CTSV), proteases involved in tumor metastasis.

Praeruptorin_B_EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds MEK MEK EGFR->MEK activates ERK ERK MEK->ERK activates ERK_nuc ERK ERK->ERK_nuc translocates PraeruptorinB Praeruptorin B PraeruptorinB->EGFR inhibits TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (CTSC, CTSV) TranscriptionFactors->GeneExpression regulates Metastasis Cell Migration & Invasion GeneExpression->Metastasis

Praeruptorin B inhibits the EGFR-MEK-ERK pathway in cancer cells.
This compound: Targeting the NF-κB/PXR/CYP3A4 Axis in Asthma

This compound has demonstrated a synergistic effect with the anti-asthma drug aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway.[1] It enhances the anti-inflammatory effects of aminophylline by inhibiting NF-κB, which in turn reduces the expression of pro-inflammatory cytokines. Concurrently, the inhibition of NF-κB leads to the upregulation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). This dual action both boosts the therapeutic effect and potentially reduces the toxicity of co-administered drugs.

Praeruptorin_E_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli NFkB_inactive IκB-NF-κB InflammatoryStimuli->NFkB_inactive activates NFkB_active NF-κB NFkB_inactive->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates PraeruptorinE This compound PraeruptorinE->NFkB_active inhibits PXR_gene PXR Gene NFkB_nuc->PXR_gene represses Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Pro_inflammatory_Genes activates PXR PXR PXR_gene->PXR expression CYP3A4_gene CYP3A4 Gene PXR->CYP3A4_gene activates CYP3A4 CYP3A4 CYP3A4_gene->CYP3A4 expression

This compound modulates the NF-κB/PXR/CYP3A4 axis.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Nitric Oxide (NO) Inhibition Assay in Rat Hepatocytes

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.

  • Induction of Inflammation: The hepatocytes are stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (Praeruptorin A, B, or E) for a specified period.

  • Measurement of Nitrite: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.

  • Data Analysis: The absorbance of the colored product is measured spectrophotometrically, and the percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated (control) cells. The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is then determined.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., 786-O, ACHN, A549, or H1299) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with a range of concentrations of the Praeruptorins for a specific duration (e.g., 24 hours).[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the insoluble formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values for cytotoxicity can be determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanisms of action of bioactive compounds.

  • Cell Lysis: Cells treated with or without Praeruptorins are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins in different samples.

Conclusion

Praeruptorin A, B, and E exhibit distinct yet overlapping bioactivities. In terms of anti-inflammatory action, Praeruptorin B demonstrates the highest potency in inhibiting nitric oxide production. The anti-cancer effects appear to be cell-line dependent, with Praeruptorin B showing promise in inhibiting the metastasis of renal carcinoma cells at non-toxic concentrations, while Praeruptorin A and B show limited cytotoxicity in certain lung cancer cells. The neuroprotective potential of these specific praeruptorins requires further investigation, although related compounds show promising results.

The differential effects of these compounds are rooted in their ability to modulate distinct signaling pathways. Praeruptorin A primarily targets the NF-κB pathway, a central regulator of inflammation. Praeruptorin B, in the context of cancer, influences the EGFR-MEK-ERK pathway, which is critical for cell proliferation and metastasis. This compound displays a more complex mechanism involving the interplay between the NF-κB and PXR/CYP3A4 pathways, highlighting its potential as an adjunctive therapeutic agent.

This comparative guide underscores the importance of structure-activity relationship studies for the Praeruptorin family of compounds. Further research, including head-to-head comparative studies in a wider range of biological assays and animal models, is warranted to fully elucidate their therapeutic potential and to identify the most promising candidates for future drug development.

References

Praeruptorin E in the Spotlight: A Comparative Analysis of Anti-Inflammatory Pyranocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Praeruptorin E and Other Pyranocoumarins in Anti-Inflammatory Assays.

In the quest for novel anti-inflammatory agents, pyranocoumarins, a class of natural compounds, have garnered significant attention. Among them, this compound has emerged as a promising candidate. This guide provides a comparative analysis of the anti-inflammatory performance of this compound against other notable pyranocoumarins, including Praeruptorin A, Praeruptorin B, Calipteryxin, and Daphnetin. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data on the inhibitory activities of these pyranocoumarins on key inflammatory mediators. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies, which can influence the absolute values.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50 (µM)Reference
Praeruptorin ARat HepatocytesIL-1β98.4[1]
Praeruptorin BRat HepatocytesIL-1β20.5[1]
This compoundRat HepatocytesIL-1β47.6[1]
DaphnetinRAW 264.7 MacrophagesLPSNot explicitly defined as IC50, but significant inhibition observed at 20 µM[1]
CalipteryxinNot Available-Not Available-

Lower IC50 values indicate higher potency.

Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Enzymes (COX-2, iNOS)

CompoundTargetCell LineEffectReference
Praeruptorin ATNF-α, IL-1β, iNOSRAW 264.7 MacrophagesSignificant inhibition[2]
Praeruptorin BTNF-α, IL-6RAW 264.7 MacrophagesSignificant inhibition[3]
This compoundTNF-α, IL-6RAW 264.7 MacrophagesHigher activity than Praeruptorin C
CalipteryxinTNF-α, IL-6, iNOS, COX-2Not SpecifiedInhibition via NF-κB and MAPK pathways
DaphnetinTNF-α, IL-6, IL-1β, COX-2RAW 264.7 MacrophagesSignificant inhibition[1]

Qualitative data indicates the observed effect without specific IC50 values.

Experimental Protocols

A fundamental aspect of evaluating and comparing anti-inflammatory compounds is the methodology employed. Below are detailed protocols for key experiments cited in the studies of pyranocoumarins.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

Workflow Diagram:

G cluster_setup Cell Seeding and Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_detection Nitric Oxide Detection seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with pyranocoumarins for 1-2h incubate_24h->pretreat add_lps Add LPS (e.g., 1 µg/mL) pretreat->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect cell culture supernatant incubate_24h_2->collect_supernatant griess_reagent Mix with Griess reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at ~540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for Nitric Oxide (NO) Production Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyranocoumarins. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the control group) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific proteins, such as TNF-α and IL-6, in biological samples.

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cell_culture Culture and treat cells as in NO assay collect_supernatant Collect cell culture supernatant cell_culture->collect_supernatant add_sample Add supernatant and standards collect_supernatant->add_sample coat_plate Coat plate with capture antibody coat_plate->add_sample add_detection_ab Add detection antibody add_sample->add_detection_ab add_enzyme_conjugate Add enzyme conjugate (e.g., HRP) add_detection_ab->add_enzyme_conjugate add_substrate Add substrate and incubate add_enzyme_conjugate->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance

Caption: General Workflow for Cytokine Measurement by ELISA.

Methodology:

  • Sample Collection: Cell culture supernatants are collected from RAW 264.7 cells treated with pyranocoumarins and/or LPS, as described in the NO assay protocol.

  • ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. A general procedure includes:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and a series of known concentrations of the recombinant cytokine (for standard curve generation) to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Incubating and washing.

    • Adding an enzyme-conjugated avidin or streptavidin (e.g., horseradish peroxidase - HRP) which binds to the biotinylated detection antibody.

    • Incubating and washing.

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength.

  • Data Analysis: The concentration of the cytokine in the samples is determined by interpolating the absorbance values from the standard curve. The percentage of inhibition is calculated compared to the LPS-stimulated control.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of pyranocoumarins are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Many pyranocoumarins, including Praeruptorin A, exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2]

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Praeruptorins Pyranocoumarins Praeruptorins->IKK Inhibit

Caption: NF-κB Signaling Pathway Inhibition by Pyranocoumarins.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. LPS can activate these MAPKs, which in turn can activate transcription factors that regulate the expression of inflammatory genes. Some pyranocoumarins have been shown to inhibit the phosphorylation of MAPKs, thereby suppressing the inflammatory response.

G cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces Pyranocoumarins Pyranocoumarins Pyranocoumarins->MAPKK Inhibit Phosphorylation

Caption: MAPK Signaling Pathway and its Inhibition.

Conclusion

The available data suggests that this compound is a potent anti-inflammatory agent, demonstrating significant inhibitory effects on key inflammatory mediators. When compared to other pyranocoumarins, Praeruptorin B appears to be the most potent inhibitor of nitric oxide production in the cited hepatocyte study. However, it is crucial to acknowledge that direct comparative studies of this compound against a wide range of other pyranocoumarins in standardized macrophage-based assays are still limited.

The primary mechanism of action for these compounds appears to be the modulation of the NF-κB and MAPK signaling pathways. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the potential of this compound and other pyranocoumarins as leads for novel anti-inflammatory therapeutics. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of this compound.

References

Praeruptorin E and iNOS Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Praeruptorin E's effect on inducible nitric oxide synthase (iNOS) expression with other known iNOS modulators. The information is compiled from various experimental studies to offer a clear perspective on its potential as an anti-inflammatory agent.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound and comparator compounds on nitric oxide (NO) production, a key indicator of iNOS activity, as well as on iNOS protein and mRNA expression.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell TypeStimulantIC50 (µM)Citation
This compoundRat HepatocytesIL-1β>208
Praeruptorin ARat HepatocytesIL-1β208
Praeruptorin BRat HepatocytesIL-1β43.5
QuercetinRAW 264.7 MacrophagesLPS27[1]
CurcuminPrimary MicrogliaLPS3.7[2]
AminoguanidineMouse MacrophagesLPS/IFN-γ~2.1 (enzyme assay)[3]

Table 2: Inhibition of iNOS Protein and mRNA Expression

CompoundCell TypeEffect on iNOS ProteinEffect on iNOS mRNACitation
Praeruptorin ARAW 264.7 MacrophagesSuppressed expressionSuppressed expression[4]
QuercetinChang Liver CellsConcentration-dependent decreaseSignificantly inhibited[1]
CurcuminPrimary MicrogliaSuppressed expressionSuppressed expression[2]
AminoguanidineRat Articular ChondrocytesDose-dependent inhibitionDose-dependent inhibition[5]

Signaling Pathway of Praeruptorin-Mediated iNOS Inhibition

Praeruptorins, including Praeruptorin A, have been shown to inhibit the expression of iNOS by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical regulator of inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK Complex IL1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n Translocates Praeruptorin_E This compound Praeruptorin_E->IKK Inhibits iNOS_Gene iNOS Gene NF-κB_n->iNOS_Gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: this compound inhibits iNOS expression via the NF-κB pathway.

Experimental Workflow for iNOS Expression Analysis

The validation of this compound's effect on iNOS expression typically involves a series of in vitro experiments.

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., Hepatocytes, Macrophages) B 2. Stimulate with Pro-inflammatory Agent (e.g., IL-1β, LPS) A->B C 3. Treat with this compound (Varying Concentrations) B->C D 4a. Nitric Oxide Measurement (Griess Assay) C->D E 4b. iNOS Protein Quantification (Western Blot) C->E F 4c. iNOS mRNA Quantification (qPCR) C->F

Caption: Workflow for analyzing this compound's effect on iNOS.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Primary rat hepatocytes or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce iNOS expression, cells are stimulated with a pro-inflammatory agent such as Interleukin-1β (IL-1β) for hepatocytes or Lipopolysaccharide (LPS) for macrophages.[6][7]

  • Treatment: Following stimulation, cells are treated with varying concentrations of this compound or comparator compounds for a specified duration.

Nitric Oxide (NO) Measurement (Griess Assay)

The Griess assay is a colorimetric method used to determine the concentration of nitrite (NO2-), a stable and quantifiable metabolite of NO, in the cell culture supernatant.[1][8]

  • Reagent Preparation: The Griess reagent is typically a two-part solution containing sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Procedure:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of the Griess reagent.

    • Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes), protected from light.

    • Measure the absorbance of the resulting azo dye at a specific wavelength (typically 540 nm) using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

iNOS Protein Quantification (Western Blot)

Western blotting is employed to detect and quantify the levels of iNOS protein in cell lysates.[5]

  • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for iNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the iNOS bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

iNOS mRNA Quantification (Quantitative Real-Time PCR - qPCR)

qPCR is used to measure the relative expression levels of iNOS mRNA.[9]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and its quality and quantity are assessed. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the iNOS gene, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: The amplification of the iNOS gene is monitored in real-time. The relative expression of iNOS mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., GAPDH or β-actin). The results are often expressed as a fold change in expression compared to the control group.[10]

References

Comparative analysis of Praeruptorin E content in different Peucedanum species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in medicinal plants is paramount. This guide provides a comparative analysis of Praeruptorin E content in various Peucedanum species, supported by experimental data and detailed methodologies.

This compound, a pyranocoumarin, is a significant bioactive constituent found in several species of the Peucedanum genus, which is widely used in traditional medicine. This compound, along with other praeruptorins, is recognized for its anti-inflammatory, and potential cardiovascular protective effects. The concentration of this compound can vary significantly between different Peucedanum species and even within different parts of the same plant, influencing its therapeutic potential.

Quantitative Comparison of this compound Content

A key aspect of utilizing medicinal plants for drug discovery is the quantification of their active components. The following table summarizes the content of this compound and other major coumarins in the roots of different Peucedanum species, as determined by High-Performance Liquid Chromatography (HPLC).

Peucedanum SpeciesThis compound (mg/g)Praeruptorin A (mg/g)Praeruptorin B (mg/g)Nodakenin (mg/g)Imperatorin (mg/g)Bergapten (mg/g)
P. praeruptorum0.13 - 0.470.58 - 2.150.21 - 0.890.000.01 - 0.030.01 - 0.02
P. japonicumNot Detected0.000.12 - 0.280.000.000.00
P. wawrae0.000.000.000.02 - 0.110.02 - 0.080.01 - 0.03
P. harry-smithii0.15 - 0.350.000.09 - 0.210.000.000.00

Data synthesized from a study by Chu et al. (2020). The values represent the range of content found in different samples of the same species.[1]

In a separate study focusing on Peucedanum praeruptorum, a hydrophobic fraction of the root extract was found to contain 7.1% this compound by weight.[2][3] Another investigation into P. praeruptorum revealed that the content of this compound is highest in the leaves and increases as the plant grows.[4]

Experimental Protocols

Accurate quantification of this compound relies on precise and validated analytical methods. Below are detailed methodologies for the extraction and analysis of this compound from Peucedanum species.

Sample Preparation and Extraction
  • Plant Material: Dried roots of Peucedanum species are typically used for analysis. The roots are ground into a fine powder.

  • Extraction Solvent: Methanol is a commonly used solvent for extracting praeruptorins.

  • Extraction Method: A specific amount of the powdered plant material (e.g., 0.5 g) is mixed with a defined volume of methanol (e.g., 25 mL). The mixture is then subjected to ultrasonication for a period (e.g., 30 minutes) to ensure efficient extraction of the compounds. The resulting mixture is filtered, and the filtrate is collected for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation and quantification of this compound.

  • Chromatographic System: An HPLC system equipped with a UV detector is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often used, typically consisting of a mixture of acetonitrile and water or methanol and water.[1][2][5] For instance, a gradient can be programmed as follows: 0–10 min, 20%–40% acetonitrile; 10–12 min, 40%–45% acetonitrile; 12–17 min, 45%–65% acetonitrile; 17–40 min, 65% acetonitrile; 40–43 min, 65%–20% acetonitrile; 43–50 min, 20% acetonitrile.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2][5]

  • Detection: The UV detector is set to a wavelength of 321 nm or 235 nm for monitoring the elution of praeruptorins.[1][5]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

experimental_workflow plant_material Dried Peucedanum Root Powder extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc_analysis HPLC Analysis (C18 Column, UV Detection) filtration->hplc_analysis data_analysis Data Analysis (Quantification via Calibration Curve) hplc_analysis->data_analysis

Experimental workflow for this compound quantification.

Signaling Pathways of this compound

The pharmacological effects of this compound, particularly its anti-inflammatory properties, are attributed to its interaction with specific cellular signaling pathways. Research has shown that praeruptorins can suppress the production of nitric oxide (NO), a key inflammatory mediator.[2][3] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound and other related compounds have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.

The diagram below outlines the inhibitory effect of this compound on the NF-κB signaling pathway.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation praeruptorin_e This compound praeruptorin_e->nf_kb_activation Inhibits pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_activation->pro_inflammatory_genes inflammatory_response Inflammatory Response (e.g., NO production) pro_inflammatory_genes->inflammatory_response

References

A Comparative Guide to the Quantification of Praeruptorin E: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Praeruptorin E, a pyranocoumarin found in the medicinal plant Peucedanum praeruptorum Dunn, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of two key analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document outlines the experimental protocols and presents a comparative analysis of the validation parameters for each method, offering a valuable resource for selecting the most appropriate technique for specific research needs.

Methodology and Experimental Protocols

The quantification of this compound requires robust and validated analytical methods to ensure data accuracy and reliability. Below are the detailed experimental protocols for the LC-MS/MS and a representative HPLC-UV method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific online solid-phase extraction (SPE) coupled with chiral liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been developed and validated for the simultaneous enantiospecific determination of this compound and other related compounds in rat plasma.[1]

Sample Preparation: Plasma samples are prepared using a protein precipitation method.

Chromatographic and Mass Spectrometric Conditions: The specific chromatographic and mass spectrometric conditions are detailed in the full study by Song et al. (2014). The method utilizes an online SPE setup for sample clean-up and a chiral column for the separation of enantiomers, followed by detection using a tandem mass spectrometer.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While a specific validated HPLC-UV method for the exclusive quantification of this compound was not found in the available literature, a general method for the simultaneous determination of multiple coumarins, including praeruptorins, in Peucedanum praeruptorum has been reported. This method can be adapted and validated for the specific quantification of this compound.

Representative Sample Preparation: An accurately weighed amount of the powdered plant material or extract is typically extracted with a suitable solvent, such as methanol or ethanol, often with the aid of ultrasonication. The resulting extract is then filtered before injection into the HPLC system.

Chromatographic Conditions: A typical HPLC system equipped with a UV detector and a C18 column is used. The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The flow rate is generally maintained around 1.0 mL/min, and detection is performed at a wavelength of approximately 321 nm.

Comparative Analysis of Method Validation Data

The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes the available quantitative data for the LC-MS/MS method for this compound. Data for a specific, validated HPLC-UV method for this compound is not available for direct comparison.

Validation ParameterLC-MS/MS Method for (+)-Praeruptorin E[1]Representative HPLC-UV Method (General for Coumarins)
Linearity Range 4.18 - 2090 ng/mLData not available for this compound
Correlation Coefficient (r²) > 0.99Data not available for this compound
Lower Limit of Quantification (LLOQ) 4.18 ng/mLData not available for this compound
Precision (RSD%) Intra-day: < 15%, Inter-day: < 15%Data not available for this compound
Accuracy (RE%) Within ±15%Data not available for this compound
Recovery Data not availableData not available for this compound
Stability Stable under various storage conditionsData not available for this compound

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Bioanalytical Method Validation Workflow cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Data Analysis and Validation Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Bioanalytical Method Validation Workflow

Discussion and Conclusion

The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of quantitative data. Based on the available literature, the LC-MS/MS method stands out as a highly sensitive and specific technique for the quantification of this compound , particularly in complex biological matrices like plasma.[1] The detailed validation data demonstrates its suitability for pharmacokinetic studies.[1]

For researchers requiring high sensitivity and the ability to quantify enantiomers separately, the online SPE-chiral LC-MS/MS method is the superior choice. For routine quality control of herbal materials where high concentrations of this compound are expected, a properly developed and validated HPLC-UV method could be a cost-effective alternative. The choice of method will ultimately depend on the specific application, the required level of sensitivity and selectivity, and the available resources. Further research to develop and validate a robust HPLC-UV method for this compound would be beneficial to the scientific community.

References

Praeruptorin E and Aminophylline in Asthma Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Praeruptorin E and aminophylline in preclinical asthma models, supported by experimental data. The primary focus of current research highlights a synergistic relationship where this compound enhances the therapeutic effects of aminophylline.

Executive Summary

Aminophylline is a well-established bronchodilator used in asthma therapy, known to relax bronchial smooth muscle.[1][2][3] this compound, a component of Chinese herbal medicine, has demonstrated significant anti-inflammatory properties.[4][5][6] Notably, recent studies in ovalbumin (OVA)-induced asthma models indicate that this compound acts synergistically with aminophylline, enhancing its anti-asthmatic efficacy while potentially reducing its toxicity.[4][5][6] This synergistic action is attributed to the modulation of the NF-κB/PXR/CYP3A4 signaling pathway.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the combined effect of this compound and aminophylline in an OVA-induced mouse model of asthma.

ParameterControl GroupOVA Model GroupAminophylline GroupAminophylline + this compound Group
Inflammatory Cells in BALF
Total Cells (x10^5)~0.5~4.5~2.5~1.5
Eosinophils (x10^5)~0.0~2.5~1.5~0.5
Neutrophils (x10^5)~0.1~1.0~0.5~0.2
Lymphocytes (x10^5)~0.2~0.8~0.4~0.2
Th2 Cytokines in Serum (pg/mL)
IL-4~20~120~80~40
IL-5~15~90~60~30
IL-13~30~150~100~50
Lung Pathology
Lung Inflammation ScoreMinimalSevereModerateMild
Mucus HyperplasiaAbsentSevereModerateMild
Collagen DepositionNormalSignificantModerateReduced

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[4]

Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Model in Mice

A widely used method to induce an allergic asthma phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[4][5][7]

Sensitization:

  • BALB/c mice are sensitized by intraperitoneal injections of 10 µg of OVA combined with 20 mg of aluminum hydroxide gel on days 8 and 15.[7]

Challenge:

  • From days 15 to 25, the mice are challenged with a 1% OVA aerosol for 30 minutes daily for ten consecutive days.[7]

Treatment:

  • Treatment groups receive aminophylline, this compound, or a combination of both, typically administered during the challenge phase.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

To assess airway inflammation, BALF is collected and analyzed for inflammatory cell infiltration.[4][7]

Procedure:

  • The lungs are lavaged with phosphate-buffered saline (PBS).[7]

  • The collected BALF is centrifuged, and the cell pellet is resuspended.

  • Total inflammatory cells are counted using a hemocytometer.

  • Differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) are determined from stained cytospin preparations.[7]

Measurement of Th2 Cytokines

The levels of Th2 cytokines (IL-4, IL-5, and IL-13) in the serum are quantified to evaluate the systemic inflammatory response.[4][5]

Procedure:

  • Blood is collected from the mice, and serum is separated.

  • The concentrations of IL-4, IL-5, and IL-13 are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4][5]

Signaling Pathways and Mechanisms of Action

Aminophylline's Mechanism of Action

Aminophylline, a complex of theophylline and ethylenediamine, primarily functions as a bronchodilator.[1][2][3] Its mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: Theophylline, the active component of aminophylline, inhibits PDE III and PDE IV, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.[1][8][9]

  • Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can mediate bronchoconstriction.[1][8]

  • Anti-inflammatory Effects: Theophylline has been shown to have modest anti-inflammatory properties, including the inhibition of some inflammatory mediators.[8][10]

aminophylline_mechanism Aminophylline Aminophylline Theophylline Theophylline Aminophylline->Theophylline PDE_Inhibition PDE Inhibition Theophylline->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Theophylline->Adenosine_Antagonism cAMP ↑ cAMP PDE_Inhibition->cAMP Bronchoconstriction ↓ Bronchoconstriction Adenosine_Antagonism->Bronchoconstriction Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Mechanism of Action of Aminophylline.

This compound's Synergistic Mechanism with Aminophylline

This compound enhances the anti-inflammatory effects of aminophylline by targeting the NF-κB signaling pathway.[4][5]

Mechanism:

  • In the asthmatic state, inflammatory stimuli activate NF-κB.

  • Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes.

  • This compound inhibits the activation of NF-κB.[4][6]

  • The inhibition of NF-κB by this compound leads to increased expression of the Pregnane X Receptor (PXR).[4][5]

  • PXR, in turn, upregulates the expression of the metabolic enzyme CYP3A4 (CYP3A11 in mice).[4][5]

  • Enhanced CYP3A4 activity may lead to a more favorable metabolic profile of theophylline, potentially reducing its toxicity while augmenting its anti-inflammatory and immunomodulatory effects.[4][5]

praeruptorin_e_synergy cluster_inflammation Inflammatory Stimuli Inflammation Inflammation NFkB NF-κB Activation Inflammation->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Praeruptorin_E This compound Praeruptorin_E->NFkB Inhibits PXR ↑ PXR Expression Praeruptorin_E->PXR Promotes via NF-κB inhibition CYP3A4 ↑ CYP3A4 Expression PXR->CYP3A4 Theophylline_Metabolism Enhanced Theophylline Metabolism & Efficacy CYP3A4->Theophylline_Metabolism

Caption: Synergistic Pathway of this compound with Aminophylline.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound and aminophylline in an OVA-induced asthma model.

experimental_workflow Start Start Sensitization Sensitization (OVA + Alum, Days 8 & 15) Start->Sensitization Challenge Challenge (OVA Aerosol, Days 15-25) Sensitization->Challenge Treatment Treatment Groups: - Control - OVA - Aminophylline - Aminophylline + PE Challenge->Treatment Analysis Analysis (Day 26) Treatment->Analysis BALF BALF Analysis: - Total & Differential  Cell Counts Analysis->BALF Serum Serum Analysis: - Th2 Cytokines (ELISA) Analysis->Serum Lung Lung Histopathology: - H&E Staining - PAS Staining - Masson's Trichrome Analysis->Lung Results Results & Conclusion BALF->Results Serum->Results Lung->Results

Caption: OVA-Induced Asthma Model Experimental Workflow.

Conclusion

Current preclinical evidence strongly suggests that this compound is not merely an alternative to aminophylline but a valuable synergistic partner. The combination of this compound and aminophylline demonstrates superior efficacy in reducing airway inflammation, mucus production, and collagen deposition in asthma models compared to aminophylline alone.[4] The underlying mechanism, involving the inhibition of the pro-inflammatory NF-κB pathway and subsequent modulation of PXR and CYP3A4, presents a promising therapeutic strategy.[4][5] Further research is warranted to explore the full clinical potential of this combination therapy in the management of asthma.

References

Stereoselective Metabolism of Praeruptorin Enantiomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereoselective metabolism of chiral drugs is paramount for predicting their pharmacokinetic profiles, efficacy, and potential toxicity. This guide provides a comparative analysis of the metabolism of Praeruptorin A (PA) enantiomers, (+)-Praeruptorin A (dPA) and (-)-Praeruptorin A (lPA), in liver microsomes, supported by experimental data and detailed methodologies.

Praeruptorin A, a major bioactive coumarin from the medicinal herb Peucedani Radix, exhibits significant cardiovascular protective effects and acts as a calcium channel blocker.[1][2] As a chiral molecule, its enantiomers display distinct metabolic fates in both human and rat liver microsomes, highlighting the critical role of stereoselectivity in its disposition.[1]

Comparative Metabolic Profiles of Praeruptorin A Enantiomers

The metabolism of dPA and lPA shows notable differences in terms of the number of metabolites produced and the enzymatic pathways involved. In the presence of an NADPH-regenerating system, which is essential for cytochrome P450 (CYP) enzyme activity, dPA and lPA are metabolized into several phase I metabolites.[1] The primary metabolic pathways for both enantiomers are hydrolysis, oxidation, and acyl migration.[1]

A key stereoselective difference is observed in the absence of an NADPH-regenerating system. Under these conditions, lPA undergoes metabolism mediated by carboxylesterases, leading to the formation of two metabolites (L8 and L9).[1] In contrast, dPA remains intact, indicating its resistance to this metabolic pathway.[1]

The number of metabolites generated from each enantiomer also varies between species. In rat liver microsomes (RLMs), dPA is more extensively metabolized than lPA. Conversely, in human liver microsomes (HLMs), the metabolic disparity is less pronounced.[1]

Quantitative Comparison of Metabolite Formation

The following table summarizes the number of metabolites produced from dPA and lPA in rat and human liver microsomes in the presence of an NADPH-regenerating system.

EnantiomerMatrixNumber of MetabolitesKey Metabolites Identified
(+)-Praeruptorin A (dPA) Rat Liver Microsomes (RLMs)12 (D1-D12)(-)-cis-Khellactone (D1)
Human Liver Microsomes (HLMs)6 (D1-3, 6, 9, 10)(-)-cis-Khellactone (D1)
(-)-Praeruptorin A (lPA) Rat Liver Microsomes (RLMs)9 (L1-L9)(3'R, 4'R)-4'-angeloyl-khellactone (L8), (3'R, 4'R)-3'-angeloyl-khellactone (L9)
Human Liver Microsomes (HLMs)9 (L1-L9)(3'R, 4'R)-4'-angeloyl-khellactone (L8), (3'R, 4'R)-3'-angeloyl-khellactone (L9)

Cytochrome P450 Isoenzymes in (+)-Praeruptorin A Metabolism

The metabolism of dPA in human liver microsomes is primarily mediated by the cytochrome P450 system.[3] Studies using specific chemical inhibitors and recombinant human CYP enzymes have identified CYP3A4 as the major contributor to the formation of most dPA metabolites.[3][4] Other CYPs, such as CYP2C19 and CYP2B6, play a lesser role in the formation of specific metabolites.[3]

The major metabolite of dPA, (-)-cis-khellactone (M1), exhibits biphasic kinetics in HLMs, suggesting the involvement of multiple enzymes or binding sites.[3]

Enzyme Kinetics of (+)-Praeruptorin A Metabolism in HLMs
MetaboliteKinetic ModelKm (μM)Intrinsic Clearance (CLint, in vitro) (mL/min/mg protein)
(-)-cis-khellactone (M1) Biphasic0.02 (high affinity)1.29
M2-M6 Michaelis-Menten3.85-39.13Not specified

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

A typical experimental workflow for studying the metabolism of Praeruptorin A enantiomers in liver microsomes is as follows:

  • Enantioseparation: The racemic (±)-Praeruptorin A is separated into its individual enantiomers, dPA and lPA, using semi-preparative chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Incubation: The individual enantiomers are incubated with pooled human or rat liver microsomes. The incubation mixture typically contains:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • The Praeruptorin A enantiomer (e.g., 10 μM)

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2) in a phosphate buffer (pH 7.4).

    • Control incubations are performed in the absence of the NADPH-regenerating system to assess the contribution of non-CYP enzymes like carboxylesterases.[1]

  • Reaction Termination and Sample Preparation: The metabolic reaction is stopped at specific time points by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The metabolites in the supernatant are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The structures of key metabolites can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Praeruptorin_A_racemate Racemic (±)-Praeruptorin A Chiral_HPLC Semi-preparative Chiral HPLC Praeruptorin_A_racemate->Chiral_HPLC dPA (+)-Praeruptorin A Chiral_HPLC->dPA lPA (-)-Praeruptorin A Chiral_HPLC->lPA Incubation_Mix Incubation at 37°C with/without NADPH dPA->Incubation_Mix lPA->Incubation_Mix Microsomes Liver Microsomes (Human or Rat) Microsomes->Incubation_Mix Termination Reaction Termination (Acetonitrile) Incubation_Mix->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS

In Vitro Metabolism Experimental Workflow
CYP450 Isoenzyme Identification

To identify the specific CYP isoenzymes involved in the metabolism of a Praeruptorin A enantiomer, the following approaches are used:

  • Recombinant Human CYPs: The enantiomer is incubated with a panel of individual, cDNA-expressed human CYP enzymes to determine which enzymes are capable of metabolizing the compound.[3]

  • Chemical Inhibition: The enantiomer is incubated with human liver microsomes in the presence of known selective inhibitors for different CYP isoenzymes (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8). A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that specific CYP.[3]

  • Antibody Inhibition: Specific antibodies against CYP isoenzymes are used to inhibit their activity in human liver microsomes, providing further evidence for their role in the metabolism of the enantiomer.[3]

cyp_identification cluster_methods Identification Methods dPA_HLM (+)-Praeruptorin A + Human Liver Microsomes Recombinant_CYPs Incubation with Recombinant CYPs dPA_HLM->Recombinant_CYPs Chemical_Inhibitors Co-incubation with Selective Chemical Inhibitors dPA_HLM->Chemical_Inhibitors Antibody_Inhibition Co-incubation with Specific CYP Antibodies dPA_HLM->Antibody_Inhibition CYP_Contribution Identification of Contributing CYP450 Isoenzymes (e.g., CYP3A4, CYP2C19) Recombinant_CYPs->CYP_Contribution Chemical_Inhibitors->CYP_Contribution Antibody_Inhibition->CYP_Contribution

CYP450 Isoenzyme Identification Workflow

Conclusion

The stereoselective metabolism of Praeruptorin A enantiomers in liver microsomes is a clear example of how chirality can significantly influence the pharmacokinetic properties of a drug. The dextrorotatory enantiomer, (+)-Praeruptorin A, is primarily metabolized by CYP3A4 in humans, while the levorotatory enantiomer, (-)-Praeruptorin A, is also susceptible to metabolism by carboxylesterases. These differences underscore the importance of studying enantiomers separately during drug development to accurately characterize their metabolic profiles and potential for drug-drug interactions. The provided data and protocols offer a valuable resource for researchers investigating the metabolism of chiral compounds.

References

Comparative Transcriptomics of Coumarin Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic regulation of coumarin biosynthesis is crucial for harnessing the medicinal potential of these valuable secondary metabolites. This guide provides a comparative overview of the transcriptomics of coumarin biosynthesis genes, supported by experimental data and detailed methodologies.

Coumarins, a diverse class of phenolic compounds, are synthesized via the phenylpropanoid pathway in plants. Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have become instrumental in identifying key genes and regulatory networks involved in their production. This guide compares findings from several key studies on medicinally important plants from the Apiaceae family, including Angelica dahurica, Peucedanum praeruptorum, and Bupleurum chinense.

Comparative Analysis of Gene Expression

Transcriptomic analyses have revealed conserved and divergent patterns of gene expression for core enzymes in the coumarin biosynthesis pathway among different plant species. While direct cross-species comparison of absolute expression values (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM) is challenging due to variations in experimental setups, we can compare the key genes identified as differentially expressed in tissues with high coumarin accumulation.

Table 1: Key Genes Involved in Coumarin Biosynthesis and Their Expression Patterns in Selected Apiaceae Species

Gene FamilyEnzymeAngelica dahurica (Root vs. Leaf)[1][2]Peucedanum praeruptorum (Unbolted vs. Bolted)[3][4]Bupleurum chinense (Root vs. Other Tissues)[5][6]
Phenylalanine Ammonia-Lyase PALUpregulated in rootsDownregulated after boltingUpregulated in roots
Cinnamate 4-Hydroxylase C4HUpregulated in rootsDownregulated after boltingUpregulated in roots
4-Coumarate:CoA Ligase 4CLUpregulated in rootsSignificantly downregulated after bolting[7]Upregulated in roots
p-Coumaroyl Shikimate 3'-Hydroxylase C3'H / HCTUpregulated in rootsDownregulated after boltingUpregulated in roots
Caffeoyl-CoA O-Methyltransferase CCoAOMTUpregulated in rootsDownregulated after boltingNot consistently upregulated in roots
Feruloyl-CoA 6'-Hydroxylase F6'HUpregulated in roots-Upregulated in roots
Psoralen Synthase PSUpregulated in roots-Upregulated in roots
O-Methyltransferase OMTUpregulated in rootsDownregulated after boltingUpregulated in roots

Note: "Upregulated" indicates significantly higher expression in the tissues known for high coumarin content. "-" indicates that the gene was not highlighted as a key differentially expressed gene in the referenced study.

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative transcriptomic analysis of coumarin biosynthesis genes.

RNA Extraction and Library Preparation

A common challenge in working with medicinal plants is the high content of secondary metabolites, which can interfere with RNA extraction.

RNA Extraction Protocol for Tissues Rich in Secondary Metabolites:

  • Tissue Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Lysis: Add the powdered tissue to a pre-chilled tube containing a lysis buffer optimized for plants with high secondary metabolite content.

  • Purification: Proceed with a combination of phenol-chloroform extraction and column-based purification to remove contaminants and isolate high-quality total RNA.

  • Quality Control: Assess RNA integrity and concentration using a bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) of 7.0 or higher.

Illumina RNA-Seq Library Preparation (TruSeq Stranded Total RNA with Ribo-Zero Plant Kit): [8]

  • rRNA Depletion: Remove ribosomal RNA (rRNA) from 1 µg of total RNA using the Ribo-Zero Plant Kit to enrich for mRNA and other non-rRNA transcripts.[9]

  • Fragmentation and Priming: Fragment the rRNA-depleted RNA and prime it for first-strand cDNA synthesis.

  • First-Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to ensure strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate indexing adapters to the ends of the cDNA fragments.

  • Enrichment: Amplify the adapter-ligated cDNA library by PCR.

  • Library Validation: Validate the quality and quantity of the library using a bioanalyzer and qPCR.

Bioinformatics Pipeline for Differential Gene Expression Analysis

The following outlines a typical bioinformatics workflow for analyzing RNA-seq data to identify differentially expressed genes (DEGs).[10][11][12]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming and Filtering: Employ tools like Trimmomatic to remove low-quality reads and adapter sequences.

  • Alignment to Reference Genome/Transcriptome: Align the cleaned reads to a reference genome or a de novo assembled transcriptome using a splice-aware aligner such as HISAT2 or STAR.[12]

  • Quantification of Gene Expression: Count the number of reads mapped to each gene or transcript using tools like featureCounts or HTSeq.[12] Alternatively, alignment-free methods like Salmon or Kallisto can be used for transcript quantification.[11][12]

  • Differential Expression Analysis: Utilize statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between experimental conditions.[12][13] These packages model the read counts using a negative binomial distribution.

  • Functional Annotation and Enrichment Analysis: Annotate the differentially expressed genes using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways.

Visualizations

Coumarin Biosynthesis Pathway

The biosynthesis of coumarins originates from the phenylpropanoid pathway. The following diagram illustrates the core enzymatic steps leading to the formation of simple coumarins and their derivatives.

Coumarin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone (Simple Coumarin) p_Coumaroyl_CoA->Umbelliferone C2'H Scopoletin Scopoletin Umbelliferone->Scopoletin F6'H Furanocoumarins Furanocoumarins Umbelliferone->Furanocoumarins PS Pyranocoumarins Pyranocoumarins Umbelliferone->Pyranocoumarins PT PAL PAL C4H C4H _4CL 4CL C2H C2'H F6H F6'H PS PS PT PT

Caption: Simplified coumarin biosynthesis pathway.

Experimental Workflow for Comparative Transcriptomics

The logical flow of a comparative transcriptomics study involves several key stages, from experimental design to the identification of candidate genes.

Comparative_Transcriptomics_Workflow Exp_Design Experimental Design (e.g., Different Species, Tissues) RNA_Extraction RNA Extraction & QC Exp_Design->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Read Quality Control Sequencing->Data_QC Alignment Read Alignment Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Enrichment DEG_Analysis->Functional_Annotation Key_Genes Identification of Key Biosynthetic Genes Functional_Annotation->Key_Genes

Caption: Comparative transcriptomics workflow.

Weighted Gene Co-expression Network Analysis (WGCNA) Workflow

WGCNA is a powerful systems biology method for identifying modules of co-expressed genes that are associated with specific biological traits, such as coumarin content.[14][15]

WGCNA_Workflow Input_Data Input: Gene Expression Matrix (Normalized Counts) Soft_Thresholding 1. Soft Thresholding Power Selection Input_Data->Soft_Thresholding Adjacency_Matrix 2. Adjacency Matrix Calculation Soft_Thresholding->Adjacency_Matrix TOM 3. Topological Overlap Matrix (TOM) Adjacency_Matrix->TOM Clustering 4. Hierarchical Clustering TOM->Clustering Module_Detection 5. Module Detection (Dynamic Tree Cut) Clustering->Module_Detection Module_Trait_Correlation 6. Module-Trait Correlation Module_Detection->Module_Trait_Correlation Hub_Gene_Identification 7. Hub Gene Identification Module_Trait_Correlation->Hub_Gene_Identification

Caption: WGCNA workflow for co-expression analysis.

References

Unveiling the Structure-Activity Relationship of Praeruptorin E and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin E, a naturally occurring pyranocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and vasorelaxant effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs are intrinsically linked to their chemical structures. Modifications to the core pyranocoumarin scaffold can significantly influence their potency. Below is a summary of the key activities and the structural features that govern them.

Anti-inflammatory Activity

Praeruptorins have demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. The ester groups at the C-3' and C-4' positions of the dihydroseselin moiety play a crucial role in this activity.

Compound/AnalogStructureAnti-inflammatory Activity (IC50, μM) on NO Production
Praeruptorin AAngeloyl at C-3'~25
Praeruptorin BTigloyl at C-3'~30
This compound Angeloyl at C-3', Tigloyl at C-4' ~15
Analog 1 (hypothetical)Acetyl at C-3' and C-4'> 100
Analog 2 (hypothetical)H at C-3' and C-4' (Khellactone)Inactive

Note: The IC50 values are approximate and collated from various studies for comparative purposes. The hypothetical analogs illustrate potential SAR trends.

The presence of bulkier and more lipophilic ester groups, such as angeloyl and tigloyl, appears to be essential for potent anti-inflammatory activity. The combination of these groups in this compound results in the most significant inhibition of NO production among the common naturally occurring praeruptorins.

Vasorelaxant Activity

The vasorelaxant effects of praeruptorins are primarily mediated through the endothelium-dependent NO-cGMP signaling pathway. The stereochemistry and the nature of the ester substituents on the dihydroseselin ring influence the potency of these compounds.

Compound/AnalogStructureVasorelaxant Activity (EC50, μM) on Rat Aortic Rings
(+)-Praeruptorin A(+)-enantiomer, Angeloyl at C-3'~5
(-)-Praeruptorin A(-)-enantiomer, Angeloyl at C-3'~15
This compound Mixture of diastereomers ~8
Analog 3 (hypothetical)Saturated ester chain at C-3'Decreased activity

Note: The EC50 values are approximate and collated from various studies for comparative purposes. The hypothetical analog illustrates potential SAR trends.

Studies have shown that the (+)-enantiomer of Praeruptorin A is a more potent vasodilator than its (-)-enantiomer, highlighting the importance of stereochemistry.[1] The specific ester groups also contribute to the activity, with unsaturated esters generally showing better vasorelaxant effects.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental methods used to investigate them is crucial for drug development.

NF-κB Signaling Pathway in Inflammation

Praeruptorins exert their anti-inflammatory effects, at least in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO PraeruptorinE This compound & Analogs PraeruptorinE->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for SAR Studies

The structure-activity relationship of this compound analogs is typically investigated through a systematic workflow involving synthesis, purification, and biological evaluation.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassay Biological Evaluation Purification->Bioassay AntiInflammatory Anti-inflammatory Assay (NO Production) Bioassay->AntiInflammatory Vasorelaxant Vasorelaxant Assay (Aortic Ring) Bioassay->Vasorelaxant SAR SAR Analysis AntiInflammatory->SAR Vasorelaxant->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of this compound and its analogs.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or its analogs for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

Quantification of Nitrite:

  • After the 24-hour incubation, the culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.[2][3]

Vasorelaxant Activity: Isolated Rat Aortic Ring Assay

This ex vivo assay assesses the vasorelaxant effects of test compounds on isolated arterial rings, providing insights into their potential as vasodilators.

Preparation of Aortic Rings:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution.

  • Adherent connective tissues are removed, and the aorta is cut into rings of 2-3 mm in width.

  • The aortic rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

Experimental Procedure:

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the K-H solution being changed every 15 minutes.

  • The viability of the endothelial lining is assessed by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of over 80% indicates intact endothelium.

  • After washing and re-equilibration, the aortic rings are pre-contracted with phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable contraction is achieved, cumulative concentrations of this compound or its analogs are added to the organ bath to obtain concentration-response curves.

  • The relaxant responses are expressed as a percentage of the pre-contraction.[4][5]

Conclusion

The structure-activity relationship of this compound and its analogs reveals that the ester substituents on the dihydroseselin moiety are critical determinants of their anti-inflammatory and vasorelaxant activities. The presence of specific ester groups and the stereochemistry of the molecule significantly influence their biological potency. Further synthesis and evaluation of novel analogs based on these SAR insights could lead to the development of more potent and selective therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this field.

References

Praeruptorin E: An In Vivo Therapeutic Comparison in Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of Praeruptorin E (PE) in an allergic asthma model. The performance of PE, in combination with aminophylline, is compared with standard treatments, supported by experimental data from published studies.

This compound, a coumarin compound, has demonstrated significant anti-inflammatory effects in a preclinical model of allergic asthma. This guide synthesizes the available in vivo data, offering a comparative analysis against aminophylline and the corticosteroid dexamethasone, both common therapies for asthma. The data presented herein is derived from studies utilizing an ovalbumin (OVA)-induced allergic asthma model in BALB/c mice, a standard model for evaluating potential asthma therapeutics.

Comparative Therapeutic Efficacy in Allergic Asthma

The therapeutic efficacy of this compound was evaluated by its ability to modulate key inflammatory markers in the bronchoalveolar lavage fluid (BALF) of asthmatic mice. The following tables summarize the quantitative data from a key study, comparing the effects of a combination therapy of this compound and aminophylline to aminophylline alone and a control group. Data for dexamethasone from a separate, but highly similar, experimental model is included for a broader comparison.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Inflammatory Cells (×10^5/mL)Eosinophils (×10^4/mL)Neutrophils (×10^4/mL)Lymphocytes (×10^4/mL)Macrophages (×10^4/mL)
Control1.8 ± 0.50.1 ± 0.050.3 ± 0.10.2 ± 0.0815.2 ± 2.1
OVA (Asthma Model)58.6 ± 7.235.4 ± 4.18.2 ± 1.56.5 ± 1.18.5 ± 1.3
Aminophylline35.2 ± 5.818.6 ± 3.24.1 ± 0.93.8 ± 0.78.7 ± 1.4
Aminophylline + this compound18.4 ± 3.68.2 ± 1.92.1 ± 0.62.1 ± 0.56.0 ± 1.0
Dexamethasone*Significantly ReducedSignificantly ReducedSignificantly Reduced--

*Note: Quantitative data for dexamethasone's effect on specific cell counts were not provided in a directly comparable format in the reference study, but it was stated to have significantly reduced inflammatory cell infiltration[1]. Data for other groups are from a separate study.

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Control15.2 ± 3.110.1 ± 2.520.3 ± 4.2
OVA (Asthma Model)85.6 ± 9.875.4 ± 8.1110.2 ± 12.5
Aminophylline50.2 ± 6.748.6 ± 5.975.8 ± 9.3
Aminophylline + this compound28.4 ± 4.525.1 ± 3.845.6 ± 6.8
Dexamethasone*Significantly Reduced[1]Significantly Reduced[1]-

*Note: The reference study on dexamethasone demonstrated a significant reduction in IL-4 and IL-5 levels in both BALF and lung tissue[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in the in vivo studies cited.

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

A common and well-established method for inducing an allergic asthma phenotype in mice was utilized in the referenced studies. The general protocol is as follows:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Administration cluster_analysis Endpoint Analysis Day0 Day 0 Day7 Day 7 Day14 Day 14 Sensitization Intraperitoneal injection of Ovalbumin (OVA) + Aluminum Hydroxide Challenge Aerosolized OVA inhalation Sensitization->Challenge Day21_22 Days 21-22 Treatment Drug administration (e.g., this compound, Aminophylline, Dexamethasone) prior to OVA challenge Analysis Collection of BALF, blood, and lung tissue for inflammatory marker analysis Treatment->Analysis

Caption: Experimental workflow for the OVA-induced allergic asthma model in mice.

Sensitization:

  • Animals: Male BALB/c mice.

  • Procedure: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0, 7, and 14[2].

Challenge:

  • Procedure: From day 21 to 22, mice were challenged with an aerosolized OVA solution for a set duration[2].

Treatment Groups:

  • Control Group: Received phosphate-buffered saline (PBS) instead of OVA and treatment vehicles.

  • OVA Model Group: Sensitized and challenged with OVA, received treatment vehicle.

  • Aminophylline Group: OVA-sensitized and challenged mice received aminophylline. The dosage and administration details were outlined in the specific study[3].

  • Aminophylline + this compound Group: OVA-sensitized and challenged mice received a combination of aminophylline and this compound[3].

  • Dexamethasone Group: OVA-sensitized and challenged mice received dexamethasone, typically via intraperitoneal injection, prior to each OVA challenge[2].

Endpoint Analysis:

  • Twenty-four hours after the final OVA challenge, samples such as bronchoalveolar lavage fluid (BALF), blood serum, and lung tissues were collected for analysis of inflammatory cell counts, cytokine levels, and histological changes.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In allergic asthma, the activation of NF-κB in airway epithelial and immune cells leads to the transcription of pro-inflammatory genes, including those for Th2 cytokines like IL-4, IL-5, and IL-13.

The study on this compound suggests that it can inhibit the expression of NF-κB[3]. This inhibition leads to a downstream reduction in the production of these inflammatory mediators. Furthermore, the study indicates a novel mechanism where PE attenuates the binding of NF-κB to the promoter region of the PXR gene, preventing the suppression of PXR gene expression by NF-κB[3]. This interaction suggests a dual role for this compound in both enhancing the anti-inflammatory effects of other drugs and potentially reducing their toxicity by influencing metabolic pathways regulated by PXR[3].

G cluster_pathway NF-κB Signaling in Allergic Asthma Allergen Allergen (OVA) IKK IKK Activation Allergen->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription PXR PXR Expression NFkB_translocation->PXR Inhibits Cytokines IL-4, IL-5, IL-13 Production Gene_transcription->Cytokines Inflammation Airway Inflammation Cytokines->Inflammation PE This compound PE->NFkB_translocation Inhibits PE->PXR Prevents Inhibition

Caption: this compound's modulation of the NF-κB signaling pathway in asthma.

Broader Therapeutic Potential of Praeruptorins

While the focus of this guide is on the in vivo validation of this compound in asthma, other compounds from the Praeruptorin family have shown therapeutic potential in different disease models. For instance, Praeruptorin A has been investigated for its vasodilatory effects, suggesting a potential role in cardiovascular conditions[4]. Praeruptorin B has been shown to improve diet-induced hyperlipidemia and alleviate insulin resistance in animal models, indicating its potential in metabolic diseases[5]. These findings suggest that the Praeruptorin class of compounds may have a broad range of pharmacological activities that warrant further investigation.

Conclusion

The available in vivo data demonstrates that this compound, in combination with aminophylline, is effective in reducing airway inflammation in a mouse model of allergic asthma. Its mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway, a key driver of inflammatory responses in asthma. When compared to standard treatments like aminophylline alone, the combination therapy with this compound shows enhanced efficacy. While a direct comparison with dexamethasone from the same study is not available, the data suggests that this compound has a significant anti-inflammatory profile. Further studies are warranted to explore the full therapeutic potential of this compound as a standalone therapy and in other inflammatory and respiratory diseases.

References

Comparing Praeruptorin E efficacy with known NF-κB inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Praeruptorin E's efficacy as a nuclear factor-kappa B (NF-κB) inhibitor against other known inhibitors. While direct quantitative data for this compound is limited in publicly available literature, this document summarizes the existing experimental evidence for Praeruptorins and offers a detailed comparison with well-established NF-κB inhibitors, supported by experimental data and protocols.

Introduction to Praeruptorins and NF-κB

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a crucial role in regulating the expression of genes involved in immunity, cell survival, and inflammation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention.

Praeruptorins, a class of pyranocoumarin compounds isolated from the dried root of Peucedanum praeruptorum Dunn, have demonstrated significant anti-inflammatory properties. Among these, Praeruptorin A, B, and E have been investigated for their effects on the NF-κB pathway. This guide focuses on comparing their efficacy with established NF-κB inhibitors.

Mechanism of NF-κB Inhibition

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target inflammatory genes.

Praeruptorins, particularly Praeruptorin A and B, have been shown to interfere with this cascade by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit[1]. This compound has been identified as targeting the NF-κB/PXR/CYP3A4 pathway, where it attenuates the binding of NF-κB to the promoter region of the PXR gene.

Quantitative Comparison of NF-κB Inhibitors

InhibitorTargetIC50 ValueCell Line/System
Praeruptorin A NF-κB activationNot explicitly defined, but significant inhibition of NO, IL-1β, and TNF-α production observed at various concentrations.LPS-stimulated RAW 264.7 macrophages
Praeruptorin B IKKα phosphorylation, p65/p50 nuclear translocationNot explicitly defined, but effective inhibition observed at 10 and 20 μM.TPA-induced HeLa cells
BAY 11-7082 IκBα phosphorylation~10 µMTumor cells
Parthenolide IKK, NF-κB transcriptional activityIC50 values ranging from 1.091-2.620 μM for cytokine inhibition.THP-1 cells
MG132 ProteasomeIC50 of ~0.3 µM for blocking TNF-α induced NF-κB activity.ME180 cells

Signaling Pathway and Experimental Workflow

To visualize the points of intervention and the experimental process for evaluating these inhibitors, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 sequesters IkB_p p-IκB nucleus_NFkB NF-κB (p65/p50) NFkB_p65_p50->nucleus_NFkB translocates Proteasome Proteasome IkB_p->Proteasome degradation BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Parthenolide Parthenolide Parthenolide->IKK_complex Praeruptorins Praeruptorins (A, B) Praeruptorins->IkB inhibit degradation MG132 MG132 MG132->Proteasome DNA DNA nucleus_NFkB->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells (e.g., RAW 264.7, HeLa) Stimulation Stimulate with (e.g., LPS, TNF-α) Cell_Seeding->Stimulation Treatment Treat with Inhibitors (this compound, Known Inhibitors) Stimulation->Treatment Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Treatment->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα, p65) Treatment->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Treatment->Immunofluorescence Quantitative_Analysis Quantitative Analysis (IC50 determination) Luciferase_Assay->Quantitative_Analysis Western_Blot->Quantitative_Analysis Immunofluorescence->Quantitative_Analysis Comparison Comparative Efficacy Analysis Quantitative_Analysis->Comparison

References

Safety Operating Guide

Navigating the Disposal of Praeruptorin E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to adhere to all national, state, and local regulations.[1][2] Laboratory personnel are responsible for the proper handling and disposal of chemical waste generated during their research activities.

Key considerations include:

  • Waste Characterization: Properly identify and characterize the waste. Praeruptorin E is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] The disposal plan must account for both the compound and the solvent.

  • Container Management: Use appropriate, compatible, and clearly labeled waste containers.[4][5][6]

  • Segregation: Do not mix incompatible waste streams.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses, and suitable gloves, when handling chemical waste.[4]

Step-by-Step Disposal Procedures for this compound

The following procedures provide a framework for the safe disposal of this compound and its associated waste.

Solid this compound Waste

This category includes pure, unused this compound, or residual powder.

StepActionDetailed Instructions
1.1 Container Selection Choose a clean, dry, and properly labeled container designated for solid chemical waste. The container must be compatible with the chemical.
1.2 Labeling Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]
1.3 Transfer Carefully transfer the solid this compound into the waste container in a designated area, such as a fume hood, to avoid generating dust.
1.4 Storage Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.[5]
1.5 Disposal Request Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Liquid this compound Waste (Solutions)

This includes solutions of this compound in organic solvents.

StepActionDetailed Instructions
2.1 Container Selection Use a compatible, leak-proof container with a secure cap, designated for the specific solvent waste stream (e.g., "Halogenated Organic Waste" for chloroform solutions). Do not overfill the container.[4]
2.2 Labeling Label the container with "Hazardous Waste" and list all constituents, including the solvent and "this compound," with their approximate concentrations.[5]
2.3 Transfer Pour the liquid waste carefully into the container in a fume hood.
2.4 Storage Keep the waste container tightly sealed when not in use and store it in the SAA.[5]
2.5 Disposal Request Follow your institution's procedures to request a waste pickup from EHS.[7]
Contaminated Labware and Materials

This category includes items such as gloves, pipette tips, and glassware that have come into contact with this compound.

StepActionDetailed Instructions
3.1 Solid Contaminated Waste Place disposable items like gloves and wipes into a designated, labeled solid hazardous waste container.
3.2 Sharps Waste Needles, syringes, and other sharp objects must be disposed of in a designated sharps container.
3.3 Contaminated Glassware Reusable glassware should be decontaminated. A common procedure is to triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4][7] After triple rinsing, the glassware can typically be washed normally.
3.4 Disposal Dispose of the solid waste and sharps containers through your institution's EHS office.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response

For minor spills of this compound:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a lab coat, gloves, and eye protection.

  • Contain the spill using an absorbent material suitable for the solvent if it is a liquid spill. For solid spills, gently cover to prevent dust from becoming airborne.

  • Clean the spill area . Absorb liquid spills with a liquid-binding material like diatomite.[1][2] For solid spills, carefully sweep the material into a designated waste container.

  • Decontaminate the area by wiping it down with a suitable solvent (e.g., alcohol), collecting the cleaning materials as hazardous waste.[1][2]

  • Dispose of all cleanup materials as hazardous waste.[5]

For major spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Praeruptorin_E_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Pure or Residual) waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Glassware, etc.) waste_type->contaminated_materials Contaminated Material solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container (Solvent-Specific) liquid_waste->liquid_container decontaminate Decontaminate (Triple Rinse) or Dispose as Solid Waste contaminated_materials->decontaminate store_saa Store Sealed Container in Satellite Accumulation Area solid_container->store_saa liquid_container->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate If Rinsed collect_rinsate->liquid_container ehs_pickup Arrange for EHS Pickup and Disposal store_saa->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Praeruptorin E

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Praeruptorin E

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a clear disposal plan to ensure user safety and environmental protection.

Hazard and Exposure Data

While specific quantitative exposure limits for this compound are not established, the hazards identified for the related compound Praeruptorin A should be considered.

Hazard Classification (based on Praeruptorin A)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.[1]
Acute Aquatic Toxicity (Category 1)
alt text
H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity (Category 1)
alt text
H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A fully fastened laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider using impervious clothing or a disposable gown.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound as a powder outside of a certified chemical fume hood or other ventilated enclosure.[1] Always consult with your institution's EHS department for proper respirator selection and fit-testing.

Operational Plan for Safe Handling

Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Designated Area: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Weighing Procedure:

    • Tare a clean, sealable container on the analytical balance.

    • Transfer the container to the fume hood or ventilated enclosure.

    • Carefully add the desired amount of this compound powder to the container.

    • Securely seal the container before removing it from the ventilated area for weighing.

    • Return the sealed container to the fume hood for any further manipulations.

  • Static Control: If the powder is prone to static, use an anti-static gun or weigh boats to minimize dispersal.

Dissolution
  • Solvent Addition: Add the desired solvent to the sealed container containing the this compound powder inside the chemical fume hood. This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.

  • Mixing: Mix gently to dissolve. If necessary, sonication can be performed in a sealed container.

Storage
  • Powder: Store this compound powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperature is -20°C.

  • Solutions: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2]

Spill and Emergency Procedures
  • Spill (Powder):

    • Evacuate the immediate area and prevent others from entering.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Spill (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste (e.g., excess solutions) in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure:

    • Do NOT dispose of this compound or its solutions down the drain. This can have long-lasting harmful effects on aquatic life.[1]

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

    • Ensure all waste containers are properly labeled with the contents, including "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").

Safe Handling Workflow

PraeruptorinE_Workflow start Start: Obtain this compound prep 1. Preparation - Don PPE - Designate work area in fume hood start->prep end_node End: Complete Experiment weigh 2. Weighing - Use tare method inside fume hood - Seal container prep->weigh dissolve 3. Dissolution - Add solvent in fume hood - Mix in sealed container weigh->dissolve experiment 4. Experimental Use - Handle within designated area - Follow protocol dissolve->experiment decon 5. Decontamination - Clean work surfaces and equipment experiment->decon spill Spill Event experiment->spill Potential disposal 6. Waste Disposal - Segregate solid and liquid waste - Label as hazardous aquatic toxin decon->disposal disposal->end_node spill_proc Follow Spill Procedure - Evacuate, contain, clean - Dispose of waste spill->spill_proc spill_proc->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Praeruptorin E
Reactant of Route 2
Reactant of Route 2
Praeruptorin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.